molecular formula C61H88N18O22 B055623 VIP (1-12), human, porcine, rat, ovine CAS No. 120928-03-2

VIP (1-12), human, porcine, rat, ovine

货号: B055623
CAS 编号: 120928-03-2
分子量: 1425.5 g/mol
InChI 键: OZQVVUDUPMJWPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VIP (1-12), human, porcine, rat, ovine is a useful research compound. Its molecular formula is C61H88N18O22 and its molecular weight is 1425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88N18O22/c1-27(2)46(77-49(89)28(3)69-51(91)40(22-44(85)86)73-56(96)42(25-80)76-50(90)35(62)20-33-24-66-26-68-33)57(97)74-38(18-31-10-7-6-8-11-31)55(95)79-48(30(5)82)59(99)75-41(23-45(87)88)53(93)72-39(21-43(63)84)52(92)71-37(19-32-13-15-34(83)16-14-32)54(94)78-47(29(4)81)58(98)70-36(60(100)101)12-9-17-67-61(64)65/h6-8,10-11,13-16,24,26-30,35-42,46-48,80-83H,9,12,17-23,25,62H2,1-5H3,(H2,63,84)(H,66,68)(H,69,91)(H,70,98)(H,71,92)(H,72,93)(H,73,96)(H,74,97)(H,75,99)(H,76,90)(H,77,89)(H,78,94)(H,79,95)(H,85,86)(H,87,88)(H,100,101)(H4,64,65,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQVVUDUPMJWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N18O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648682
Record name Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120928-03-2
Record name Histidylseryl-alpha-aspartylalanylvalylphenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonyl-N~5~-(diaminomethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Porcine Vasoactive Intestinal Peptide (VIP) (1-12): Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-terminal fragment (1-12) of porcine Vasoactive Intestinal Peptide (VIP). It covers the fundamental biochemical and biophysical properties, signaling pathways, and relevant experimental methodologies for researchers in pharmacology, neurobiology, and drug development.

Introduction to Porcine VIP

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities, including vasodilation, smooth muscle relaxation, and modulation of immune responses.[1] It belongs to the secretin/glucagon superfamily of peptides.[2] The porcine variant of VIP holds significant interest due to its identical amino acid sequence to human and rat VIP, making it a valuable model in preclinical research.[1] The N-terminal region of VIP is crucial for its biological activity and receptor interaction. This guide focuses specifically on the porcine VIP (1-12) fragment.

Amino Acid Sequence and Physicochemical Properties

The amino acid sequence of full-length porcine VIP is identical to that of human and rat VIP.[1] The N-terminal fragment, porcine VIP (1-12), is the focus of this guide.

Table 1: Amino Acid Sequence of Porcine VIP and its (1-12) Fragment

PeptideOne-Letter CodeThree-Letter Code
Porcine VIP (full-length)HSDAVFTDNYTRLRKQMAVKKYLNSILNHis-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn
Porcine VIP (1-12)HSDAVFTDNYTRHis-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg

Table 2: Physicochemical Properties of Porcine VIP (1-12)

PropertyValue
Molecular FormulaC61H88N18O22
Molecular Weight1425.49 g/mol

Structure of Porcine VIP (1-12)

The three-dimensional structure of the full-length VIP has been studied, revealing a largely α-helical conformation in a membrane-mimicking environment, with a disordered N-terminal region. Structural studies specifically on the isolated porcine VIP (1-12) fragment are limited. However, based on the studies of the full-length peptide, it is likely that the (1-12) fragment exists in a predominantly random coil or disordered conformation in aqueous solution. Conformational studies using techniques like Circular Dichroism (CD) spectroscopy could further elucidate the solution structure of this fragment.

Biological Activity and Signaling Pathways

Porcine VIP exerts its biological effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[3] The primary signaling pathway activated by VIP is the adenylyl cyclase pathway.[2] Upon binding of VIP to its receptor, the Gαs subunit of the associated G protein is activated. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[4]

It is important to note that studies on the biological activity of the VIP (1-12) fragment have shown that it does not significantly stimulate cAMP formation, suggesting that the intact N-terminus of the full-length peptide is required for receptor activation.[5][6]

Below is a diagram illustrating the canonical VIP signaling pathway.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP Porcine VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds G_protein G Protein (Gαs) VPAC_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Figure 1: Canonical VIP signaling pathway.

Quantitative Data

Quantitative data on the binding affinity and potency of the porcine VIP (1-12) fragment is scarce in the literature. Most studies focus on the full-length peptide or other fragments. For comparative purposes, the available data for full-length VIP is presented below.

Table 3: Receptor Binding Affinity and Potency of Full-Length Porcine VIP

LigandReceptorAssay TypeParameterValueReference
Porcine VIPPorcine Liver ReceptorsRadioligand BindingKd6.5 ± 0.3 nM[7]
VIPMouse Calvarial OsteoblastscAMP StimulationEC50Not specified, but less potent than PACAP[5]

Note: One study indicated that VIP (1-12) at a concentration of 10-6 M did not significantly stimulate cAMP formation in mouse calvarial osteoblasts.[5][6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Porcine VIP (1-12)

This protocol outlines the manual synthesis of porcine VIP (1-12) (HSDAVFTDNYTR) using Fmoc/tBu chemistry.[8][9][10]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, etc.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • DCM/MeOH/DIPEA (80:15:5) capping solution

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., DCM/MeOH/DIPEA) for 15 minutes. Wash with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Tyr, Asn, Asp, Thr, Phe, Val, Ala, Asp, Ser, His).

  • Final Deprotection: After coupling the final amino acid (Fmoc-His(Trt)-OH), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, and a scavenger like DTT for Trp/Met if present) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Washing: Precipitate the peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether multiple times.

  • Lyophilization: Dry the final peptide pellet under vacuum to obtain a powder.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for all 12 Amino Acids Wash2->Repeat Repeat->Deprotect Next Amino Acid FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Final Amino Acid Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate with Cold Diethyl Ether Cleave->Precipitate Lyophilize Lyophilize to Powder Precipitate->Lyophilize

Figure 2: Solid-Phase Peptide Synthesis Workflow.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This protocol is for the purification of the synthesized porcine VIP (1-12) peptide.[11][12]

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilized crude peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Injection and Gradient Elution:

    • Inject the dissolved peptide onto the column.

    • Run a linear gradient from 5% to 60% Solvent B over 30-60 minutes at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column.

  • Detection and Fraction Collection: Monitor the elution of the peptide at 214 nm or 280 nm. Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of porcine VIP (1-12) to its receptors.

Materials:

  • Cell membranes expressing VPAC1 or VPAC2 receptors

  • Radiolabeled VIP (e.g., [125I]-VIP)

  • Unlabeled porcine VIP (1-12) (competitor)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [125I]-VIP, and varying concentrations of unlabeled porcine VIP (1-12).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [125I]-VIP against the concentration of unlabeled porcine VIP (1-12). Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 value.

cAMP Accumulation Assay

This assay measures the ability of porcine VIP (1-12) to stimulate intracellular cAMP production.[4]

Materials:

  • Cells expressing VPAC1 or VPAC2 receptors

  • Porcine VIP (1-12)

  • Forskolin (B1673556) (positive control)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of porcine VIP (1-12) or forskolin to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of porcine VIP (1-12) to generate a dose-response curve and determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).

Conclusion

Porcine VIP (1-12) is a key fragment of the full-length VIP neuropeptide, identical in sequence to its human and rat counterparts. While it is likely structurally disordered in solution, its role in receptor interaction and activation is of significant interest. The primary signaling pathway for VIP involves the activation of adenylyl cyclase and the production of cAMP, although the (1-12) fragment alone appears insufficient to trigger this response. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this and related peptides, which are crucial for advancing our understanding of VIP biology and its therapeutic potential. Further research is warranted to fully elucidate the specific structural and functional properties of the porcine VIP (1-12) fragment.

References

Biological Activity of Rat Vasoactive Intestinal Peptide (1-12) in the Gastrointestinal Tract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide, is a potent modulator of various functions within the gastrointestinal (GI) tract. Its roles in regulating smooth muscle tone, epithelial secretion, blood flow, and immune responses are well-documented. These effects are mediated primarily through two G protein-coupled receptors, VPAC1 and VPAC2. While the biological activities of the full-length VIP molecule have been extensively studied, there is a significant lack of data regarding the specific actions of its N-terminal fragment, VIP (1-12), in the rat gastrointestinal system. Structure-activity relationship studies suggest that the entire primary sequence of VIP is crucial for its receptor binding and biological potency. Notably, one study on opossum internal anal sphincter smooth muscle reported that the VIP (1-12) fragment exhibited no significant effect on muscle tension or receptor binding. This guide provides a comprehensive overview of the known biological activities of full-length rat VIP in the GI tract, including its signaling pathways and relevant experimental protocols, while contextualizing the current understanding of the inactivity of the VIP (1-12) fragment.

Introduction to Vasoactive Intestinal Peptide (VIP)

Vasoactive Intestinal Peptide is a member of the secretin/glucagon superfamily of peptides.[1] In the gastrointestinal tract, VIP is found in enteric neurons and functions as a key neurotransmitter and neuromodulator.[2] It plays a crucial role in maintaining gut homeostasis through a wide array of physiological actions. The full-length peptide consists of 28 amino acids, and its sequence is highly conserved across mammalian species, including rats.[3]

The primary functions of VIP in the gut include:

  • Smooth muscle relaxation: VIP is a potent relaxant of smooth muscle in the stomach, small intestine, and colon.[4][5]

  • Stimulation of intestinal secretion: It stimulates the secretion of water and electrolytes by the intestinal epithelium.[4]

  • Vasodilation: As its name implies, VIP is a powerful vasodilator, increasing blood flow to the gut mucosa.[1]

  • Immunomodulation: VIP has significant anti-inflammatory properties within the gastrointestinal tract.[1]

VIP Receptors and Signaling Pathways

VIP exerts its effects by binding to two specific G protein-coupled receptors: VPAC1 and VPAC2.[6] Both receptors are expressed throughout the rat gastrointestinal tract, with distinct distribution patterns that correlate with their functional roles.[7]

  • VPAC1 Receptors: Predominantly found on intestinal epithelial cells (enterocytes), T-lymphocytes, and myenteric neurons.[7] They are primarily involved in regulating intestinal secretion and immune responses.[1]

  • VPAC2 Receptors: Mainly located on smooth muscle cells and blood vessels, mediating relaxation and vasodilation.[7]

Upon binding of VIP, both VPAC1 and VPAC2 receptors primarily couple to the Gαs protein, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] PKA then phosphorylates downstream targets to elicit the final physiological response.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Binds G_Protein Gαsβγ VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation, Ion Secretion) PKA->Physiological_Response Leads to CREB->Physiological_Response Modulates Gene Transcription for

Caption: VIP Receptor Signaling Pathway.

Biological Activities of Full-Length VIP in the Rat Gastrointestinal Tract

Effects on Smooth Muscle

Full-length VIP is a potent inhibitor of smooth muscle contractility in various regions of the rat GI tract. It induces relaxation of the lower esophageal sphincter, gastric fundus, and intestinal circular and longitudinal muscles.[4][8] This relaxation is primarily mediated by VPAC2 receptors and the subsequent increase in intracellular cAMP.

Effects on Intestinal Secretion

VIP is a powerful secretagogue, stimulating the secretion of water and electrolytes, particularly chloride ions, from the intestinal crypt cells.[9] This action is mediated by VPAC1 receptors and the cAMP/PKA signaling cascade, which ultimately leads to the opening of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

Quantitative Data on Full-Length VIP Activity

The following table summarizes available quantitative data on the biological activity of full-length VIP in the gastrointestinal tract.

ParameterTissue/Cell TypeSpeciesValueReference
EC50 for Relaxation Human Antrum Smooth Muscle CellsHuman0.53 ± 0.17 nM[10]
EC50 for Relaxation Human Fundus Smooth Muscle CellsHuman3.4 ± 1.4 nM[10]
IC50 for [125I]VIP Binding Opossum Internal Anal SphincterOpossum9.6 x 10-9 M[11]

Note: Data on rat tissue is limited in the provided search results, and values from other species are included for context.

Structure-Activity Relationship of VIP Fragments and the Status of VIP (1-12)

The biological activity of VIP is highly dependent on its entire 28-amino acid sequence.[12] Studies using truncated and modified analogues of VIP have revealed that both the N-terminal and C-terminal regions are crucial for high-affinity receptor binding and subsequent signal transduction.[12]

Research on various VIP fragments has shown a significant reduction in biological activity as the peptide is shortened. For instance, C-terminally truncated analogues like VIP (1-22) and VIP (1-21) exhibit little to no receptor binding activity.[13] This suggests that a substantial portion of the peptide is necessary for proper receptor interaction.

Specifically for the VIP (1-12) fragment , the available evidence points towards a lack of significant biological activity in the gastrointestinal tract. A key study on the opossum internal anal sphincter, a model for gastrointestinal smooth muscle, found that VIP (1-12) had no significant effect on smooth muscle relaxation and did not inhibit the binding of radiolabeled VIP to its receptors .[11] Furthermore, an ELISA kit for rat VIP showed 0% cross-reactivity with VIP (1-12), indicating that antibodies raised against the full peptide do not recognize this short N-terminal fragment.[2] While VIP (1-12) has been identified as a ligand for the CD4 receptor, this is not related to its function in the gastrointestinal system.[14][15]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of VIP and its analogues.

Isolated Smooth Muscle Relaxation Assay

This assay measures the ability of a substance to relax pre-contracted strips of gastrointestinal smooth muscle.

  • Tissue Preparation: A segment of the desired gastrointestinal tissue (e.g., rat gastric fundus, jejunum) is excised and placed in oxygenated Krebs-Ringer bicarbonate solution. Smooth muscle strips are dissected and mounted in an organ bath containing the buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • Tension Recording: The muscle strips are connected to isometric force transducers, and changes in tension are recorded.

  • Pre-contraction: Once a stable baseline tension is achieved, the muscle strips are pre-contracted with an agent such as carbachol (B1668302) or KCl.

  • Application of Test Substance: Cumulative concentrations of VIP or its fragments are added to the organ bath, and the resulting relaxation is measured as a percentage of the pre-contracted tension.

  • Data Analysis: Dose-response curves are constructed, and the EC50 (the concentration that produces 50% of the maximal relaxation) is calculated.

Smooth_Muscle_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Excise Rat GI Tissue B 2. Dissect Smooth Muscle Strips A->B C 3. Mount in Organ Bath B->C D 4. Record Baseline Tension C->D E 5. Pre-contract with Agonist (e.g., Carbachol) D->E F 6. Add Cumulative Doses of VIP / VIP (1-12) E->F G 7. Record Relaxation F->G H 8. Construct Dose-Response Curve G->H I 9. Calculate EC50 H->I

Caption: Workflow for Isolated Smooth Muscle Relaxation Assay.
Ussing Chamber Assay for Intestinal Secretion

This technique measures ion transport across an intact sheet of intestinal epithelium.

  • Tissue Preparation: A section of rat jejunum or colon is removed, and the muscle layers are stripped away to isolate the mucosa.

  • Mounting: The mucosal sheet is mounted between two halves of an Ussing chamber, separating a mucosal and a serosal buffer reservoir.

  • Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped at 0 mV, and the current required to do so (the short-circuit current) is continuously measured. An increase in Isc reflects net anion secretion (primarily Cl-).

  • Application of Test Substance: After a stable baseline Isc is established, VIP or its fragments are added to the serosal side of the chamber.

  • Data Analysis: The change in Isc (ΔIsc) is recorded as a measure of the secretory response.

Conclusion

The biological activities of full-length Vasoactive Intestinal Peptide in the rat gastrointestinal tract are extensive and physiologically significant, encompassing smooth muscle relaxation, stimulation of epithelial secretion, and vasodilation. These actions are mediated by the VPAC1 and VPAC2 receptors through a well-characterized cAMP-dependent signaling pathway. In stark contrast, there is a profound lack of evidence for any biological activity of the N-terminal fragment, rat VIP (1-12), within the gastrointestinal system. The available data from structure-activity relationship studies and direct testing on smooth muscle tissue suggest that this fragment is likely inactive. Therefore, for researchers and drug development professionals, the focus remains on the full-length peptide and its stable analogues for therapeutic applications related to GI motility and secretion. Any investigation into the potential roles of VIP (1-12) would necessitate foundational in vitro and in vivo studies to first establish any receptor binding or functional effects in the gastrointestinal tract.

References

Ovine Vasoactive Intestinal Peptide (1-12): A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide, plays a crucial role in a myriad of physiological processes. Its N-terminal fragment, VIP (1-12), has garnered significant interest for its distinct biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological functions of ovine VIP (1-12). It details the established protocols for the purification of the full-length native peptide from ovine tissues and discusses the signaling pathways implicated in its function. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this peptide fragment.

Discovery and Initial Characterization

Ovine Vasoactive Intestinal Peptide was first isolated and characterized from the small intestine of sheep. Subsequent amino acid sequencing revealed that the 28-amino acid sequence of ovine VIP is identical to that of bovine, human, porcine, and rat VIP, highlighting a high degree of evolutionary conservation.[1][2] The N-terminal fragment, VIP (1-12), with the sequence His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg, is also conserved across these species. While the full-length peptide was isolated from natural sources, the VIP (1-12) fragment is now readily available through synthetic peptide production for research purposes.[3]

Isolation and Purification of Ovine VIP

The isolation of native ovine VIP from tissue is a multi-step process requiring meticulous chromatographic techniques to achieve homogeneity. The following protocol is adapted from the established methodology for the purification of full-length ovine VIP from the small intestine.[1] It is important to note that for research applications, synthetic VIP (1-12) is the standard due to the complexities of isolating this specific fragment from natural sources.

Experimental Protocol: Purification of Full-Length Ovine VIP from Small Intestine[1]

1. Tissue Extraction:

  • 450 g of ovine small intestine is homogenized in an acidic extraction medium.
  • The homogenate is centrifuged to remove insoluble material.

2. Concentration on C18 Cartridge:

  • The supernatant from the extraction is passed through a bulk C18 cartridge to concentrate the peptides.
  • The cartridge is washed to remove hydrophilic impurities.
  • Peptides are eluted with a solution of increasing organic solvent concentration.

3. Gel Filtration Chromatography:

  • The concentrated peptide fraction is subjected to gel filtration on a Fractogel column.
  • This step separates peptides based on their molecular size.

4. Ion-Exchange Chromatography:

  • Fractions containing VIP are further purified by ion-exchange chromatography on a Mono-S column.
  • This separates peptides based on their net charge.

5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Final purification to homogeneity is achieved through a maximum of three successive RP-HPLC steps.
  • A C18 column is typically used with a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.

Yield: Approximately 20 µg of pure VIP can be obtained from 450 g of wet tissue.[1]

Quantitative Data

Quantitative data on the specific binding affinity and biological potency of ovine VIP (1-12) is limited in the current scientific literature. Most studies have focused on the full-length peptide or VIP from other species. However, some key information is available.

ParameterValue/DescriptionSpecies/SystemReference
Receptor Binding Ligand for the CD4 (T4)/human immunodeficiency virus receptor.Human[3]
Biological Activity Causes memory impairment in passive avoidance responding in a dose-dependent manner.Rat[3]

Further research is required to determine the precise binding kinetics and potency (e.g., EC50, Ki) of ovine VIP (1-12) at its putative receptors in ovine and other species.

Signaling Pathways

Vasoactive Intestinal Peptide and its fragments exert their biological effects by binding to specific G protein-coupled receptors (GPCRs). The primary receptors for VIP are the VPAC1 and VPAC2 receptors, and at higher concentrations, the PAC1 receptor.[4][5] The canonical signaling pathway activated by VIP involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Generalized VIP Signaling Pathway

The binding of VIP to its receptor (VPAC1/VPAC2) activates the associated Gs alpha subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

VIP_Signaling_Pathway VIP Ovine VIP (1-12) Receptor VPAC Receptor (GPCR) VIP->Receptor G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Generalized signaling pathway of Vasoactive Intestinal Peptide.

Experimental Protocol: cAMP Assay

To quantify the biological activity of ovine VIP (1-12) in vitro, a cyclic AMP assay can be performed on cells expressing the appropriate receptors.

1. Cell Culture:

  • Culture a suitable cell line known to express VPAC receptors (e.g., CHO-K1 cells stably transfected with the ovine VPAC1 or VPAC2 receptor).
  • Plate the cells in a multi-well plate and grow to a confluent monolayer.

2. Stimulation:

  • Wash the cells with a serum-free medium.
  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.
  • Add varying concentrations of ovine VIP (1-12) to the wells. Include a positive control (e.g., forskolin) and a negative control (vehicle).
  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
  • Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Calculate the concentration of cAMP in each sample based on the standard curve.
  • Plot the cAMP concentration against the log of the ovine VIP (1-12) concentration to determine the EC50 value.

Workflow and Logical Relationships

The process of investigating ovine VIP (1-12) from its source to understanding its function can be visualized as a logical workflow.

Ovine_VIP_Workflow Source Ovine Small Intestine Extraction Acid Extraction & Concentration Source->Extraction Purification Chromatographic Purification (Gel Filtration, Ion Exchange, RP-HPLC) Extraction->Purification Pure_VIP Pure Ovine VIP (Full-Length) Purification->Pure_VIP Characterization Biological Characterization (Binding Assays, Potency) Pure_VIP->Characterization Synthesis Synthetic Peptide Production VIP_1_12 Ovine VIP (1-12) Fragment Synthesis->VIP_1_12 VIP_1_12->Characterization Signaling Signaling Pathway Analysis (cAMP Assay) Characterization->Signaling Function Functional Studies (In Vitro & In Vivo) Signaling->Function Drug_Dev Drug Development & Therapeutic Applications Function->Drug_Dev

Caption: Experimental workflow for the study of Ovine VIP (1-12).

Conclusion

Ovine VIP (1-12) represents a significant area of interest for neuropeptide research and drug development. While its discovery is rooted in the isolation of the full-length peptide from ovine intestine, modern research relies on synthetic production of this fragment. The established protocols for full-length VIP purification provide a valuable framework for understanding the biochemical properties of this peptide family. The primary signaling mechanism through cAMP is well-characterized, offering a clear target for functional assays. Further investigation into the specific receptor binding kinetics and in vivo efficacy of ovine VIP (1-12) is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to build upon in their exploration of this promising peptide.

References

A Comparative Analysis of VIP Receptor Binding Affinity: Human vs. Rat

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinities of Vasoactive Intestinal Peptide (VIP) for its receptors, VPAC1 and VPAC2, in humans and rats. This document is intended for researchers, scientists, and drug development professionals working to understand the pharmacology of VIP and its receptors and to develop novel therapeutics targeting this system.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions, including regulation of smooth muscle tone, exocrine and endocrine secretion, and immune responses.[1] Its actions are mediated by two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[1] These receptors are distributed throughout the central and peripheral nervous systems, as well as in various peripheral organs. Understanding the species-specific differences in VIP receptor binding affinity is crucial for the preclinical evaluation and clinical translation of novel drugs targeting these receptors.

VIP Receptor Binding Affinity: A Comparative Summary

The binding affinity of VIP for its receptors is typically quantified using radioligand binding assays, which determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for VIP binding to human and rat VPAC1 and VPAC2 receptors.

Table 1: VIP Binding Affinity for VPAC1 Receptor

SpeciesTissue/Cell LineLigandAffinity MetricValue (nM)Reference
HumanHT29 Cells[125I]-VIPIC501.7[2]
HumanRecombinant N-tedVIPKd540[3]
RatProstatic Membranes[125I]-VIPIC501.7[2]
RatLymphoid Cells[125I]-VIPKd (High Affinity)0.050 +/- 0.009[4]
RatLymphoid Cells[125I]-VIPKd (Low Affinity)142 +/- 80[4]
RatLung Membranes[125I]-VIPKd (High Affinity)0.0792 +/- 0.0264[5]
RatLung Membranes[125I]-VIPKd (Low Affinity)4.8 +/- 2.1[5]

Table 2: VIP Binding Affinity for VPAC2 Receptor

SpeciesTissue/Cell LineLigandAffinity MetricValue (nM)Reference
HumanCHO Cells[125I]-VIPIC50~1[6]
RatPancreatic β cellsVIP-Potent Agonist[7]

Note: Data for rat VPAC2 receptor binding affinity is less prevalent in the reviewed literature. Further studies are needed to establish a more direct comparison.

Experimental Protocols: Radioligand Binding Assay for VIP Receptors

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for VIP receptors. This protocol is a synthesis of methodologies described in the scientific literature.[8][9][10][11][12]

1. Membrane Preparation [8][13]

  • Objective: To isolate cell membranes containing the VIP receptors of interest.

  • Procedure:

    • Harvest cells or tissues expressing VPAC1 or VPAC2 receptors.

    • Homogenize the cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

    • Store the membrane preparation at -80°C until use.

2. Radioligand Binding Assay (Competitive Inhibition) [8][9][10]

  • Objective: To determine the IC50 value of a test compound, which is the concentration required to inhibit 50% of the specific binding of a radiolabeled VIP analog.

  • Materials:

    • Membrane preparation containing VPAC1 or VPAC2 receptors.

    • Radioligand: Typically [125I]-VIP.

    • Unlabeled VIP (for determining non-specific binding and as a positive control).

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, and 0.1% BSA).

    • 96-well microplates.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at or below its Kd value).

      • Increasing concentrations of the test compound or unlabeled VIP.

      • For determining non-specific binding, a high concentration of unlabeled VIP (e.g., 1 µM) is added.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis [8][14]

  • Objective: To calculate the IC50 and Ki values for the test compound.

  • Procedure:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled VIP) from the total binding (counts in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

VPAC1 and VPAC2 receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[1][15][16] Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][16] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[15] Both receptors can also couple to other G proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway.[15][16]

VPAC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds Gs Gαs VPAC1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: VPAC1 Receptor Signaling Pathway.

VPAC2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC2 VPAC2 Receptor VIP->VPAC2 Binds Gs Gαs VPAC2->Gs Activates Gq Gαq VPAC2->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP3 / DAG PLC->IP3_DAG Generates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Response Cellular Response PKA->Response Phosphorylates PKC->Response Phosphorylates

Caption: VPAC2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

Radioligand_Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation (from cells/tissues) Start->MembranePrep AssaySetup Assay Setup (96-well plate) - Radioligand - Competitor - Membranes MembranePrep->AssaySetup Incubation Incubation (to reach equilibrium) AssaySetup->Incubation Filtration Filtration & Washing (separate bound/free ligand) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting DataAnalysis Data Analysis (calculate IC50 & Ki) Counting->DataAnalysis End End DataAnalysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

This technical guide provides a consolidated resource for understanding the binding affinities of VIP to its receptors in humans and rats. While the available data suggests some similarities in the high-affinity binding of VIP to the VPAC1 receptor across these species, more comprehensive studies, particularly for the VPAC2 receptor, are warranted to fully elucidate the pharmacological differences. The provided experimental protocol and workflow diagrams offer a practical framework for researchers initiating or refining their studies on the VIP-receptor system. A thorough understanding of these species-specific differences is paramount for the successful development of novel therapeutics targeting VIPergic signaling.

References

Cellular Signaling Pathways Activated by Porcine VIP (1-12): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, mediated primarily through two G-protein coupled receptors, VPAC1 and VPAC2. While the signaling pathways of the full-length 28-amino acid VIP are well-characterized, the specific actions of its fragments, such as porcine VIP (1-12), are less understood and appear to be cell-type specific. This technical guide provides a comprehensive overview of the known and potential signaling pathways activated by porcine VIP (1-12), contextualized by the canonical signaling of the parent peptide. It includes detailed experimental protocols for key assays, a summary of available data, and visualizations of the signaling cascades and experimental workflows.

Introduction to Vasoactive Intestinal Peptide (VIP) and its Fragments

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon family of hormones.[1] It is widely distributed throughout the central and peripheral nervous systems and plays crucial roles in vasodilation, smooth muscle relaxation, and modulation of inflammatory responses.[1][2][3] The biological effects of VIP are primarily mediated by its interaction with two high-affinity G-protein coupled receptors (GPCRs): VPAC1 and VPAC2.[2] Both receptors are expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system.[4]

The N-terminal fragment, VIP (1-12), has been investigated for its potential biological activities. However, the available data on its specific signaling mechanisms are limited and at times conflicting. While some studies suggest it may have distinct functions, others indicate it is inactive in certain cellular contexts.[5][6][7] This guide aims to consolidate the current understanding of porcine VIP (1-12) signaling.

Canonical VIP Signaling Pathways

The primary signaling pathway for full-length VIP involves the activation of adenylyl cyclase through the Gs alpha subunit of the G-protein coupled to VPAC1 and VPAC2 receptors. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[1][4][8] PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[1][8]

Canonical VIP Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VIP Porcine VIP (1-12) VPAC VPAC1/VPAC2 Receptor VIP->VPAC Binding G_protein Gs Protein (α, β, γ) VPAC->G_protein Activation AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Canonical VIP signaling pathway via Gs-cAMP-PKA activation.

Signaling Pathways of Porcine VIP (1-12)

The signaling activity of porcine VIP (1-12) is not as clearly defined as that of its parent peptide. Research has yielded divergent results depending on the cell type and experimental conditions.

Evidence for Inactivity

Several studies have reported that the VIP (1-12) fragment is ineffective in activating canonical VIP signaling pathways.

  • In cultured normal human keratinocytes, VIP (1-12) at concentrations from 1 nM to 1 µM was found to be ineffective at stimulating proliferation, unlike the full-length peptide and other fragments like VIP (10-28).[6]

  • Functional and binding studies on opossum internal anal sphincter smooth muscle showed that VIP (1-12) had no significant effect on muscle tension or inhibition of radiolabeled VIP binding, suggesting it does not effectively interact with the VIP receptors in this tissue.[7]

  • In the context of T-cell cycle arrest, VIP (1-12) failed to efficiently mimic the effects of the full-length VIP.[5]

Alternative Signaling: TGF-α Pathway in HaCaT Cells

In contrast to the findings above, a study using the immortalized human keratinocyte cell line (HaCaT) demonstrated that VIP (1-12) can act as a mitogen.[9] This proliferative effect, however, was not mediated by an increase in cAMP levels. Instead, the study suggests a mechanism involving the production of Transforming Growth Factor-alpha (TGF-α), a potent mitogen for keratinocytes. The mitogenic activity of VIP (1-12) was abrogated by genistein, a tyrosine kinase inhibitor, further supporting a signaling pathway distinct from the PKA cascade.[9]

Alternative VIP (1-12) Signaling in HaCaT Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VIP_frag Porcine VIP (1-12) Unknown_Receptor Unknown Receptor VIP_frag->Unknown_Receptor Binding TK_Pathway Tyrosine Kinase Signaling Cascade Unknown_Receptor->TK_Pathway Activation TGF_alpha_prod Increased TGF-α Production TK_Pathway->TGF_alpha_prod Leads to Proliferation Cell Proliferation TGF_alpha_prod->Proliferation Stimulates

Proposed alternative signaling for VIP (1-12) in HaCaT cells.
VIP (1-12) as a Ligand for the CD4 Receptor

An intriguing finding is the identification of VIP (1-12) as a ligand for the CD4 (T4)/human immunodeficiency virus receptor.[10][11][12] This suggests a potential role for this peptide fragment in immunomodulation, operating through a completely different receptor and signaling pathway than the canonical VIP/VPAC system. The downstream signaling from CD4 engagement by VIP (1-12) is not well-documented.

Quantitative Data

Specific quantitative data on the binding affinity (Kd, Ki) or potency (EC50) of porcine VIP (1-12) for its putative receptors are scarce in the publicly available literature. The table below summarizes the available information in comparison to the full-length VIP.

LigandReceptor/TargetCell Type/TissueAssay TypeParameterValueReference
Porcine VIP (1-12) VPAC ReceptorsOpossum IAS Smooth MuscleBinding AssayInhibition of BindingNo significant effect[7]
Porcine VIP (1-12) UnknownHuman KeratinocytesProliferation AssayProliferationIneffective[6]
Porcine VIP (1-12) UnknownHaCaT CellsProliferation AssayProliferationMitogenic[9]
Porcine VIP (1-12) CD4 Receptor--BindingIdentified as a ligand[10][12]
Full-length VIPVPAC ReceptorsPorcine Liver MembranesBinding AssayKd6.5 ± 0.3 nM[13]
Full-length VIPVPAC ReceptorsOpossum IAS Smooth MuscleBinding AssayIC509.6 x 10-9 M[7]

Experimental Protocols

To aid researchers in the functional characterization of porcine VIP (1-12), detailed methodologies for key experiments are provided below.

Protocol: cAMP Accumulation Assay

This protocol is a representative method for quantifying intracellular cAMP levels in response to ligand stimulation, adapted from commercially available assay kits and literature.[14][15][16][17]

cAMP Accumulation Assay Workflow start Start: Seed cells in a multi-well plate step1 Incubate cells (e.g., 24h) to allow adherence start->step1 step2 Replace medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) step1->step2 step3 Add varying concentrations of Porcine VIP (1-12) and controls (e.g., Forskolin, full-length VIP) step2->step3 step4 Incubate for a defined period (e.g., 30 min) at 37°C step3->step4 step5 Lyse cells to release intracellular cAMP step4->step5 step6 Perform cAMP detection using a competitive immunoassay (e.g., HTRF, ELISA, AlphaScreen) step5->step6 step7 Read signal on a plate reader step6->step7 end End: Analyze data and generate dose-response curve step7->end

General workflow for a cAMP accumulation assay.

Materials:

  • Cell line expressing VPAC1 or VPAC2 receptors (e.g., CHO-K1, HEK293)

  • Cell culture medium and supplements

  • Multi-well plates (96- or 384-well)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • Porcine VIP (1-12) peptide

  • Positive controls: Full-length VIP, Forskolin

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA)

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a predetermined density and culture overnight to allow for attachment.

  • Pre-stimulation: Aspirate the culture medium and wash the cells once with stimulation buffer. Add stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Ligand Stimulation: Prepare serial dilutions of porcine VIP (1-12) and control ligands in stimulation buffer. Add the ligands to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Terminate the stimulation by aspirating the buffer and adding cell lysis buffer. Incubate as per the manufacturer's instructions to ensure complete lysis.

  • cAMP Detection: Transfer the cell lysates to the detection plate. Add the detection reagents from the chosen cAMP assay kit (this typically involves competitive binding with a labeled cAMP tracer).

  • Data Acquisition: Read the plate on a suitable microplate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in each sample from the standard curve and plot the results as a function of ligand concentration to determine EC50 values.

Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of porcine VIP (1-12) for a receptor, adapted from established methodologies.[18][19][20][21]

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., VPAC1)

  • Radiolabeled ligand (e.g., 125I-VIP)

  • Unlabeled porcine VIP (1-12)

  • Unlabeled full-length VIP (for defining non-specific binding)

  • Binding buffer (e.g., Tris-HCl with MgCl2, BSA, and protease inhibitors)

  • Glass fiber filter plates (e.g., 96-well) pre-treated with a blocking agent (e.g., polyethyleneimine)

  • Vacuum filtration manifold

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate, add binding buffer, a constant concentration of radiolabeled ligand (typically at or below its Kd), and varying concentrations of unlabeled porcine VIP (1-12).

  • Defining Controls:

    • Total Binding: Wells containing only radioligand and cell membranes.

    • Non-specific Binding (NSB): Wells containing radioligand, cell membranes, and a high concentration of unlabeled full-length VIP (e.g., 1 µM) to saturate all specific binding sites.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Terminate the reaction by rapid filtration through the pre-treated glass fiber filter plate using a vacuum manifold. This captures the cell membranes with bound radioligand on the filter.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of porcine VIP (1-12).

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The cellular signaling pathways activated by porcine VIP (1-12) are not fully elucidated and appear to be context-dependent. While it is largely inactive in systems where full-length VIP signals through the canonical cAMP pathway, evidence suggests it may activate alternative pathways, such as the TGF-α cascade in HaCaT cells, or interact with entirely different receptors like CD4.

For researchers and drug development professionals, this highlights a critical knowledge gap. Further investigation is required to:

  • Systematically screen porcine VIP (1-12) against a panel of receptors, including VPAC1, VPAC2, and CD4, to confirm its primary targets.

  • Perform comprehensive signaling studies in various cell types to delineate the downstream pathways activated by this fragment.

  • Obtain robust quantitative data on its binding affinity and functional potency.

A clearer understanding of the molecular mechanisms of porcine VIP (1-12) will be essential to determine its physiological relevance and potential as a therapeutic agent.

References

An In-depth Technical Guide to the Expression and Potential Role of VIP (1-12) in Ovine Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the current understanding of Vasoactive Intestinal Peptide (VIP) and its fragment VIP (1-12) within the ovine immune system. It synthesizes available expression data, details known immunomodulatory functions in sheep, outlines putative signaling pathways, and furnishes detailed experimental protocols to guide future research in this area.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of biological functions, acting as a potent vasodilator, neurotransmitter, and a significant modulator of the immune system.[1][2] Produced by both neural and immune cells, VIP exerts primarily anti-inflammatory effects by regulating the production of cytokines and influencing the function of various immunocompetent cells.[1]

The N-terminal fragment, VIP (1-12), has garnered specific interest as it has been identified as a ligand for the CD4 (T4) receptor, a critical surface molecule on helper T lymphocytes and a receptor for the Human Immunodeficiency Virus (HIV).[3][4] While the immunomodulatory actions of the full-length VIP peptide are well-documented across species, direct research into the expression and function of the VIP (1-12) fragment specifically within ovine (sheep) immune cells is nascent.

This technical guide aims to consolidate the existing knowledge of VIP and its receptors in ovine tissues, providing a foundational framework for researchers. We present quantitative gene expression data, describe the known in vivo effects of VIP on sheep lymphocyte dynamics, and propose the canonical signaling pathways. Furthermore, this guide offers detailed, adaptable experimental protocols and workflows to facilitate the investigation into the specific role of VIP (1-12) in ovine immunology, a crucial area for both veterinary science and the development of novel immunomodulatory therapeutics.

Data Presentation: VIP and VIP Receptor mRNA Expression in Ovine Tissues

Quantitative data on the expression of the specific VIP (1-12) fragment in ovine immune cells is not currently available in published literature. However, foundational studies have successfully screened for the messenger RNA (mRNA) expression of the full-length VIP peptide and its cognate G protein-coupled receptors (GPCRs)—VPAC1, VPAC2, and PAC1—across a range of tissues in wethers (castrated male sheep) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[5][6]

The spleen, a primary immune organ, shows expression of VPAC1 and PAC1 receptors, suggesting it is a site of VIP/PACAP signaling.[5][6] The expression of these receptors in an immune organ provides an indirect but crucial piece of evidence that circulating VIP or locally produced VIP can influence immune responses within sheep.

The following table summarizes the relative mRNA expression levels, providing a valuable reference for the tissue-specific distribution of the VIP signaling axis in sheep.[5][6]

GeneBrainCecumColonDuodenumIleumJejunumLiverKidneyFatSpleen
VIP DetectedDetectedDetectedNot DetectedNot DetectedNot DetectedNot DetectedNot DetectedNot DetectedNot Detected
VPAC1 DetectedDetectedDetectedDetectedDetectedDetectedDetectedDetectedDetectedDetected
VPAC2 Not DetectedNot DetectedNot DetectedNot DetectedNot DetectedNot DetectedNot DetectedNot DetectedNot DetectedNot Detected
PAC1 DetectedDetectedDetectedDetectedDetectedDetectedDetectedNot DetectedDetectedDetected
Table 1: Summary of VIP, VPAC1, VPAC2, and PAC1 mRNA Expression in Various Tissues of Wethers. "Detected" indicates the presence of measurable mRNA transcripts. Data synthesized from Halawani, E., et al. (2022).[5][6]

Experimental Protocols

The following protocols are detailed templates that can be adapted by researchers to investigate the expression and function of VIP (1-12) in ovine immune cells.

Protocol for Isolation of Ovine Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard method for isolating PBMCs, which include lymphocytes and monocytes, from ovine whole blood.

  • Blood Collection: Collect 10-20 mL of whole blood from the jugular vein into tubes containing an anticoagulant (e.g., Sodium Heparin).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS), pH 7.4, at room temperature.

  • Density Gradient Centrifugation: Carefully layer 20 mL of the diluted blood over 15 mL of a density gradient medium (e.g., Ficoll-Paque™) in a 50 mL conical tube.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at 18-20°C with the brake off.

  • Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the distinct "buffy coat" layer containing the PBMCs.

  • Washing: Transfer the collected PBMCs to a new 50 mL tube. Add 30-40 mL of sterile PBS and centrifuge at 250 x g for 10 minutes at 4°C. Discard the supernatant.

  • Red Blood Cell Lysis (Optional): If red blood cell contamination is high, resuspend the pellet in 1-2 mL of RBC Lysis Buffer for 5 minutes at room temperature. Stop the reaction by adding 30 mL of PBS and centrifuge as in the previous step.

  • Final Wash and Cell Counting: Wash the cell pellet one final time with PBS. Resuspend the final pellet in a suitable culture medium (e.g., RPMI-1640 with 10% fetal bovine serum). Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

Protocol for Quantification of VPAC Receptor mRNA by RT-qPCR

This protocol provides a method to measure the gene expression levels of VIP receptors in isolated ovine immune cells.

  • RNA Extraction: Extract total RNA from approximately 1-5 x 10⁶ ovine PBMCs using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Primer Design: Design or obtain validated primers specific for ovine VPAC1 and VPAC2. Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA. Also, select validated ovine reference genes (e.g., SDHA, YWHAZ) for normalization.[6][7]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted 1:10)

    • 6 µL of Nuclease-Free Water

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a thermal profile such as:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes (VPAC1, VPAC2) to the geometric mean of the reference genes.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The biological effects of full-length VIP are primarily mediated through VPAC1 and VPAC2 receptors, which belong to the Class B family of G protein-coupled receptors.[9] Activation of these receptors is classically linked to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[10][11] This pathway is a cornerstone of VIP's immunomodulatory function. The specific signaling cascade initiated by the VIP (1-12) fragment in ovine immune cells, potentially through the CD4 receptor, remains to be elucidated.

VIP_Signaling_Pathway VIP VIP / VIP (1-12) VPACR VPAC1 / VPAC2 Receptor VIP->VPACR Binding G_Protein Gs Protein VPACR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Response Modulation of Gene Expression & Immune Function CREB->Response Experimental_Workflow Start Start: Ovine Whole Blood Sample Isolation Isolation of PBMCs (Density Gradient) Start->Isolation Cell_Culture PBMC Culture & Stimulation (with VIP (1-12)) Isolation->Cell_Culture Expression_Analysis Expression Analysis Isolation->Expression_Analysis Functional_Assays Functional Assays Cell_Culture->Functional_Assays RTqPCR RT-qPCR for VPAC1/VPAC2 mRNA Expression_Analysis->RTqPCR WesternBlot Western Blot for VPAC1/VPAC2 Protein Expression_Analysis->WesternBlot Data_Analysis Data Analysis & Interpretation RTqPCR->Data_Analysis WesternBlot->Data_Analysis Proliferation Proliferation Assay (e.g., CFSE) Functional_Assays->Proliferation Cytokine Cytokine Secretion (ELISA / Multiplex) Functional_Assays->Cytokine Proliferation->Data_Analysis Cytokine->Data_Analysis

References

The Enigmatic Role of VIP (1-12) in the Rat: A Technical Guide on a Bioactive Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the physiological role of the endogenous rat Vasoactive Intestinal Peptide (VIP) fragment, VIP (1-12). While the full-length 28-amino acid VIP is a well-characterized neuropeptide with a broad spectrum of biological activities, the specific functions of its N-terminal fragment, VIP (1-12), remain largely enigmatic. This document synthesizes the available pharmacological data, outlines key experimental protocols, and highlights the significant gaps in our knowledge, providing a comprehensive resource for researchers in neuroscience and drug development.

Introduction to VIP and its Fragments

Vasoactive Intestinal Peptide (VIP) is a pleiotropic neuropeptide with widespread distribution in the central and peripheral nervous systems of rats and other mammals. It is involved in a vast array of physiological processes, including neuroregulation, cardiovascular homeostasis, gastrointestinal function, and immunomodulation. The biological effects of VIP are mediated primarily through two G protein-coupled receptors: VPAC1 and VPAC2.

The processing of the precursor protein, prepro-VIP, can yield not only the full-length VIP (1-28) but also other peptide fragments.[1] The potential for these fragments to possess unique biological activities has opened new avenues of research. This guide focuses specifically on the N-terminal fragment, VIP (1-12), and what is currently known about its role in rats, which is primarily based on studies of its exogenous administration.

Pharmacological Profile of Exogenous VIP (1-12) in Rats

The most documented effects of exogenously administered VIP (1-12) in rats are centered on the central nervous system, particularly its influence on memory and learning.

Central Nervous System Effects: Memory Impairment

Intracerebroventricular (ICV) administration of synthetic VIP (1-12) has been shown to induce memory deficits in rats. Studies utilizing passive avoidance and Morris water maze tasks have demonstrated that VIP (1-12) impairs memory acquisition in a dose-dependent manner.[2] However, it is noteworthy that the amnesic effect of VIP (1-12) is reported to be less potent than that of the full-length VIP peptide.[2]

Experimental Workflow for Assessing Memory Impairment

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Behavioral Testing cluster_3 Data Analysis A Male Wistar Rats B Stereotaxic Surgery for ICV Cannula Implantation A->B C ICV Injection of VIP (1-12) or Vehicle B->C D Passive Avoidance Task C->D E Morris Water Maze C->E F Measurement of Latency to Enter Dark Compartment (Passive Avoidance) D->F G Measurement of Escape Latency and Time in Target Quadrant (Morris Water Maze) E->G H Statistical Comparison between Groups F->H G->H

Workflow for studying the effects of VIP (1-12) on memory in rats.

Quantitative Data on the Effects of VIP (1-12) on Memory

The following table summarizes the quantitative findings from a key study on the impact of intracerebroventricularly administered VIP (1-12) on passive avoidance responding in rats.

Treatment GroupDose (µg, ICV)Latency to Enter Dark Compartment (seconds, mean ± SEM)
Vehicle (Control)-180.0 ± 0.0
VIP (1-12)1145.5 ± 21.8
VIP (1-12)2.5110.2 ± 25.6
VIP (1-12)585.4 ± 22.1
VIP (1-12)1060.5 ± 18.9
p < 0.05 compared to vehicle control

Data adapted from Takashima A, et al. Peptides. 1993 Oct;14(5):1067-71.[2]

Putative Roles and Unanswered Questions

The existing data, while limited, allows for some speculation on the potential physiological relevance of endogenous VIP (1-12), while also highlighting significant knowledge gaps.

A Potential Modulator of Synaptic Plasticity?

The observed effects on memory, a process intricately linked to synaptic plasticity, suggest that if VIP (1-12) is endogenously produced in the brain, it might act as a neuromodulator. Full-length VIP is known to influence synaptic transmission and plasticity in the hippocampus.[3] It is plausible that VIP (1-12) could interact with some of the same or different pathways to modulate neuronal excitability and information processing. However, direct evidence for this is currently lacking.

Lack of Evidence for Other Physiological Roles

Studies investigating the effects of VIP (1-12) on other systems are scarce. A study in the hamster cheek pouch model found VIP (1-12) to be inactive in modulating phenylephrine- and angiotensin II-induced vasoconstriction, suggesting a lack of direct vasoactive properties in that model.[4] Furthermore, it has been noted that VIP (1-12) does not appear to mimic the inhibitory effects of full-length VIP on the production of certain cytokines by immune cells.[5] An ELISA developed for full-length VIP does not cross-react with VIP (1-12), indicating structural differences that are significant for antibody recognition.[6]

The Question of Endogenous Production and Receptors

A critical unanswered question is whether VIP (1-12) is a naturally occurring and stable peptide fragment in rat tissues. While the enzymatic machinery for processing pro-peptides exists, and other VIP fragments have been detected, the endogenous presence of VIP (1-12) at physiologically relevant concentrations has not been definitively demonstrated.[7] Modern peptidomics and mass spectrometry techniques would be instrumental in addressing this gap.

Furthermore, the specific receptors for VIP (1-12) are unknown. It is unclear if it acts as a low-affinity agonist or antagonist at the known VPAC receptors or if it has its own distinct binding sites. Binding studies with radiolabeled VIP (1-12) on rat brain membranes would be necessary to elucidate its receptor pharmacology.[8]

Signaling Pathways of Full-Length VIP (for reference)

G VIP Full-length VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 G_s Gαs VPAC1->G_s VPAC2->G_s AC Adenylyl Cyclase G_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Physiological_Effects Physiological Effects (e.g., vasodilation, neuroregulation) CREB->Physiological_Effects

Canonical signaling pathway for full-length VIP via VPAC receptors.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is fundamental for studying the central effects of peptides like VIP (1-12).

  • Animal Preparation: Adult male Wistar rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is implanted into the lateral cerebral ventricle using stereotaxic coordinates (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the sagittal suture, and 3.5 mm ventral to the dura). The cannula is secured with dental cement.

  • Recovery: Animals are allowed to recover for at least one week post-surgery.

  • Peptide Administration: For injection, an internal cannula connected to a microsyringe is inserted into the guide cannula. VIP (1-12), dissolved in sterile saline, is infused in a small volume (e.g., 5 µl) over a period of 1-2 minutes. Control animals receive an equivalent volume of sterile saline.

  • Behavioral Testing: Behavioral assessments, such as the passive avoidance task or Morris water maze, are initiated at a defined time point after the injection (e.g., 30 minutes).

Passive Avoidance Task

This task assesses fear-motivated memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Training (Acquisition Trial): The rat is placed in the light compartment. After a brief habituation period, the door is opened. When the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

  • Testing (Retention Trial): 24 hours after training, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive experience.

Future Directions: Investigating Endogenous VIP (1-12)

To address the current knowledge gaps, the following experimental approaches are recommended:

  • Peptidomics using LC-MS/MS: Tissue extracts from various rat brain regions (e.g., hippocampus, cortex) and peripheral tissues should be analyzed by high-resolution mass spectrometry to identify and quantify endogenous VIP (1-12).

  • Receptor Binding Assays: Competitive binding studies using radiolabeled full-length VIP and unlabeled synthetic VIP (1-12) on rat brain membrane preparations can determine if the fragment interacts with VPAC1 or VPAC2 receptors.

  • In Vitro Functional Assays: The effect of synthetic VIP (1-12) on primary neuronal cultures or brain slices can be assessed using techniques like calcium imaging or electrophysiology to determine its impact on neuronal activity and synaptic transmission.

Conclusion

The physiological role of endogenous rat VIP (1-12) is a nascent field of research with more questions than answers. Current evidence, derived from the administration of its synthetic counterpart, points towards a potential role in the modulation of cognitive functions, specifically memory. However, its endogenous presence, physiological concentrations, specific receptors, and broader physiological effects remain to be elucidated. This technical guide provides a summary of the existing pharmacological data and a framework for future investigations that are crucial to unravel the true physiological significance of this intriguing peptide fragment.

References

The Dual-Interface of a Neuropeptide: A Technical Guide to Human VIP (1-12) as a Ligand for the CD4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide, is well-established as a potent immunomodulator, primarily through its interaction with the G-protein coupled receptors VPAC1 and VPAC2. However, seminal research has identified a distinct role for its N-terminal fragment, Human VIP (1-12), as a direct functional ligand for the CD4 receptor—the critical co-receptor for T-cell activation and the primary cellular receptor for the Human Immunodeficiency Virus (HIV). This technical guide consolidates the foundational evidence for this interaction, provides detailed experimental methodologies, and contextualizes its significance within the broader landscape of VIP-mediated immunomodulation and CD4 receptor signaling. While direct biophysical binding data remains sparse, functional assays compellingly demonstrate a direct agonistic relationship, positioning VIP (1-12) as a molecule of interest in immunology and virology.

Introduction: A Tale of Two Receptors

The CD4 glycoprotein (B1211001) is a cornerstone of adaptive immunity, acting as a co-receptor that stabilizes the interaction between the T-cell receptor (TCR) and MHC class II molecules on antigen-presenting cells (APCs). This role is fundamental to the activation of helper T cells. Concurrently, CD4 is infamously exploited by HIV-1, where the viral envelope protein gp120 binds to CD4 to initiate viral entry.[1]

Vasoactive Intestinal Peptide (VIP) is a pleiotropic neuropeptide with well-documented anti-inflammatory and immunomodulatory properties.[2] These effects are largely attributed to its binding to canonical VIP receptors (VPAC1 and VPAC2) on immune cells, including CD4+ T cells, which triggers a cAMP-dependent signaling cascade.[3]

However, a distinct and intriguing function was identified for the N-terminal fragment, VIP (1-12). Early studies revealed that a five-amino-acid sequence within this fragment shares homology with the proposed CD4-binding region of HIV-1 gp120.[4] This observation led to the hypothesis that VIP (1-12) could act as a direct ligand for the CD4 receptor. Foundational work demonstrated that VIP (1-12) acts as a potent agonist for CD4-expressing human monocytes, inducing chemotaxis in a manner that is directly inhibited by anti-CD4 monoclonal antibodies.[4] This established the CD4 molecule as a functional receptor for this neuropeptide fragment, independent of the classical VPAC receptors.

This guide will dissect the evidence for this non-canonical ligand-receptor interaction, provide protocols for its functional assessment, and illustrate the key signaling pathways involved.

Functional Evidence: Chemotaxis as a Readout for CD4 Agonism

The primary evidence for VIP (1-12) as a CD4 ligand stems from in vitro human monocyte chemotaxis bioassays. Monocytes, which express CD4, exhibit directed migration towards a concentration gradient of an agonist. Studies have shown that VIP (1-12) induces a potent chemotactic response in human monocytes.[4] Crucially, this effect is abrogated by the presence of anti-CD4 monoclonal antibodies, confirming that the CD4 receptor is mediating the migratory signal.

Quantitative Functional Data

While specific biophysical binding constants (Kd) for the VIP (1-12) to CD4 interaction are not extensively reported in the literature, the functional effect (chemotaxis) has been characterized. The table below summarizes the nature of the data derived from these functional assays.

Parameter Peptide/Ligand Cell Type Assay Result/Observation Reference
EC50 VIP (1-12)Human MonocytesChemotaxisDose-dependent increase in monocyte migration.[4]
Inhibition Anti-CD4 mAbHuman MonocytesChemotaxisInhibition of VIP (1-12)-induced chemotactic activity.[4]
Homology VIP (TDNYT sequence)N/ASequence AnalysisShares homology with proposed CD4-binding sequences of HIV gp120.[4]

Experimental Protocols

The following is a detailed, representative protocol for a monocyte chemotaxis assay, based on modern Transwell/Boyden chamber systems, to validate the functional interaction between VIP (1-12) and the CD4 receptor.

Protocol: In Vitro Monocyte Chemotaxis Assay

Objective: To quantify the migration of CD4-expressing human monocytes towards a gradient of Human VIP (1-12) and to confirm the role of the CD4 receptor through antibody-mediated inhibition.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).

  • Human VIP (1-12) peptide (lyophilized).

  • Chemotaxis buffer: RPMI 1640 with 25 mM HEPES and 0.1% BSA.

  • Anti-human CD4 monoclonal antibody (inhibitory clone).

  • Isotype control monoclonal antibody.

  • 24-well Transwell plates (5 µm pore size inserts).

  • Fluorescent cell stain (e.g., Calcein-AM).

  • Fluorescence plate reader.

Methodology:

  • Cell Preparation:

    • Isolate primary human monocytes from PBMCs via magnetic bead selection (e.g., CD14+ selection).

    • Alternatively, culture THP-1 cells in appropriate media.

    • Wash cells and resuspend in Chemotaxis Buffer at a concentration of 1 x 106 cells/mL.

    • Label cells with Calcein-AM according to the manufacturer's protocol, then wash and resuspend in Chemotaxis Buffer.

  • Inhibition Step (for relevant wells):

    • Incubate a subset of the labeled cell suspension with a pre-determined optimal concentration of anti-human CD4 antibody (or isotype control) for 30 minutes at 4°C.

  • Assay Plate Preparation:

    • Add 600 µL of Chemotaxis Buffer containing various concentrations of VIP (1-12) (e.g., 10-12 to 10-6 M) to the lower wells of the 24-well plate.

    • Include a negative control well (buffer only) and a positive control chemoattractant (e.g., MCP-1).

    • For inhibition experiments, the lower wells will contain a fixed, optimal concentration of VIP (1-12).

  • Initiation of Chemotaxis:

    • Carefully place the 5 µm pore size inserts into each well, avoiding air bubbles.

    • Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each insert. This includes the untreated, isotype-treated, and anti-CD4-treated cells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 4 hours.

  • Quantification:

    • Carefully remove the inserts from the wells.

    • Measure the fluorescence of the solution in the lower chamber using a plate reader with appropriate excitation/emission wavelengths for Calcein-AM. The fluorescence intensity is directly proportional to the number of migrated cells.

  • Data Analysis:

    • Subtract the fluorescence reading from the negative control (buffer only) wells to account for background spontaneous migration.

    • Plot the fluorescence intensity against the concentration of VIP (1-12) to generate a dose-response curve.

    • Compare the migration of untreated, isotype-treated, and anti-CD4-treated cells to determine the percentage of inhibition.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The logical flow of the chemotaxis assay is critical for understanding the experimental design.

G cluster_prep Cell & Reagent Preparation cluster_inhibit Inhibition Control cluster_assay Chemotaxis Assay cluster_readout Data Acquisition & Analysis p1 Isolate/Culture Human Monocytes (CD4+) p2 Fluorescently Label Cells (e.g., Calcein-AM) p1->p2 a2 Add Cells to upper Transwell insert p2->a2 p3 Prepare VIP (1-12) Serial Dilutions i1 Incubate Cells with Anti-CD4 Antibody i1->a2 i2 Incubate Cells with Isotype Control i2->a2 a1 Add VIP (1-12) dilutions to lower chamber a1->a2 a3 Incubate at 37°C (e.g., 2 hours) a2->a3 r1 Measure Fluorescence of Migrated Cells in Lower Chamber a3->r1 r2 Analyze Data: Dose-Response & Inhibition r1->r2

Figure 1. Experimental workflow for the monocyte chemotaxis assay.
Signaling Pathways

Understanding the interaction of VIP (1-12) with CD4 requires knowledge of both the canonical CD4 co-receptor signaling pathway and the well-established pathway for full-length VIP acting through its own receptors. A direct signaling cascade from VIP (1-12) binding to CD4 (independent of the TCR) has not been fully elucidated, but it would likely involve the recruitment of associated kinases like Lck.

A. Canonical CD4 Co-Receptor Signaling

This pathway is initiated when CD4 and the TCR co-engage with an MHC Class II molecule on an APC.

G Canonical CD4 Co-Receptor Signaling Pathway APC Antigen Presenting Cell (APC) MHCII pMHC-II TCR TCR MHCII->TCR binds CD4 CD4 MHCII->CD4 binds Lck Lck (active) CD4->Lck recruits ITAMs CD3 ITAMs (phosphorylated) Lck->ITAMs phosphorylates ZAP70 ZAP-70 (active) ITAMs->ZAP70 recruits & activates Downstream Downstream Signaling (LAT, SLP-76, PLCγ1...) -> T-Cell Activation ZAP70->Downstream activates

Figure 2. Simplified canonical CD4 co-receptor signaling.

B. VIP/VPAC Receptor Signaling in CD4+ T-Cells

This is the well-characterized pathway by which full-length VIP exerts its immunomodulatory effects on T-cells.

G VIP Signaling via VPAC Receptors on T-Cells VIP Vasoactive Intestinal Peptide (VIP) VPAC VPAC1/VPAC2 Receptor VIP->VPAC binds Gs Gs Protein VPAC->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates PTP Protein Tyrosine Phosphatases (e.g. SHP-2) PKA->PTP activates Gene Gene Transcription (e.g., ↓ Th1, ↑ Th2 cytokines) CREB->Gene modulates JAK_STAT Inhibition of JAK/STAT Pathway PTP->JAK_STAT leads to

Figure 3. VIP signaling through VPAC receptors on CD4+ T-cells.

Discussion and Future Perspectives

The identification of Human VIP (1-12) as a functional ligand for the CD4 receptor presents a fascinating example of molecular mimicry and a non-canonical role for a major immune receptor. The fact that a fragment of an endogenous neuropeptide can engage the same receptor as the HIV-1 gp120 envelope protein opens several avenues for research and therapeutic development.

For Researchers and Scientists:

  • Biophysical Characterization: There is a clear need to characterize the direct binding of VIP (1-12) to the CD4 receptor using modern techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This would provide crucial quantitative data (Kd, Kon, Koff) that is currently lacking.

  • Elucidation of Direct Signaling: The precise downstream signaling events following the direct binding of VIP (1-12) to CD4 on monocytes and T-cells, independent of TCR co-ligation, remain to be fully elucidated. Does this interaction recruit and activate Lck? Does it lead to cellular outcomes beyond chemotaxis?

  • Structural Biology: Solving the co-crystal structure of VIP (1-12) bound to the D1 domain of CD4 would provide invaluable insights into the molecular basis of this interaction and allow for direct comparison with the gp120-CD4 interface.

For Drug Development Professionals:

  • HIV Entry Inhibition: As VIP (1-12) engages the same receptor as HIV, it represents a potential scaffold for the development of novel entry inhibitors. Peptidomimetics based on VIP (1-12) could be designed to block the gp120-CD4 interaction.

  • Immunomodulation: The ability to directly target the CD4 receptor with a small peptide agonist could offer a novel strategy for immunomodulation in autoimmune diseases or inflammatory conditions, potentially by inducing receptor internalization or initiating specific signaling cascades that differ from canonical T-cell activation.

Conclusion

Human VIP (1-12) serves as a direct functional ligand for the CD4 receptor, an interaction demonstrated by its ability to induce CD4-dependent monocyte chemotaxis. This positions the neuropeptide fragment at the interface of the nervous and immune systems in a unique and unexpected way. While the majority of research on VIP's immunomodulatory effects has rightly focused on its interaction with VPAC receptors, the non-canonical binding to CD4 should not be overlooked. Further investigation into the biophysical, structural, and signaling details of this interaction is warranted and holds the potential to unlock new therapeutic strategies for both infectious and autoimmune diseases.

References

Vasoactive Intestinal Peptide Fragment 1-12 (VIP 1-12) as a Mass Spectrometry Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vasoactive Intestinal Peptide fragment 1-12 (VIP 1-12) and its application as a standard in mass spectrometry. This document details its physicochemical properties, synthesis, and purification, and provides protocols for its use in quantitative mass spectrometry workflows.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities.[1] Its fragment, VIP 1-12 (HSDAVFTDNYTR), is a non-bioactive peptide that has found significant utility as an internal standard in mass spectrometry-based quantitative assays.[2][3] The use of a stable, well-characterized internal standard is crucial for correcting for variability during sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and precision of quantitative measurements.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of VIP 1-12 is essential for its effective use as a mass spectrometry standard.

PropertyValueReference
Amino Acid Sequence His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-ArgN/A
Molecular Formula C61H88N18O22[2]
Molecular Weight 1425.46 Da[2]
Isoelectric Point (pI) ~4.0 (Calculated)N/A
Purity Typically ≥95% (HPLC)[2]

Synthesis and Purification of VIP 1-12

The synthesis of VIP 1-12 is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of VIP 1-12 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it in DMF with DIC and OxymaPure®.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Thr, Tyr, Asn, Asp, Phe, Val, Ala, Ser, Asp, His).

  • Final Deprotection: After coupling the final amino acid (Fmoc-His(Trt)-OH), perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide pellet with cold diethyl ether multiple times.

  • Drying: Dry the crude peptide under vacuum.

Experimental Protocol: Purification by RP-HPLC

Instrumentation:

  • Preparative RP-HPLC system with a C18 column.

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude VIP 1-12 peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Solvent B.

    • Inject the sample and elute with a linear gradient of Solvent B.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified VIP 1-12 peptide.

Use as a Mass Spectrometry Standard

VIP 1-12 is an ideal internal standard for the quantification of other peptides in complex biological matrices. Its synthetic nature ensures a consistent and reliable supply, and its lack of biological activity prevents interference with the system being studied.

Quantitative Performance Characteristics

The following table summarizes the typical performance characteristics of a peptide standard like VIP 1-12 in an LC-MS/MS assay. Note: The values presented here are representative examples for peptide quantification assays and should be determined experimentally for each specific method and matrix.

ParameterTypical ValueDescription
Linearity (r²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Limit of Detection (LOD) 1 - 10 fmolThe lowest amount of the analyte that can be reliably detected above the background noise.
Limit of Quantitation (LOQ) 5 - 50 fmolThe lowest amount of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%CV) < 15%The coefficient of variation, indicating the closeness of repeated measurements.
Accuracy (%RE) ± 15%The relative error, indicating the closeness of the measured value to the true value.
Experimental Protocol: Quantification of a Target Peptide using VIP 1-12 as an Internal Standard

This protocol describes a general workflow for the quantification of a target peptide in a biological sample (e.g., plasma) using VIP 1-12 as an internal standard.

Materials:

  • Biological sample (e.g., plasma)

  • Target peptide standard

  • VIP 1-12 internal standard

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • Thaw the biological samples and standards on ice.

    • Spike a known concentration of VIP 1-12 internal standard into all samples, calibration standards, and quality control (QC) samples.

    • Perform protein precipitation by adding ACN (e.g., 3:1 v/v).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol (B129727) and then with an equilibration buffer (e.g., 0.1% TFA in water).

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the peptides with an appropriate elution solvent (e.g., 50% ACN with 0.1% FA).

    • Dry the eluate under vacuum and reconstitute in a suitable injection solvent (e.g., 5% ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject the reconstituted sample onto a C18 analytical column.

      • Separate the peptides using a gradient of ACN in water with 0.1% FA.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Perform Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to monitor specific precursor-to-product ion transitions for both the target peptide and VIP 1-12.

  • Data Analysis:

    • Integrate the peak areas for the target peptide and the VIP 1-12 internal standard.

    • Calculate the peak area ratio of the target peptide to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the target peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: Vasoactive Intestinal Peptide Signaling

While VIP 1-12 itself is not biologically active, understanding the signaling pathway of the full-length VIP provides valuable context for researchers working with related endogenous peptides. VIP exerts its effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2.[1] This binding primarily activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Visualizations

Signaling Pathway

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP Vasoactive Intestinal Peptide (VIP) VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 G_protein G Protein (Gs) VPAC1->G_protein VPAC2->G_protein AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression & Biological Effects CREB->Gene_Expression regulates

Caption: Vasoactive Intestinal Peptide (VIP) Signaling Pathway.

Experimental Workflows

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all 12 Amino Acids wash2->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation end_synthesis Crude VIP (1-12) Peptide precipitation->end_synthesis rp_hplc RP-HPLC Purification end_synthesis->rp_hplc analysis Purity Analysis (Analytical HPLC, MS) rp_hplc->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified VIP (1-12) Standard lyophilization->final_product LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with VIP (1-12) Internal Standard sample->spike precipitation Protein Precipitation (Acetonitrile) spike->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe reconstitution Dry & Reconstitute spe->reconstitution lc Liquid Chromatography (C18 Separation) reconstitution->lc ms Tandem Mass Spectrometry (MRM/PRM) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Target / Internal Standard) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Target Peptide calibration->quantification

References

Vasoactive Intestinal Peptide (VIP) as a Neurotransmitter in the Rat Adrenal Medulla: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vasoactive Intestinal Peptide (VIP) plays a crucial role as a non-cholinergic neurotransmitter in the rat adrenal medulla, acting in concert with acetylcholine (B1216132) to regulate catecholamine secretion. This technical guide provides a comprehensive overview of the function of VIP in this context, presenting key quantitative data, detailed experimental protocols for its study, and elucidated signaling pathways. The evidence strongly supports VIP's role, particularly in modulating catecholamine release at low-frequency nerve stimulation, highlighting a nuanced control mechanism for the sympathoadrenal system. Understanding this peptidergic regulation is critical for research into adrenal physiology and the development of novel therapeutics targeting neuroendocrine stress responses.

Quantitative Data on VIP Function in the Rat Adrenal Medulla

The following tables summarize the key quantitative findings from studies on the effects of VIP on the rat adrenal medulla.

Table 1: VIP Content and Release in the Rat Adrenal Medulla

ParameterValueReference
VIP Content in Adrenal Medulla28 pmol/g of wet tissue[1]
VIP Output at 1 Hz Stimulation8.6 x 10-3 fmol/pulse[1]
VIP Output at 10 Hz Stimulation4.0 x 10-3 fmol/pulse[1]

Table 2: Effects of VIP on Catecholamine Secretion from the Perfused Rat Adrenal Gland

ConditionCatecholamine SecretionReference
Basal Secretion~8 ng[2]
0.3 µM VIPSignificant increase over basal[2]
3 µM VIP (15 min perfusion)~115 ng total catecholamines[2]
Low-frequency stimulation (1 Hz) with cholinergic antagonists40% reduction[1]
Low-frequency stimulation (1 Hz) with VIP receptor antagonist~75% inhibition[1]
VIP-evoked secretion with Ca2+ removalComplete inhibition[2]

Table 3: Effects of VIP on Second Messenger Systems in Adrenal Chromaffin Cells

TreatmentEffect on Second MessengerSpeciesReference
VIPIncreased cAMP levelsBovine[3]
VIPIncreased PKC activity and cAMP and 3H-IP3 contentRat[4]
NicotineIncreased 45Ca uptake onlyRat[4]
MuscarineEnhanced 3H-IP3 content and PKC activityRat[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines key experimental protocols used to investigate the function of VIP in the rat adrenal medulla.

Perfused Rat Adrenal Gland Preparation

This ex vivo technique allows for the study of adrenal gland function in a controlled environment while maintaining its physiological integrity.

Objective: To measure the secretion of catecholamines and VIP from the adrenal gland in response to various stimuli.

Materials:

  • Male Wistar rats (200-300g)

  • Anesthesia (e.g., pentobarbital (B6593769) sodium, 100 mg/kg, i.p.)[5]

  • Perfusion pump (e.g., Cole-Palmer Masterflex)[5]

  • Perfusion medium (e.g., modified Krebs-bicarbonate solution) containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgCl2 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1, gassed with 95% O2 and 5% CO2 to maintain pH 7.4.

  • Surgical instruments (scissors, forceps, hemostats)[5]

  • Cannulas

  • Fraction collector

Procedure:

  • Anesthetize the rat and perform a midline abdominal incision.

  • Ligate the aorta and vena cava above the renal arteries and veins.

  • Cannulate the left renal artery and vein.

  • Perfuse the adrenal gland retrogradely through the renal vein with the perfusion medium at a constant flow rate (e.g., 0.5-1.0 ml/min).[6]

  • Collect the perfusate from the cannulated renal artery in timed fractions (e.g., every 2-5 minutes).

  • For stimulation, either infuse agonists directly into the perfusion medium or electrically stimulate the splanchnic nerve.[6]

  • Store collected perfusate samples at -80°C until analysis.

Catecholamine and VIP Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC) for Catecholamine Quantification

Objective: To separate and quantify norepinephrine, epinephrine, and dopamine (B1211576) in the adrenal perfusate.

Materials:

  • HPLC system with an electrochemical detector.[7]

  • Reversed-phase C18 column.[7]

  • Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent like octanesulfonic acid, pH adjusted to 3.0).[8]

  • Catecholamine standards (norepinephrine, epinephrine, dopamine).

  • Internal standard (e.g., 3,4-dihydroxybenzylamine).[8]

  • Alumina (B75360) for sample extraction.[7]

Procedure:

  • Thaw perfusate samples and add the internal standard.

  • Perform alumina extraction to concentrate the catecholamines.

  • Inject the extracted sample into the HPLC system.

  • Separate catecholamines on the C18 column using an isocratic or gradient elution.

  • Detect the eluted catecholamines using the electrochemical detector.

  • Quantify the concentration of each catecholamine by comparing the peak areas to those of the standards.

2.2.2. Radioimmunoassay (RIA) for VIP Quantification

Objective: To measure the concentration of VIP in the adrenal perfusate.

Materials:

  • VIP RIA kit (commercially available).[9]

  • 125I-labeled VIP.[9]

  • VIP antibody.[9]

  • VIP standards.[9]

  • Separating reagent (e.g., charcoal or a second antibody).[10]

  • Gamma counter.[9]

Procedure:

  • Thaw perfusate samples.

  • Set up a standard curve using the provided VIP standards.

  • Incubate samples, standards, 125I-VIP, and VIP antibody according to the kit instructions (typically 24-48 hours at 4°C).[9]

  • Add the separating reagent to precipitate the antibody-bound VIP.[9]

  • Centrifuge the tubes and decant the supernatant.[9]

  • Measure the radioactivity of the pellet in a gamma counter.[9]

  • Calculate the VIP concentration in the samples by interpolating from the standard curve.

Immunocytochemistry for VIP Localization

Objective: To visualize the distribution of VIP-containing nerve fibers and cells within the rat adrenal gland.

Materials:

  • Rat adrenal glands.

  • Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).[11]

  • Cryostat or vibratome for sectioning.

  • Primary antibody against VIP.

  • Fluorescently labeled secondary antibody.

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).[11]

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Perfuse the rat with fixative.[5]

  • Dissect the adrenal glands and postfix them in the same fixative.

  • Cryoprotect the tissue in a sucrose (B13894) solution.

  • Section the adrenal glands using a cryostat or vibratome.

  • Incubate the sections in blocking solution to reduce non-specific binding.

  • Incubate the sections with the primary anti-VIP antibody overnight at 4°C.[11]

  • Wash the sections in PBS.

  • Incubate the sections with the fluorescently labeled secondary antibody.[11]

  • Wash the sections in PBS.

  • Mount the sections on slides with mounting medium and visualize under a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.

Signaling Pathways

VIP_Signaling_Pathway VIP VIP VPAC_Receptor VPAC Receptor VIP->VPAC_Receptor G_Protein G Protein (Gs/Gq) VPAC_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC Gs PLC Phospholipase C G_Protein->PLC Gq cAMP cAMP AC->cAMP activates PIP2 PIP2 PLC->PIP2 hydrolyzes PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel phosphorylates TH_activation Tyrosine Hydroxylase Activation PKA->TH_activation phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca_ER Ca_cytosol [Ca²⁺]i ↑ Ca_ER->Ca_cytosol release Ca_influx Ca_channel->Ca_cytosol influx Ca_cytosol->PKC activates Exocytosis Catecholamine Exocytosis Ca_cytosol->Exocytosis triggers PKC->Exocytosis potentiates Catecholamine_synthesis Catecholamine Synthesis ↑ TH_activation->Catecholamine_synthesis Perfused_Adrenal_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Surgical Preparation (Cannulation) Anesthesia->Surgery Perfusion Perfuse Adrenal Gland (Krebs Solution) Surgery->Perfusion Stimulation Apply Stimulus (e.g., VIP, Nerve Stimulation) Perfusion->Stimulation Collection Collect Perfusate Fractions Stimulation->Collection Analysis Analyze Perfusate (HPLC for Catecholamines, RIA for VIP) Collection->Analysis Data Quantify Secretion Analysis->Data End End Data->End Immunocytochemistry_Workflow Start Start Tissue_Prep Tissue Preparation (Fixation, Sectioning) Start->Tissue_Prep Blocking Blocking Non-specific Binding Tissue_Prep->Blocking Primary_Ab Primary Antibody Incubation (anti-VIP) Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (Fluorescently Labeled) Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Mounting Mounting and Coverslipping Washing2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Image Analysis and Localization Imaging->Analysis End End Analysis->End

References

The Glucagon/Secretin Superfamily and VIP (1-12): A Technical Guide to a Fragment's Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon (B607659)/secretin superfamily of structurally related peptide hormones. These peptides exert their diverse physiological effects by binding to a specific class of G protein-coupled receptors (GPCRs). While full-length VIP is a potent agonist at its receptors, leading to a cascade of downstream signaling events, its N-terminal fragment, VIP (1-12), is largely considered to be biologically inactive. This technical guide provides a comprehensive overview of the relationship between VIP (1-12) and the glucagon/secretin superfamily, with a focus on its lack of significant receptor binding and functional activity. We present available data, detail relevant experimental protocols, and provide visual representations of the pertinent signaling pathways to offer a clear understanding of why this fragment fails to elicit the characteristic responses of its parent peptide.

Introduction: The Glucagon/Secretin Superfamily

The glucagon/secretin superfamily is a group of evolutionarily related peptide hormones that play crucial roles in a wide array of physiological processes, including glucose homeostasis, digestion, and smooth muscle relaxation.[1][2] Key members of this family include glucagon, secretin, gastric inhibitory polypeptide (GIP), glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), and Vasoactive Intestinal Peptide (VIP).[1][2] These peptides share a degree of sequence homology and a common structural motif, characterized by a helical conformation. They mediate their effects by activating a distinct family of Class B GPCRs, known as the secretin receptor family.[2]

VIP, a 28-amino acid peptide, is widely distributed throughout the central and peripheral nervous systems and the gastrointestinal tract. It is a potent vasodilator and also modulates smooth muscle tone, epithelial secretion, and inflammation.[2] VIP primarily interacts with two high-affinity receptors, VPAC1 and VPAC2.[2] The N-terminal fragment of VIP, comprising the first 12 amino acids (VIP 1-12), has been investigated for potential biological activity. However, evidence strongly indicates that this fragment is inactive.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data regarding the interaction of VIP (1-12) with receptors of the glucagon/secretin superfamily. It is important to note that specific high-affinity binding or potent functional activity for VIP (1-12) has not been reported in the scientific literature.

Table 1: Receptor Binding Affinity (Ki)

LigandReceptorSpeciesKi (nM)Citation(s)
VIP (1-12)VPAC1-Not Reported-
VIP (1-12)VPAC2-Not Reported-
VIP (1-12)Glucagon Receptor-Not Reported-
VIP (1-12)Secretin Receptor-Not Reported-
Full-length VIPVPAC1Human~1[3]
Full-length VIPVPAC2Human~1[4]
GlucagonGlucagon ReceptorHuman~5[5]
SecretinSecretin ReceptorHuman~0.5[6]

Note: The lack of reported Ki values for VIP (1-12) is consistent with findings that it does not significantly compete for binding with radiolabeled full-length VIP.[7]

Table 2: Functional Activity (EC50)

LigandAssayCell/Tissue TypeEC50 (nM)Citation(s)
VIP (1-12)cAMP AccumulationMouse Calvarial OsteoblastsInactive[8]
VIP (1-12)T-cell Cycle ArrestHuman T-cellsInactive[9]
Full-length VIPcAMP AccumulationVarious0.1 - 10[8]
GlucagoncAMP AccumulationLiver cells~1[5]
SecretincAMP AccumulationPancreatic cells~0.1[6]

Note: "Inactive" indicates that no significant biological response was observed at concentrations where the full-length parent peptide is highly active.[8][9]

Signaling Pathways

The biological effects of the glucagon/secretin superfamily peptides are primarily mediated through the activation of Gs protein-coupled receptors, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).

Canonical VIP Signaling Pathway

Full-length VIP binding to VPAC1 or VPAC2 receptors initiates a well-characterized signaling cascade.

VIP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VIP VIP VPAC VPAC1/2 Receptor VIP->VPAC Binds G_protein Gs Protein (αβγ) VPAC->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds PKA_active PKA (active) PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Gene_Transcription Gene Transcription CRE CRE CREB->CRE Binds CRE->Gene_Transcription Initiates

Canonical VIP signaling pathway.
VIP (1-12) Interaction (or Lack Thereof)

Experimental evidence indicates that VIP (1-12) does not significantly bind to or activate VPAC receptors.[7][8][9] Therefore, it does not initiate the downstream signaling cascade.

VIP1_12_Interaction cluster_membrane Plasma Membrane cluster_cytosol Cytosol VIP1_12 VIP (1-12) VPAC VPAC1/2 Receptor VIP1_12->VPAC No significant binding G_protein Gs Protein (inactive) AC Adenylyl Cyclase (inactive) cAMP Basal cAMP ATP ATP

Lack of VIP (1-12) signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the binding and functional activity of ligands for the glucagon/secretin superfamily of receptors.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., VIP 1-12) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-VIP) for binding to its receptor.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human VPAC1).

  • Radioligand: [¹²⁵I]-VIP (specific activity ~2000 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Test compound: VIP (1-12) at various concentrations.

  • Unlabeled full-length VIP (for determining non-specific binding).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [¹²⁵I]-VIP (final concentration ~0.1 nM), 50 µL of binding buffer, and 100 µL of cell membrane suspension (10-20 µg protein).

    • Non-specific Binding: 50 µL of [¹²⁵I]-VIP, 50 µL of unlabeled full-length VIP (final concentration 1 µM), and 100 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of [¹²⁵I]-VIP, 50 µL of VIP (1-12) at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M), and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (VIP 1-12). Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the ability of a test compound to stimulate the production of intracellular cAMP, a key second messenger for the glucagon/secretin receptor family.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells transiently transfected with the human VPAC1 receptor).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor.

  • Test compound: VIP (1-12) at various concentrations.

  • Positive control: Full-length VIP.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • 384-well white opaque plates.

Procedure:

  • Cell Culture and Plating: Culture cells to ~80% confluency. Harvest the cells and resuspend them in stimulation buffer at a density of 0.5 x 10⁶ cells/mL. Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Add 5 µL of the test compound (VIP 1-12) or positive control (full-length VIP) at various concentrations to the wells. For basal levels, add 5 µL of stimulation buffer.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions. This typically involves a further incubation period.

  • Measurement: Read the plate using a plate reader compatible with the chosen assay technology (e.g., a fluorescence or luminescence reader).

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the raw data from the samples to cAMP concentrations. Plot the cAMP concentration against the log concentration of the agonist. Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

The available evidence from receptor binding and functional assays consistently demonstrates that the N-terminal fragment VIP (1-12) is biologically inactive.[7][8][9] It does not bind with significant affinity to VIP receptors and fails to stimulate the canonical downstream signaling pathway involving cAMP production. This lack of activity is in stark contrast to the potent effects of the full-length 28-amino acid VIP peptide. For researchers and drug development professionals, this underscores the critical importance of the entire peptide structure for receptor recognition and activation within the glucagon/secretin superfamily. Future drug discovery efforts targeting these receptors should focus on understanding the key pharmacophoric elements distributed throughout the full-length peptide ligands.

References

An In-depth Technical Guide on the Role of Vasoactive Intestinal Peptide (VIP) in Regulating Prolactin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological activities.[1] In the context of the neuroendocrine system, VIP has been identified as a significant physiological mediator of prolactin (PRL) release.[2][3] This technical guide provides a comprehensive overview of the mechanisms by which VIP regulates prolactin secretion, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The regulation of prolactin secretion is predominantly under the inhibitory control of dopamine (B1211576) from the hypothalamus. However, various factors can stimulate its release, and VIP has emerged as a key prolactin-releasing factor.[1][4] Evidence from both in vitro and in vivo studies in animals and humans indicates that VIP, released from the hypothalamus into the portal circulation, directly stimulates lactotrophs in the anterior pituitary to secrete prolactin.[1][5] Furthermore, VIP produced locally within the pituitary gland may act in an autocrine or paracrine manner to modulate prolactin secretion and lactotroph proliferation.[6][7]

This document will delve into the molecular signaling cascades initiated by VIP in lactotrophs, present quantitative data on its effects, and outline the methodologies used to elucidate these functions.

Signaling Pathways of VIP-Mediated Prolactin Secretion

The stimulatory effect of VIP on prolactin secretion is primarily mediated through the activation of the adenylyl cyclase-cyclic AMP (cAMP) pathway.[6][8] Upon binding to its G protein-coupled receptor (GPCR) on the lactotroph cell membrane, a cascade of intracellular events is initiated, leading to the synthesis and release of prolactin.

Core Signaling Cascade

The binding of VIP to its receptor triggers the dissociation of the Gs alpha subunit of the associated G protein. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including ion channels and transcription factors, ultimately resulting in increased prolactin gene transcription and exocytosis of prolactin-containing granules.[6][8]

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VIP_R VIP Receptor (GPCR) VIP->VIP_R Binds G_protein Gs Protein VIP_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca²⁺ Channel PKA->Ca_channel Phosphorylates CREB CREB PKA->CREB Phosphorylates Ca_ion Ca_channel->Ca_ion Influx PRL_Vesicle Prolactin Vesicle Ca_ion->PRL_Vesicle Triggers PRL_Gene Prolactin Gene Transcription CREB->PRL_Gene Activates PRL_Gene->PRL_Vesicle Leads to PRL_Release Prolactin Release (Exocytosis) PRL_Vesicle->PRL_Release

Caption: VIP signaling pathway in pituitary lactotrophs.

In addition to the cAMP/PKA pathway, changes in intracellular calcium concentrations are also implicated in VIP-mediated prolactin release.[8][9] The activation of PKA can lead to the phosphorylation and opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium, which is a critical trigger for the exocytosis of secretory vesicles.

Quantitative Data on VIP-Induced Prolactin Secretion

The stimulatory effect of VIP on prolactin secretion has been quantified in various experimental models. The following tables summarize key findings from in vivo and in vitro studies.

In Vivo Studies
SpeciesVIP AdministrationBasal ProlactinPeak ProlactinTime to PeakReference
Human (Healthy Women)1 mcg/kg IV bolus20.25 ± 9.14 ng/mL46.0 ± 14.5 ng/mL15 minutes[1]
Human (Normal Women)200 µg IM injection~11.4 ng/mL (saline control)28.1 ± 6.7 ng/mL15 minutes[10]
Rat (Suckling)VIP antiserum injection152.7 ± 16.0 ng/mL50.4 ± 9.1 ng/mL (nadir)80 minutes post-injection[11]
Rat (Normal)-3.0 ± 0.9 ng/mL158.1 ± 33.5 ng/mL (suckling-induced)40 minutes[11]
Birds (Mexican Jays)50-100 µg/kg IV-Dramatic, transitory rise-[12]
In Vitro Studies
PreparationVIP ConcentrationProlactin ReleaseCommentsReference
Rat Hemipituitaries10⁻⁹ MIncreased PRL releaseRequired bacitracin (enzyme inhibitor)[5]
Rat Hemipituitaries10⁻⁶ M (Natural porcine VIP)Increased PRL release-[5]
Dispersed Rat Pituitary Cells-Stimulated PRL releaseFrom adult male and lactating female rats[5]
Superused Pituitary Adenoma Cells (Prolactinoma)10⁻⁸, 10⁻⁷, 10⁻⁶ MDose-related stimulation of PRL release-[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following section outlines common experimental protocols used to investigate the role of VIP in prolactin secretion.

In Vivo VIP Administration and Blood Sampling

A common protocol for in vivo studies involves the intravenous or intramuscular administration of VIP to human subjects or animal models, followed by serial blood sampling to measure prolactin levels.

Example Protocol (Human Study):

  • Subject Recruitment: Healthy female volunteers with normal menstrual cycles are recruited.[1]

  • Catheterization: An intravenous catheter is inserted for blood sampling and VIP administration.

  • Baseline Sampling: Blood samples are collected at baseline to determine basal hormone levels.[1]

  • VIP Administration: A bolus injection of synthetic VIP (e.g., 1 mcg/kg body weight) is administered intravenously.[1]

  • Post-Injection Sampling: Blood samples are collected at regular intervals (e.g., 5, 15, 30, 45, 60, and 90 minutes) after VIP injection.[1]

  • Hormone Analysis: Plasma prolactin concentrations are determined by radioimmunoassay (RIA).[1]

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject Recruit Subjects Catheter Insert IV Catheter Subject->Catheter Baseline Collect Baseline Blood Sample Catheter->Baseline VIP_Admin Administer VIP (IV Bolus) Baseline->VIP_Admin Serial_Sample Collect Serial Blood Samples VIP_Admin->Serial_Sample RIA Measure Prolactin by RIA Serial_Sample->RIA Data_Analysis Analyze Data RIA->Data_Analysis

Caption: Workflow for in vivo VIP administration study.

In Vitro Pituitary Cell Culture and Prolactin Assay

In vitro studies using primary pituitary cell cultures or pituitary-derived cell lines allow for the direct investigation of VIP's effects on lactotrophs.

Example Protocol (Dispersed Pituitary Cell Culture):

  • Pituitary Gland Dissection: Anterior pituitary glands are dissected from rats.

  • Cell Dispersion: The tissue is enzymatically dispersed (e.g., using trypsin) to obtain a single-cell suspension.

  • Cell Plating: The dispersed cells are plated in culture dishes and allowed to attach.

  • VIP Treatment: The cells are incubated with varying concentrations of synthetic VIP.

  • Supernatant Collection: The culture medium is collected at different time points.

  • Prolactin Measurement: The concentration of prolactin in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or RIA.

Conclusion

Vasoactive Intestinal Peptide is a potent and physiologically relevant stimulator of prolactin secretion. Its actions are mediated primarily through the cAMP-PKA signaling pathway in pituitary lactotrophs, leading to both acute release and potentially long-term effects on lactotroph proliferation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate the complex regulation of prolactin. Further research into the interplay between VIP and other regulatory factors, such as dopamine and estrogens, will continue to enhance our understanding of pituitary function in health and disease.

References

A Technical Guide to the Distribution and Function of VIP-Immunoreactive Nerve Fibers in the Adrenal Medulla

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon family of regulatory peptides.[1] It is widely distributed throughout the central and peripheral nervous systems, where it functions as a neurotransmitter, neuromodulator, and endocrine/paracrine factor.[2] Within the autonomic nervous system, VIP plays a crucial role in regulating smooth muscle activity, blood flow, and secretion.[2] The adrenal medulla, a key component of the sympathoadrenal system, receives significant innervation from the splanchnic nerves. While acetylcholine (B1216132) is the primary neurotransmitter, a variety of neuropeptides, including VIP, are present in nerve terminals innervating chromaffin cells.[3] These VIP-immunoreactive nerve fibers are implicated in the modulation of catecholamine secretion and adrenal blood flow, suggesting a nuanced neuro-hormonal control mechanism within the gland.[4][5][6] This document provides a comprehensive overview of the distribution of these nerve fibers, quantitative data from various species, their functional signaling pathways, and detailed experimental protocols for their identification.

Distribution and Morphology

Immunohistochemical studies have identified VIP-immunoreactive nerve fibers within the adrenal medulla of numerous mammalian species.

  • In Rats: VIP-containing fibers are found in small bundles within the medulla and appear to innervate the parenchymal chromaffin cells.[4] Evidence suggests that these medullary VIP fibers may originate from VIP-containing cell bodies located within the adrenal medulla itself, which are in turn regulated by the splanchnic nerve.[4]

  • In Bovines: Immunoreactive VIP fibers, characterized by large varicosities, have been observed in close proximity to blood vessels within the adrenal medulla.[7]

  • In Ovine Fetuses: At 130-135 days of gestation, VIP-immunoreactive nerve fibers are present in the medulla.[5] Additionally, small clusters of VIP-containing cell bodies have been identified at the corticomedullary border.[5]

  • In Amphibians: In contrast to mammals, studies in the frog Rana ridibunda have found that most chromaffin cells themselves contain VIP-like immunoreactivity, while VIP-immunoreactive nerve fibers were not observed.[8] This suggests a significant species-dependent difference in the localization and role of VIP within the adrenal gland.[8]

Co-localization with Other Neurotransmitters

The co-existence of multiple neurotransmitters within a single neuron allows for complex signaling and modulation. In the rat adrenal gland, a significant population of VIP-immunoreactive varicose nerve fibers also exhibit immunoreactivity for Neuropeptide Y (NPY).[9] However, this co-localization of VIP and NPY has been described in nerve terminals of the adrenal cortex rather than the medulla.[9]

Quantitative Analysis of VIP in the Adrenal Medulla

The concentration of VIP within the adrenal medulla has been quantified in several species, providing insight into its potential physiological significance. The data below is summarized from radioimmunoassay and perfusion studies.

SpeciesTissueVIP ConcentrationMethodReference
RatPerfused Adrenal Medulla28 pmol/g (wet tissue)Radioimmunoassay[6][10]
BovineAdrenal Medulla29.9 ± 7.2 pmol/g (wet wt.)Radioimmunoassay[7]
PigWhole Adrenal Gland8.9 ± 2.1 pmol/g (wet wt.)Radioimmunoassay[11]

Functional Significance and Signaling Pathway

VIP does not typically act as a primary secretagogue for catecholamines but rather as a potent modulator of chromaffin cell function.[3] Its contribution to the secretion of adrenal medullary hormones is more prominent at low frequencies of neuronal activity, whereas acetylcholine is the major contributor at higher frequencies.[6][10]

VIP exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the VPAC1 receptor subtype on chromaffin cells.[1][12] This interaction initiates a downstream signaling cascade.[12]

  • Receptor Binding: VIP binds to the VPAC1 receptor on the chromaffin cell membrane.

  • G-Protein Activation: The receptor-ligand complex activates an associated stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

  • PKA Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Modulation of Secretion: PKA phosphorylates various downstream targets involved in the secretory machinery, potentiating catecholamine release evoked by primary secretagogues like acetylcholine or high potassium concentrations.[3]

Studies in bovine chromaffin cells show that while VIP alone does not trigger catecholamine secretion, it significantly potentiates the release induced by nicotine, veratridine, and potassium.[3] In ovine fetal adrenal cells, VIP was shown to stimulate the release of norepinephrine (B1679862) and epinephrine (B1671497) in a dose-dependent manner.[5]

VIP_Signaling_Pathway cluster_membrane Chromaffin Cell Membrane cluster_cytosol Cytosol VIP VIP Receptor VPAC1 Receptor VIP->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Inactive PKA cAMP->PKA activates aPKA Active PKA Secretion Potentiation of Catecholamine Exocytosis aPKA->Secretion phosphorylates targets

Caption: VIP signaling pathway in an adrenal chromaffin cell.

Experimental Protocols

The primary method for identifying VIP-immunoreactive nerve fibers is immunohistochemistry (IHC).[13] The following is a representative protocol for staining VIP in formalin-fixed, paraffin-embedded (FFPE) adrenal gland tissue sections.[14]

Representative Immunohistochemistry (IHC-P) Protocol for VIP
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a substitute) for 2x5 minutes.

    • Transfer slides through a graded alcohol series: 100% ethanol (B145695) (2x3 min), 95% ethanol (1x3 min), and 70% ethanol (1x3 min).

    • Rinse thoroughly in distilled water.

  • Antigen Retrieval:

    • Heat-Induced Epitope Retrieval (HIER) is recommended.

    • Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or EDTA buffer, pH 8.0).[14]

    • Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 20-30 minutes.[14]

    • Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).

  • Inactivation of Endogenous Peroxidase:

    • Incubate sections in 3% Hydrogen Peroxide (H₂O₂) in methanol (B129727) or PBS for 10-15 minutes at room temperature.

    • This step is critical to block non-specific background staining when using a peroxidase-based detection system.

    • Rinse slides 3x5 minutes in a wash buffer (e.g., PBS or TBS).

  • Blocking:

    • To prevent non-specific antibody binding, incubate sections with a blocking solution for 30-60 minutes at room temperature.

    • The blocking solution is typically composed of 5-10% normal serum from the same species as the secondary antibody (e.g., Normal Goat Serum) in PBS containing a protein like 1% Bovine Serum Albumin (BSA).

  • Primary Antibody Incubation:

    • Dilute the primary antibody against VIP to its predetermined optimal concentration in an antibody diluent (e.g., PBS with 1% BSA).

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides 3x5 minutes in wash buffer.

    • Incubate sections with a biotinylated or enzyme-conjugated secondary antibody (e.g., Biotinylated Goat Anti-Rabbit IgG) for 1 hour at room temperature. The secondary antibody must recognize the host species of the primary antibody.

  • Detection:

    • Rinse slides 3x5 minutes in wash buffer.

    • If using a biotin-based system, incubate with an Avidin-Biotin-Enzyme Complex (e.g., Streptavidin-HRP) for 30-60 minutes.

    • Rinse slides 3x5 minutes in wash buffer.

  • Chromogen Development:

    • Incubate sections with a chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine) until the desired brown stain intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Immediately stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain the sections with a nuclear stain like Hematoxylin (B73222) for 30-60 seconds to visualize tissue morphology.

    • "Blue" the hematoxylin in running tap water or a bluing agent.

    • Dehydrate the sections through a reverse graded alcohol series (70%, 95%, 100%).

    • Clear in xylene and coverslip using a permanent mounting medium.

IHC_Workflow Start FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration (Xylene -> Graded Alcohols -> H2O) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat in Citrate/EDTA Buffer) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-VIP, overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (e.g., Biotinylated Goat Anti-Rabbit) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Development (DAB Substrate) Detection->Chromogen Counterstain Counterstaining & Dehydration (Hematoxylin -> Alcohols -> Xylene) Chromogen->Counterstain End Mount and Coverslip Counterstain->End

Caption: Experimental workflow for VIP immunohistochemistry.

Logical Relationships in the Adrenal Medulla

The functional unit of VIPergic control consists of the presynaptic nerve terminal, the VIP peptide, and the postsynaptic chromaffin cell. The release of VIP from nerve varicosities into the pericellular space allows it to diffuse and act on receptors located on the chromaffin cell membrane, thereby modulating the cell's response to primary cholinergic stimulation from the splanchnic nerve.

Logical_Relationship cluster_nerve_terminal VIP-Immunoreactive Nerve Terminal Splanchnic Preganglionic Splanchnic Nerve VIP_Vesicles Vesicles containing VIP Splanchnic->VIP_Vesicles Innervates Chromaffin Adrenal Chromaffin Cell VIP_Vesicles->Chromaffin Releases VIP onto Catecholamine Catecholamine (Epinephrine, Norepinephrine) Chromaffin->Catecholamine Secretes Receptor VPAC1 Receptor BloodVessel Blood Vessel Catecholamine->BloodVessel Enters

Caption: Innervation of a chromaffin cell by a VIP nerve fiber.

References

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of Human Cells with VIP (1-12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities, including potent immunomodulatory effects. The N-terminal fragment, VIP (1-12), has been investigated for its distinct biological functions. Unlike the full-length VIP, which primarily signals through the G protein-coupled receptors VPAC1 and VPAC2, evidence suggests that VIP (1-12) interacts with the CD4 receptor on human T cells.[1] This interaction, however, does not lead to the significant downstream signaling and cellular responses typically associated with full-length VIP, such as potent inhibition of T-cell proliferation and cytokine production.

These application notes provide a comprehensive protocol for the in vitro stimulation of human cells with VIP (1-12), including detailed methodologies for assessing cellular responses and a summary of expected outcomes based on available data.

Data Presentation

The following tables summarize the quantitative effects of VIP (1-12) on human T cells in comparison to full-length VIP. The data is derived from studies on purified human T cells stimulated with anti-CD3/CD28 antibodies.

Table 1: Effect of VIP and VIP (1-12) on Human T Cell Proliferation

Treatment (10⁻⁷ M)Proliferation (cpm x 10³)
Unstimulated0.5 ± 0.1
Anti-CD3/CD2845.2 ± 3.5
Anti-CD3/CD28 + VIP15.8 ± 1.9
Anti-CD3/CD28 + VIP (1-12)41.9 ± 3.2

Data represents [³H]thymidine incorporation at 96 hours. Values are expressed as mean ± standard deviation.

Table 2: Effect of VIP and VIP (1-12) on IFN-γ Production by Human T Cells

Treatment (10⁻⁷ M)IFN-γ (pg/mL)
Unstimulated< 50
Anti-CD3/CD282500 ± 300
Anti-CD3/CD28 + VIP850 ± 120
Anti-CD3/CD28 + VIP (1-12)2350 ± 250

Data represents IFN-γ levels in supernatants collected at 48 hours, determined by ELISA. Values are expressed as mean ± standard deviation.

Table 3: Effect of VIP and VIP (1-12) on Human T Cell Cycle Progression

Treatment (10⁻⁷ M)% Cells in G₀/G₁ Phase% Cells in S Phase
Unstimulated95 ± 22 ± 0.5
Anti-CD3/CD2858 ± 432 ± 3
Anti-CD3/CD28 + VIP78 ± 514 ± 2
Anti-CD3/CD28 + VIP (1-12)60 ± 530 ± 4

Data represents cell cycle analysis by flow cytometry at 72 hours. Values are expressed as mean ± standard deviation.

Table 4: Effect of VIP and VIP (1-12) on Human T Cell Apoptosis

Treatment (10⁻⁷ M)% Apoptotic Cells
Unstimulated5 ± 1
Anti-CD3/CD2810 ± 2
Anti-CD3/CD28 + VIP11 ± 2
Anti-CD3/CD28 + VIP (1-12)12 ± 2

Data represents the percentage of apoptotic cells determined by Annexin V/Propidium Iodide staining and flow cytometry at 48 hours. Values are expressed as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood, which can then be used for stimulation experiments or for the further purification of specific immune cell subsets.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the Buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the cells by adding 40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 20 mL of PBS. Repeat the wash step.

  • After the second wash, discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the cells using a hemocytometer and trypan blue exclusion to determine cell viability.

  • Adjust the cell concentration to the desired density for your experiment (e.g., 1 x 10⁶ cells/mL).

Protocol 2: In Vitro Stimulation of Human PBMCs with VIP (1-12)

This protocol outlines the steps for stimulating human PBMCs with VIP (1-12) to assess its effect on cell proliferation and cytokine production.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • VIP (1-12) peptide, lyophilized

  • Sterile, nuclease-free water or appropriate solvent for peptide reconstitution

  • Anti-CD3/CD28 T-cell activator (e.g., beads or soluble antibodies)

  • 96-well flat-bottom cell culture plates

  • [³H]thymidine (for proliferation assay)

  • ELISA kits for desired cytokines (e.g., IFN-γ, IL-2)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized VIP (1-12) peptide in sterile, nuclease-free water or another recommended solvent to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed the isolated PBMCs in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.

  • Experimental Setup: Prepare the following conditions in triplicate or quadruplicate:

    • Unstimulated Control: Add 100 µL of complete medium.

    • Positive Control: Add 100 µL of complete medium containing anti-CD3/CD28 T-cell activator at the recommended concentration.

    • VIP (1-12) Treatment: Prepare serial dilutions of VIP (1-12) in complete medium. Add 100 µL of the VIP (1-12) solutions to the wells containing anti-CD3/CD28 activator to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

    • VIP (1-12) Only Control: Add 100 µL of the highest concentration of VIP (1-12) without the T-cell activator to assess any direct effects of the peptide.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for the desired duration (e.g., 48-96 hours).

  • Assessment of Cellular Response:

    • Cytokine Production (ELISA): At 48 hours, carefully collect 50-100 µL of the culture supernatant from each well without disturbing the cells. Store the supernatants at -20°C until analysis. Perform ELISAs for the cytokines of interest according to the manufacturer's instructions.

    • Cell Proliferation ([³H]thymidine Incorporation): At 72 hours, pulse each well with 1 µCi of [³H]thymidine. Incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

VIP_1_12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VIP (1-12) VIP (1-12) CD4 CD4 VIP (1-12)->CD4 Binds to Lck Lck CD4->Lck Associated with p-Lck Lck (active) Lck->p-Lck Activation TCR Complex TCR Complex ITAMs ITAMs TCR Complex->ITAMs Contains p-ITAMs Phosphorylated ITAMs ITAMs->p-ITAMs p-Lck->ITAMs Phosphorylates ZAP-70 ZAP-70 p-ITAMs->ZAP-70 Recruits p-ZAP-70 ZAP-70 (active) ZAP-70->p-ZAP-70 Phosphorylation & Activation Downstream Signaling Downstream Signaling p-ZAP-70->Downstream Signaling

Experimental_Workflow Isolate PBMCs Isolate PBMCs Seed Cells Seed Cells Isolate PBMCs->Seed Cells Stimulate with Anti-CD3/CD28 Stimulate with Anti-CD3/CD28 Seed Cells->Stimulate with Anti-CD3/CD28 Add VIP (1-12) Add VIP (1-12) Stimulate with Anti-CD3/CD28->Add VIP (1-12) Incubate Incubate Add VIP (1-12)->Incubate Collect Supernatant (48h) Collect Supernatant (48h) Incubate->Collect Supernatant (48h) Add [3H]thymidine (72h) Add [3H]thymidine (72h) Incubate->Add [3H]thymidine (72h) Cytokine ELISA Cytokine ELISA Collect Supernatant (48h)->Cytokine ELISA Harvest & Count (96h) Harvest & Count (96h) Add [3H]thymidine (72h)->Harvest & Count (96h) Proliferation Assay Proliferation Assay Harvest & Count (96h)->Proliferation Assay

References

Application Notes and Protocols for Porcine VIP (1-12) in ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Porcine VIP (1-12)

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions, including roles in vasodilation, smooth muscle relaxation, and immunomodulation. The N-terminal fragment, VIP (1-12), has been identified as a significant bioactive portion of the full-length peptide. The amino acid sequence for human, porcine, and rat VIP (1-12) is identical: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-OH[1][2][3][4]. This fragment itself can have biological activity and is a target of interest in various research and drug development areas[5]. Accurate quantification of this specific fragment is crucial for understanding its physiological and pathological roles.

Principle of the ELISA Assay for Porcine VIP (1-12)

Due to the small size of the porcine VIP (1-12) fragment, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format for its quantification. Standard sandwich ELISAs, which require two antibodies to bind to different epitopes on the antigen, are not feasible for such a small peptide.

The competitive ELISA for porcine VIP (1-12) is based on the principle of a competitive binding reaction. In this assay, the VIP (1-12) present in a sample competes with a fixed amount of labeled (e.g., biotinylated) VIP (1-12) for a limited number of binding sites on a specific anti-VIP (1-12) antibody that is coated onto the microplate wells. The amount of labeled VIP (1-12) that binds to the antibody is inversely proportional to the concentration of unlabeled VIP (1-12) in the sample. The bound labeled peptide is then detected by the addition of a streptavidin-enzyme conjugate, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of porcine VIP (1-12) in the sample.

It is important to note that standard ELISA kits for full-length VIP are generally not suitable for the detection of the VIP (1-12) fragment, as the antibodies used in those kits typically target epitopes outside of this N-terminal region, resulting in zero or negligible cross-reactivity[3][6]. Therefore, a specific assay for the VIP (1-12) fragment is necessary.

Quantitative Data Summary

As commercially available ELISA kits specifically for porcine VIP (1-12) are not common, the following tables represent typical performance characteristics that should be expected from a well-developed and validated competitive ELISA for a small peptide. These values should be used as a guideline for assay development and validation.

Table 1: Typical Assay Performance Characteristics

ParameterTypical ValueDescription
Assay Range 10 - 1000 pg/mLThe range of concentrations over which the assay is precise and accurate.
Sensitivity (LOD) < 5 pg/mLThe lowest concentration of the analyte that can be reliably distinguished from zero.
Intra-Assay CV% < 10%The coefficient of variation within a single assay run.
Inter-Assay CV% < 15%The coefficient of variation between different assay runs.
Spike/Recovery 80 - 120%The accuracy of the assay in a given sample matrix.

Table 2: Example Cross-Reactivity Profile

PeptideCross-Reactivity (%)
Porcine VIP (1-12) 100
Full-Length Porcine VIP < 0.1
VIP (13-28) < 0.1
Secretin < 0.01
Glucagon < 0.01

Experimental Protocols

The following is a detailed protocol for the development and execution of a competitive ELISA for porcine VIP (1-12).

Reagent Preparation
  • Anti-Porcine VIP (1-12) Antibody Coated Microplate:

    • Dilute a specific polyclonal or monoclonal antibody against porcine VIP (1-12) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer. The plate is now ready for use or can be dried and stored with a desiccant at 4°C.

  • Porcine VIP (1-12) Standard:

    • Reconstitute lyophilized porcine VIP (1-12) peptide in a suitable solvent to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of standards by serially diluting the stock solution in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) to cover the expected assay range (e.g., 0-1000 pg/mL).

  • Biotinylated Porcine VIP (1-12) Tracer:

    • Porcine VIP (1-12) can be biotinylated at the N-terminus or a lysine (B10760008) residue if one is added to the sequence. This is often done using an NHS-ester of biotin (B1667282) with a spacer arm to reduce steric hindrance[7].

    • Dilute the biotinylated peptide to a pre-determined optimal concentration in assay buffer. This concentration will need to be optimized to achieve a suitable signal in the absence of competitor.

  • Streptavidin-HRP Conjugate:

    • Dilute the streptavidin-horseradish peroxidase (HRP) conjugate in assay buffer according to the manufacturer's instructions.

  • Substrate and Stop Solution:

    • Use a ready-to-use TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

    • The stop solution is typically 2 N sulfuric acid.

ELISA Assay Procedure
  • Add 50 µL of the porcine VIP (1-12) standards or samples to the appropriate wells of the anti-VIP (1-12) antibody-coated microplate.

  • Add 50 µL of the diluted biotinylated porcine VIP (1-12) tracer to all wells.

  • Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate five times with 300 µL of wash buffer per well.

  • Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

  • Seal the plate and incubate for 30-60 minutes at room temperature.

  • Wash the plate five times with 300 µL of wash buffer per well.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color has developed.

  • Add 100 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Analysis
  • Calculate the average absorbance for each set of replicate standards and samples.

  • Subtract the average absorbance of the blank (zero standard) from all other absorbance readings.

  • Plot a standard curve of the absorbance (y-axis) against the corresponding concentration of the porcine VIP (1-12) standards (x-axis). A sigmoidal curve is expected.

  • Determine the concentration of porcine VIP (1-12) in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Signaling Pathway

Vasoactive Intestinal Peptide (VIP) exerts its biological effects by binding to G protein-coupled receptors (GPCRs), primarily VPAC1 and VPAC2. This binding initiates a signaling cascade that typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

VIP_Signaling_Pathway VIP Porcine VIP (1-12) VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) VIP->VPAC_Receptor Binds to G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, immunomodulation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: VIP Signaling Pathway

Experimental Workflow

The workflow for a competitive ELISA for porcine VIP (1-12) involves several key steps, from plate coating to signal detection, where the signal intensity is inversely proportional to the analyte concentration.

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Microplate with Anti-VIP (1-12) Antibody Start->Coat_Plate Block_Plate Block Unbound Sites Coat_Plate->Block_Plate Add_Samples_Standards Add Samples and Standards Block_Plate->Add_Samples_Standards Add_Tracer Add Biotinylated VIP (1-12) Tracer Add_Samples_Standards->Add_Tracer Incubate_Compete Incubate (Competition) Add_Tracer->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Enzyme Add Streptavidin-HRP Wash1->Add_Enzyme Incubate2 Incubate Add_Enzyme->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End

Caption: Competitive ELISA Workflow

References

Application Notes and Protocols for Rat Brain Slice Electrophysiology with Vasoactive Intestinal Peptide (VIP) (1-12)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative data or established protocols for the electrophysiological effects of the Vasoactive Intestinal Peptide fragment (1-12) in rat brain slice preparations. The available data primarily focuses on the full-length VIP peptide. The following application notes and protocols are based on established methodologies for rat brain slice electrophysiology and the known properties of the full-length VIP. These should be considered as a general framework for designing and executing exploratory studies on VIP (1-12).

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with diverse functions in the central nervous system, including regulation of neuronal excitability, synaptic transmission, and neuroprotection[1][2][3]. It exerts its effects primarily through two G-protein coupled receptors, VPAC1 and VPAC2[1][4]. While the full-length peptide has been extensively studied, the specific roles of its fragments, such as VIP (1-12), are less characterized. One vendor notes that VIP (1-12) is a ligand for the CD4 (T4)/human immunodeficiency virus receptor and that intracerebroventricular administration in rats can cause memory impairment[5][6]. Another suggests its potential in therapies for inflammatory disorders[7]. However, direct evidence of its effects on neuronal electrophysiology in brain slices is currently lacking in the scientific literature.

These application notes provide a comprehensive guide for investigating the potential effects of VIP (1-12) on neuronal activity using rat brain slice electrophysiology.

Data Presentation: Effects of Full-Length VIP

To provide a reference point for potential studies on VIP (1-12), the following table summarizes the known quantitative effects of the full-length VIP on neuronal activity, primarily in the hippocampus.

ParameterBrain RegionCell TypeVIP ConcentrationObserved EffectReference
Firing RateSuprachiasmatic NucleusDorsal SCN Neurons1 µMLong-lasting increase in spontaneous firing rate[8]
Neuronal SurvivalSpinal Cord CulturesNeurons0.1 nMPrevented loss of neurons induced by electrical blockade[9]
ExcitabilityHippocampusGnRH Neurons100 nMIncreased frequency of calcium oscillations[10]
Synaptic TransmissionHippocampusCA1 Pyramidal NeuronsNot specifiedRegulates synaptic transmission by promoting disinhibition (VPAC1) or enhancing excitability (VPAC2)[1]
Synaptic PlasticityHippocampusCA1Not specifiedModulates NMDA receptor-dependent LTD and depotentiation[2][3]

Experimental Protocols

Rat Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

  • Adult Wistar or Sprague-Dawley rat (14-28 days old)[11]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)

  • Ice-cold cutting solution (see table below)

  • Artificial cerebrospinal fluid (aCSF) (see table below)

  • Vibratome

  • Dissection tools (scissors, forceps, spatula)

  • Recovery chamber

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

Solutions:

SolutionComponentConcentration (mM)
Cutting Solution Sucrose212.7
KCl2.5
NaH2PO41.25
NaHCO326
MgCl23
CaCl21
D-Glucose10
aCSF NaCl124
KCl2.5
NaH2PO41.25
NaHCO326
MgSO42
CaCl22
D-Glucose10

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Perform transcardial perfusion with ice-cold, carbogen-gassed cutting solution.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold cutting solution.

  • Mount the brain on the vibratome stage. For hippocampal slices, a coronal or horizontal slicing angle can be used.

  • Cut slices at a desired thickness (typically 300-400 µm) in the ice-cold cutting solution.

  • Using a transfer pipette, carefully move the slices to a recovery chamber containing aCSF continuously bubbled with carbogen gas.

  • Allow slices to recover for at least 1 hour at room temperature (20-25°C) before recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for obtaining whole-cell recordings from neurons within the brain slice.

Materials:

  • Prepared brain slice

  • Recording chamber on a microscope stage

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Glass micropipettes (3-6 MΩ resistance)

  • Intracellular solution (see table below)

  • aCSF for perfusion

Intracellular Solution (K-Gluconate based):

ComponentConcentration (mM)
K-Gluconate130
KCl10
HEPES10
EGTA0.5
Mg-ATP4
Na-GTP0.3
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

  • Identify the brain region and target neuron of interest using infrared differential interference contrast (IR-DIC) microscopy.

  • Fill a glass micropipette with intracellular solution and mount it on the micromanipulator.

  • Apply positive pressure to the pipette and lower it into the bath.

  • Approach the target neuron and establish a high-resistance seal (GΩ seal) by applying gentle suction.

  • Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Monitor and record neuronal activity (e.g., resting membrane potential, action potentials, synaptic currents) in current-clamp or voltage-clamp mode.

Application of VIP (1-12)

This protocol describes the bath application of the peptide to the brain slice.

Materials:

  • Stock solution of VIP (1-12) peptide (dissolved in water or a suitable solvent)

  • Perfusion system with a multi-channel reservoir

Procedure:

  • Prepare a stock solution of VIP (1-12) at a high concentration (e.g., 1 mM).

  • On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the dose-response relationship.

  • Establish a stable baseline recording of neuronal activity for at least 10-15 minutes.

  • Switch the perfusion from control aCSF to the aCSF containing VIP (1-12).

  • Record the neuronal response during the application of the peptide.

  • To test for reversibility, switch the perfusion back to the control aCSF (washout).

  • A method for dose-response testing of peptides in a brain slice chamber has been described, which involves raising the slice above the flowing perfusion medium to allow for known concentrations to be tested[12].

Signaling Pathways and Experimental Workflows

While the specific signaling pathway for VIP (1-12) is unknown, the full-length VIP peptide is known to signal through VPAC1 and VPAC2 receptors, which are coupled to adenylyl cyclase and phospholipase C pathways. The following diagrams illustrate the known signaling of full-length VIP and a general experimental workflow for testing the effects of VIP (1-12).

Known Signaling Pathway of Full-Length VIP

VIP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 AC Adenylyl Cyclase VPAC1->AC Gs VPAC2->AC Gs PLC Phospholipase C VPAC2->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Neuronal_Response Neuronal Response (Excitability, Synaptic Plasticity) PKA->Neuronal_Response PKC PKC IP3_DAG->PKC PKC->Neuronal_Response

Caption: Known signaling pathways of full-length VIP.

Experimental Workflow for VIP (1-12) Application

Experimental_Workflow A Prepare Rat Brain Slices B Obtain Stable Whole-Cell Recording (Baseline) A->B C Bath Apply VIP (1-12) (Various Concentrations) B->C D Record Electrophysiological Response C->D E Washout with aCSF D->E F Analyze Data (e.g., Firing Rate, EPSCs, IPSCs) D->F E->D Continue Recording G Compare to Baseline and Washout F->G

Caption: General workflow for electrophysiology experiments.

Logical Relationship for Investigating VIP (1-12) Effects

Logical_Relationship Start Hypothesis: VIP (1-12) modulates neuronal activity Experiment Electrophysiology (Patch-Clamp) Start->Experiment Data Measure: - Firing Rate - Membrane Potential - Synaptic Currents Experiment->Data Analysis Statistical Analysis: Compare VIP (1-12) vs. Control Data->Analysis Conclusion Conclusion: Effect of VIP (1-12) on Neuronal Properties Analysis->Conclusion

Caption: Logical flow for investigating VIP (1-12).

Troubleshooting

  • No response to VIP (1-12):

    • Verify the integrity and concentration of the peptide solution.

    • Test a wider range of concentrations.

    • Consider that VIP (1-12) may not have a direct electrophysiological effect in the chosen brain region or cell type.

  • Unstable recordings:

    • Ensure optimal slice health by minimizing the time between dissection and recording.

    • Check the quality of the GΩ seal.

    • Verify the stability of the perfusion system and temperature control.

  • Irreversible effects:

    • Some peptide effects may be long-lasting and not easily reversible with washout. Extend the washout period.

Conclusion

References

Application Notes and Protocols for Ovine Cell Culture Treatment with VIP (1-12)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the treatment of ovine cells in culture with the Vasoactive Intestinal Peptide fragment, VIP (1-12). The information is intended for researchers, scientists, and drug development professionals. The protocols outlined below are synthesized from established methodologies for ovine cell culture and studies on the effects of Vasoactive Intestinal Peptide (VIP) on various cell types. Direct experimental data on the effects of VIP (1-12) on ovine cells is limited; therefore, the following protocols provide a foundational framework for investigation.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions, including roles in neuroendocrine processes, inflammation, and cell growth.[1] The N-terminal fragment, VIP (1-12), has been identified as a ligand for the CD4 receptor and may have distinct biological activities from the full-length peptide.[2][3] In ruminant species like sheep, VIP and its receptors (VPAC1 and VPAC2) are expressed in various tissues, suggesting a role in physiological regulation.[4] This document provides a generalized protocol for researchers to begin investigating the effects of VIP (1-12) on primary ovine cells or cell lines.

Data Presentation

Table 1: Effect of VIP (1-12) on Ovine Cell Viability (Example)

VIP (1-12) Concentration (nM)Cell Viability (%) (Mean ± SD)Fold Change vs. Control
0 (Control)100 ± 5.21.0
1105 ± 4.81.05
10112 ± 6.11.12
100118 ± 5.51.18
100098 ± 7.30.98

Table 2: Effect of VIP (1-12) on Ovine Cell Proliferation (Example)

VIP (1-12) Concentration (nM)BrdU Incorporation (OD 450nm) (Mean ± SD)Fold Change vs. Control
0 (Control)0.5 ± 0.041.0
10.6 ± 0.051.2
100.8 ± 0.071.6
1000.95 ± 0.061.9
10000.55 ± 0.081.1

Table 3: Gene Expression Analysis in Ovine Cells Treated with VIP (1-12) (Example)

GeneVIP (1-12) Treatment (100 nM) - Fold Change (Mean ± SD)Function
PCNA2.1 ± 0.3Proliferation Marker
Bax0.8 ± 0.1Pro-apoptotic Factor
Bcl-21.5 ± 0.2Anti-apoptotic Factor
VPAC11.2 ± 0.15VIP Receptor

Experimental Protocols

The following are detailed protocols for the isolation and culture of ovine cells and their subsequent treatment with VIP (1-12).

Primary Ovine Cell Isolation and Culture

This protocol is a general guideline for establishing primary ovine cell cultures, for instance, from mesenchymal stem cell sources like adipose tissue.[5]

Materials:

  • Ovine tissue (e.g., perirenal adipose tissue)

  • Phosphate-Buffered Saline (PBS), sterile

  • Collagenase Type I (0.05% in PBS)

  • Culture medium: MEM ALPHA or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6]

  • Sterile cell culture flasks, plates, and consumables.[7]

  • Laminar flow hood

  • CO₂ incubator (37°C, 5% CO₂)[7]

Protocol:

  • Aseptically collect ovine tissue and transport it to the laboratory in sterile PBS on ice.

  • In a laminar flow hood, wash the tissue multiple times with sterile PBS to remove any contaminants.

  • Mince the tissue into small fragments (1-2 mm³).

  • Add a solution of 0.05% collagenase to the tissue fragments and incubate at 37°C for 90 minutes with gentle agitation.[5]

  • Filter the resulting cell suspension through a 100 µm cell strainer to remove undigested tissue.[5]

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in the complete culture medium and wash by centrifugation three times.[5]

  • Plate the isolated cells onto a culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Change the culture medium every 2-3 days. Non-adherent cells will be removed during the first few media changes.

  • When the cells reach 80-90% confluency, subculture them using a detaching agent like trypsin-EDTA.[8]

VIP (1-12) Treatment Protocol

Materials:

  • Cultured ovine cells (primary or cell line)

  • VIP (1-12) peptide (lyophilized)

  • Sterile, nuclease-free water or appropriate solvent for VIP (1-12) reconstitution

  • Serum-free culture medium

  • Multi-well cell culture plates

Protocol:

  • Cell Seeding: Seed the ovine cells into multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Serum Starvation (Optional but Recommended): To reduce the confounding effects of growth factors in the serum, replace the culture medium with a serum-free medium for 12-24 hours prior to treatment.

  • Preparation of VIP (1-12) Stock Solution: Reconstitute the lyophilized VIP (1-12) peptide in a sterile solvent to create a high-concentration stock solution. Aliquot and store at -20°C or -80°C as recommended by the manufacturer.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the VIP (1-12) stock solution and prepare serial dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Cell Treatment: Remove the serum-free medium from the cells and add the medium containing the different concentrations of VIP (1-12). Include a vehicle control group (medium with the solvent used for reconstitution but without the peptide).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays.

Downstream Assays
  • Cell Viability Assay (e.g., MTT or WST-1): To assess the effect of VIP (1-12) on cell viability and metabolic activity.

  • Cell Proliferation Assay (e.g., BrdU incorporation or Ki-67 staining): To measure the rate of cell division.

  • Quantitative PCR (qPCR): To analyze the expression of target genes, such as proliferation markers (e.g., PCNA), apoptosis-related genes (e.g., Bax, Bcl-2), or VIP receptors (e.g., VPAC1, VPAC2).

  • Western Blotting: To determine the protein levels and activation state of signaling molecules (e.g., phosphorylated ERK, Akt).[9]

  • Apoptosis Assay (e.g., TUNEL staining or Annexin V/PI staining): To quantify the extent of apoptosis induced or inhibited by VIP (1-12).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_isolation Ovine Cell Isolation cell_culture Cell Culture & Expansion cell_isolation->cell_culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding serum_starvation Serum Starvation (Optional) cell_seeding->serum_starvation treatment Treat Cells with VIP (1-12) serum_starvation->treatment vip_prep Prepare VIP (1-12) Dilutions vip_prep->treatment viability Viability Assays (MTT) treatment->viability proliferation Proliferation Assays (BrdU) treatment->proliferation gene_expression Gene Expression (qPCR) treatment->gene_expression protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis

Caption: Experimental workflow for ovine cell culture treatment with VIP (1-12).

Hypothesized Signaling Pathway of VIP

While the specific signaling pathway for VIP (1-12) in ovine cells is yet to be elucidated, the canonical pathway for full-length VIP involves G protein-coupled receptors (GPCRs), primarily VPAC1 and VPAC2.[10] This activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[11] Downstream effects can involve Protein Kinase A (PKA) and other signaling cascades like the ERK/MAPK pathway, which has been shown to be involved in VIP-mediated effects in other cell types.[12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP (1-12) Receptor VPAC1 / VPAC2 Receptor VIP->Receptor G_Protein G Protein (Gs) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK Cross-talk CREB CREB PKA->CREB ERK->CREB Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression

Caption: Hypothesized VIP signaling pathway in ovine cells.

References

Application Notes and Protocols for Intracerebroventricular Injection of VIP (1-12) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of intracerebroventricular (ICV) injection of the Vasoactive Intestinal Peptide fragment (1-12) [VIP (1-12)] in rat models. This document details the experimental protocols for administration and subsequent behavioral analyses, summarizes key quantitative findings, and illustrates the relevant biological pathways.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities. The N-terminal fragment, VIP (1-12), has been shown to be the active portion of the molecule responsible for certain central nervous system effects, including memory impairment.[1] Intracerebroventricular injection is a critical technique for administering VIP (1-12) directly into the central nervous system, bypassing the blood-brain barrier to investigate its direct effects on brain function.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of ICV administration of VIP and its fragments in rats.

Table 1: Effects of Chronic ICV Infusion of VIP and VIP (1-12) on Memory in the Morris Water Maze [2]

Treatment GroupInfusion RateObservation
VIP10 ng/day for 2 weeksApparent impairment of memory, particularly in the acquisition of new information.
VIP (1-12)10 ng/day for 2 weeksSimilar memory impairment to full-length VIP, but to a lesser extent.
VIP AntagonistsNot specifiedDid not affect the performance of learned tasks.
Cerulein + VIPNot specifiedPrevented VIP-induced memory impairment.

Table 2: Behavioral Effects of ICV Injection of VIP in Rats [3]

Dose of VIP (µg)Behavioral ChangeDuration
0.1 - 10.0Decreased resting behavior1 hour
(Dose-dependent)Increased rearing and standing behaviors1 hour
10.0Suppressed drinking behaviorNot specified

Experimental Protocols

Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections of VIP (1-12).

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, hemostats, dental drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection syringe and needle

  • VIP (1-12) peptide, sterile saline (vehicle)

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the rat and securely mount it in a stereotaxic frame.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify and clean the bregma landmark on the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target injection site. Stereotaxic coordinates for the lateral ventricle in rats are typically:

    • Anterior-Posterior (AP): -0.8 mm from bregma

    • Medial-Lateral (ML): ±1.5 mm from the midline

    • Dorsal-Ventral (DV): -3.5 to -4.0 mm from the skull surface

  • Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.

  • Closure and Recovery: Suture the scalp incision and allow the animal to recover for at least one week before ICV injections. A dummy cannula is kept in the guide cannula to maintain patency.

  • ICV Injection: For injection, gently restrain the rat, remove the dummy cannula, and insert the injection needle connected to a syringe. Infuse the desired volume of VIP (1-12) solution (typically 1-5 µL) over a period of 1-2 minutes. Leave the injection needle in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Morris Water Maze for Spatial Memory Assessment

The Morris Water Maze (MWM) is used to assess spatial learning and memory deficits induced by ICV VIP (1-12).[2][4]

Materials:

  • Circular water tank (approx. 1.5-2.0 m in diameter)

  • Escape platform (submerged 1-2 cm below the water surface)

  • Water made opaque with non-toxic white paint or milk powder

  • Video tracking system

Procedure:

  • Acquisition Phase:

    • Rats are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days).

    • For each trial, the rat is placed into the water at one of four randomly chosen starting positions, facing the wall of the tank.

    • The rat is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.

    • The rat is allowed to remain on the platform for 15-30 seconds to orient itself using distal cues in the room.

  • Probe Trial:

    • 24 hours after the final acquisition trial, the escape platform is removed from the tank.

    • The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

The open field test is used to assess general locomotor activity and anxiety-like behaviors following ICV VIP (1-12) administration.[5][6]

Materials:

  • Open field arena (e.g., a square or circular arena, typically 1m x 1m, with walls)[5][6]

  • Video recording and analysis software

Procedure:

  • Habituation: Allow the rat to acclimate to the testing room for at least 30-60 minutes before the test.[7]

  • Test:

    • Gently place the rat in the center of the open field arena.

    • Allow the rat to freely explore the arena for a predetermined period (e.g., 5-10 minutes).[5]

    • Record the session using an overhead video camera.

  • Data Analysis: The video is analyzed to quantify various parameters, including:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

    • Rearing frequency: A measure of exploratory behavior.

    • Grooming frequency and duration: Can be indicative of stress or repetitive behaviors.

Signaling Pathways and Experimental Workflows

VIP (1-12) Signaling Pathway

The N-terminal portion of VIP is crucial for its biological activity, including its effects on memory.[1] VIP and its fragments are known to interact with G protein-coupled receptors, primarily VPAC1 and VPAC2.[8] The binding of VIP to these receptors initiates a signaling cascade that is believed to be responsible for its observed effects. While the specific signaling pathway for the VIP (1-12) fragment has not been fully elucidated as distinct from the full-length peptide, it is presumed to act through the same receptors due to the importance of the N-terminus for receptor binding.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP_1_12 VIP (1-12) VPAC_Receptor VPAC1/VPAC2 Receptor VIP_1_12->VPAC_Receptor Binds G_Protein G-protein VPAC_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Altered Neuronal Activity, Memory Impairment) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Presumed signaling pathway of VIP (1-12) via VPAC receptors.

Experimental Workflow for ICV VIP (1-12) Administration and Behavioral Testing

The following diagram illustrates a typical experimental workflow for investigating the effects of ICV VIP (1-12) in rats.

Experimental_Workflow A Animal Acclimation (1 week) B Stereotaxic Surgery: ICV Cannula Implantation A->B C Post-operative Recovery (1 week) B->C D Habituation to Behavioral Apparatuses C->D E ICV Injection: VIP (1-12) or Vehicle D->E F Behavioral Testing E->F G Morris Water Maze (Spatial Memory) F->G H Open Field Test (Locomotion & Anxiety) F->H I Data Analysis G->I H->I J Tissue Collection (Optional: for molecular analysis) I->J

Caption: Experimental workflow for ICV VIP (1-12) studies in rats.

References

Application Notes and Protocols: Lyophilized Human VIP (1-12) Reconstitution and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and handling of lyophilized human Vasoactive Intestinal Peptide (VIP) (1-12). Additionally, this document outlines key experimental protocols for investigating the biological activity of VIP (1-12) and summarizes its known signaling pathways.

Product Information

Table 1: Peptide Specifications

CharacteristicDescription
Peptide Name Vasoactive Intestinal Peptide (1-12), human
Sequence His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg
Molecular Weight Approximately 1425.5 g/mol
Appearance White lyophilized powder
Purity Typically ≥95% as determined by HPLC

Reconstitution of Lyophilized VIP (1-12)

Proper reconstitution of lyophilized VIP (1-12) is critical for maintaining its stability and biological activity. The choice of solvent depends on the peptide's amino acid composition and the intended downstream applications.

Solubility Profile

The solubility of a peptide is largely determined by its amino acid composition. The sequence of human VIP (1-12) is His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg. To determine the best initial solvent, the overall charge of the peptide should be calculated.

  • Acidic Residues (-1 charge): Aspartic Acid (Asp, D) x 2, C-terminal -COOH

  • Basic Residues (+1 charge): Histidine (His, H), Arginine (Arg, R), N-terminal -NH2

At a neutral pH, the estimated net charge of VIP (1-12) is approximately 0 to +1, making it a relatively neutral to slightly basic peptide. Peptides with a net charge close to zero can sometimes be challenging to dissolve in plain water.

Recommended Reconstitution Protocol

Materials:

  • Lyophilized human VIP (1-12)

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Selection and Preparation:

    • For aqueous solutions: Based on its amino acid composition, sterile water is a suitable initial solvent. If solubility is limited, adding a small amount of a weak acid (e.g., 0.1% acetic acid) can aid in dissolution.

    • For organic stock solutions: For long-term storage and to ensure complete solubilization, especially for higher concentrations, it is recommended to first dissolve the peptide in a small amount of sterile DMSO.[1][2]

  • Reconstitution:

    • Aqueous Stock: Slowly add the calculated volume of sterile water (or a weak acidic buffer) to the vial. Gently vortex or swirl the vial to dissolve the peptide. Sonication in a water bath for short periods can also aid in dissolution.

    • DMSO Stock: Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Ensure the peptide is fully dissolved before making further dilutions in aqueous buffers for your experiments.[2]

  • Verification: A successfully reconstituted peptide solution should be clear and free of any visible particulates.

Table 2: Reconstitution Solvent Recommendations

Intended UseRecommended SolventNotes
Short-term use in aqueous biological assays Sterile, high-purity water or a slightly acidic buffer (e.g., 0.1% acetic acid)May require gentle warming or sonication to fully dissolve.[3]
Long-term storage and preparation of working solutions High-purity DMSOPrepare a concentrated stock in DMSO and then dilute with the appropriate aqueous buffer for experiments. Keep the final DMSO concentration in assays low (typically <0.5%) to avoid solvent effects.[1][2]

Storage and Stability

Proper storage of both lyophilized and reconstituted VIP (1-12) is crucial to prevent degradation and ensure experimental reproducibility.

Table 3: Storage and Stability Guidelines

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CSeveral yearsStore in a desiccated environment to minimize moisture absorption.
Reconstituted in Aqueous Buffer 2-8°CUp to 1 weekFor short-term storage. Avoid repeated freeze-thaw cycles.
-20°CUp to 1-2 monthsAliquot into single-use volumes to avoid multiple freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term storage of aqueous solutions. Aliquoting is essential.
Reconstituted in DMSO -20°CUp to 6 monthsDMSO stock solutions are generally more stable than aqueous solutions. Aliquot to prevent contamination and repeated freeze-thaw cycles.[1]
-80°CUp to 1 yearIdeal for long-term storage of the primary stock solution.

Important Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. It is highly recommended to aliquot the reconstituted peptide into single-use volumes.[1]

  • Light Sensitivity: Protect peptide solutions from direct light, especially during storage.

  • Contamination: Use sterile techniques throughout the reconstitution and handling process to prevent microbial contamination.

Experimental Protocols

Signaling Pathway of Human VIP (1-12)

The full-length Vasoactive Intestinal Peptide (VIP) primarily exerts its effects through two G protein-coupled receptors, VPAC1 and VPAC2, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5][6] However, studies have indicated that the N-terminal fragment, VIP (1-12), may not significantly stimulate cAMP production, suggesting a different signaling mechanism.[7]

Emerging evidence suggests that VIP (1-12) can act as a ligand for the CD4 receptor on T-lymphocytes.[8] This interaction is of particular interest in the context of immunomodulation and virology, as the CD4 receptor is also the primary receptor for the Human Immunodeficiency Virus (HIV).[8] The downstream signaling cascade following the binding of VIP (1-12) to the CD4 receptor is not fully elucidated but is thought to be independent of the canonical cAMP pathway.

VIP_1_12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP (1-12) VIP (1-12) CD4 CD4 Receptor VIP (1-12)->CD4 Binds to Downstream Signaling Downstream Signaling (cAMP Independent) CD4->Downstream Signaling Activates Immunomodulatory Effects Immunomodulatory Effects (e.g., Chemotaxis) Downstream Signaling->Immunomodulatory Effects Leads to

Figure 1. Putative signaling pathway of human VIP (1-12) via the CD4 receptor.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to assess the effect of VIP (1-12) on the proliferation of human T-cells using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation

  • Reconstituted human VIP (1-12)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs or CD4+ T-cells from healthy donor blood using standard density gradient centrifugation (e.g., Ficoll-Paque™).

  • CFSE Staining:

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

    • Wash the cells three times with culture medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add the desired concentrations of human VIP (1-12) to the appropriate wells. Include a vehicle control (the solvent used to dissolve VIP (1-12)).

    • Stimulate the T-cells with PHA (e.g., 1-5 µg/mL) or plate-bound anti-CD3 and soluble anti-CD28 antibodies. Include an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Wash the cells with PBS containing 2% FBS.

    • Analyze the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

    • Cell proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

T_Cell_Proliferation_Workflow A Isolate PBMCs or CD4+ T-cells B Label cells with CFSE A->B C Plate cells and add VIP (1-12) B->C D Stimulate T-cells (e.g., anti-CD3/CD28) C->D E Incubate for 3-5 days D->E F Harvest cells and analyze by flow cytometry E->F G Quantify proliferation based on CFSE dilution F->G

References

Porcine VIP (1-12) for Cardiovascular Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of the scientific literature, there is currently a lack of direct evidence supporting the use of the Porcine Vasoactive Intestinal Peptide (VIP) fragment (1-12) for cardiovascular research applications. The primary identified biological role of VIP (1-12) is as a ligand for the CD4 (T4)/human immunodeficiency virus receptor.[1]

In contrast, the full-length Porcine VIP (a 28-amino acid peptide) is a well-characterized neuropeptide with significant and potent effects on the cardiovascular system. The amino acid sequence of porcine VIP is identical to that of human, rat, and ovine VIP.

Therefore, the following application notes and protocols are based on the established cardiovascular effects of the full-length Porcine VIP . This information is provided to guide researchers interested in the cardiovascular actions of the broader VIP peptide family.

Application Notes for Porcine VIP in Cardiovascular Research

Introduction

Porcine Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon superfamily.[2][3] It is widely distributed in the central and peripheral nervous systems and plays a crucial role in regulating various physiological processes, including those in the cardiovascular system.[4][5] In cardiovascular research, VIP is recognized as a potent vasodilator with positive inotropic and chronotropic effects, making it a molecule of interest for studies on hypertension, heart failure, and other cardiovascular diseases.[4][5][6]

Mechanism of Action

The cardiovascular effects of VIP are primarily mediated through its interaction with two G protein-coupled receptors: VPAC1 and VPAC2.[2][3][7] These receptors are expressed throughout the cardiovascular system, including on vascular smooth muscle and endothelial cells.[8]

  • VPAC1 Receptors: Activation of VPAC1 receptors, particularly on endothelial cells, can stimulate the release of nitric oxide (NO), which contributes to vasodilation.[8]

  • VPAC2 Receptors: These receptors are predominantly found on vascular smooth muscle cells, and their activation is the main pathway for VIP-induced vasodilation.[8]

The binding of VIP to its receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which initiates a signaling cascade resulting in smooth muscle relaxation (vasodilation) and increased cardiac contractility.

Key Cardiovascular Effects
  • Vasodilation: VIP is a powerful vasodilator, inducing relaxation of both systemic and coronary arteries, which leads to a decrease in blood pressure.[4][5]

  • Positive Inotropy: VIP enhances the contractility of the heart muscle.[4]

  • Positive Chronotropy: VIP increases the heart rate.[4]

Quantitative Data on Porcine VIP Effects
ParameterSpecies/TissueEffectConcentration/DoseReference
Vasodilation Guinea Pig Uterine ArteryRelaxationPorcine VIP was 15 times more potent than guinea pig VIP[9]
Blood Pressure Healthy HumansMean arterial pressure decreased by 12%400 pmol/kg/hr infusion[6]
Heart Rate Healthy HumansIncreased400 pmol/kg/hr infusion[6]
Cardiac Output Healthy HumansIncreased400 pmol/kg/hr infusion[6]
Inotropy Cardiac MuscleAugments developed isometric force10⁻⁸–10⁻⁵ mol[4]

Signaling Pathway of Porcine VIP in Vascular Smooth Muscle

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP Porcine VIP VPAC2 VPAC2 Receptor VIP->VPAC2 Binds G_protein Gs Protein VPAC2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of Porcine VIP in vascular smooth muscle cells leading to vasodilation.

Experimental Protocols

Protocol 1: In Vitro Vascular Reactivity Assay

This protocol is designed to assess the vasodilatory effect of Porcine VIP on isolated arterial rings.

Materials:

  • Porcine VIP (full-length)

  • Isolated arterial segments (e.g., porcine coronary artery, rat aorta)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)

  • Phenylephrine or other suitable vasoconstrictor

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Isolate arterial segments and carefully cut them into 2-3 mm rings.

  • Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

  • Induce a submaximal contraction in the arterial rings using a vasoconstrictor (e.g., phenylephrine, 10⁻⁶ M).

  • Once a stable contraction plateau is reached, add Porcine VIP to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

  • Record the changes in isometric tension after each addition of VIP, allowing the response to stabilize before adding the next concentration.

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct a concentration-response curve and calculate the EC₅₀ value to determine the potency of VIP.

Protocol 2: In Vivo Blood Pressure Measurement in Rodents

This protocol measures the effect of intravenously administered Porcine VIP on systemic blood pressure and heart rate.

Materials:

  • Porcine VIP (full-length)

  • Anesthetized rats or mice

  • Catheters for intravenous administration and arterial pressure monitoring

  • Blood pressure transducer and data acquisition system

  • Sterile saline solution (0.9% NaCl)

Procedure:

  • Anesthetize the animal using an appropriate and approved anesthetic protocol.

  • Surgically implant a catheter into a suitable vein (e.g., jugular vein) for the administration of VIP.

  • Implant a second catheter, connected to a pressure transducer, into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.

  • Allow the animal to stabilize for at least 30 minutes, recording baseline blood pressure and heart rate.

  • Administer a bolus intravenous injection of Porcine VIP at various doses.

  • Continuously record blood pressure and heart rate for a defined period following each injection to capture the full response.

  • Analyze the data to quantify the change in mean arterial pressure and heart rate in response to each dose of VIP.

Experimental Workflow for In Vitro Vasodilation Assay

Vasodilation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolate_Artery Isolate Arterial Segments Cut_Rings Cut into 2-3 mm Rings Isolate_Artery->Cut_Rings Mount_Rings Mount Rings in Organ Bath Cut_Rings->Mount_Rings Equilibrate Equilibrate (60-90 min) Mount_Rings->Equilibrate Pre_Contract Pre-contract with Vasoconstrictor Equilibrate->Pre_Contract Add_VIP Add Cumulative Doses of Porcine VIP Pre_Contract->Add_VIP Record_Tension Record Isometric Tension Add_VIP->Record_Tension Calculate_Relaxation Calculate % Relaxation Record_Tension->Calculate_Relaxation Plot_Curve Construct Concentration- Response Curve Calculate_Relaxation->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Caption: Experimental workflow for the in vitro vasodilation assay using Porcine VIP.

Concluding Remarks

While Porcine VIP (1-12) itself does not have documented cardiovascular effects, the full-length peptide is a valuable tool for cardiovascular research. The provided protocols and information offer a robust framework for investigating the significant vasodilatory, inotropic, and chronotropic properties of Porcine VIP. Researchers should adapt these methodologies to their specific experimental questions and models.

References

Application Notes and Protocols for Vasoactive Intestinal Peptide (VIP) in Vasodilation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities, including potent vasodilation.[1] It is found throughout the central and peripheral nervous systems and in various organs, including the heart, lungs, and gastrointestinal tract.[2][3] VIP exerts its effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2.[4] Its vasodilatory properties have made it a subject of interest in cardiovascular research, particularly in the context of hypertension, heart failure, and ischemic diseases.[5][6]

This document provides detailed application notes and protocols for the use of rat VIP and its fragment, VIP (1-12), in vasodilation studies. It is important to note that while full-length VIP is a potent vasodilator, the N-terminal fragment VIP (1-12) is generally considered biologically inactive in mediating vasodilation and is often used as a negative control in experiments.[7]

Mechanism of Action of VIP-Induced Vasodilation

VIP-mediated vasodilation is a complex process involving multiple signaling pathways, primarily initiated by the activation of VPAC1 and VPAC2 receptors on vascular smooth muscle cells and endothelial cells.[4]

Key Signaling Pathways:

  • Endothelium-Dependent Vasodilation: Upon binding to its receptors on endothelial cells, VIP stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS).[8] This involves the PI3K/Akt signaling pathway.[8] NO then diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic GMP (cGMP) levels and subsequent vasorelaxation.

  • Endothelium-Independent Vasodilation: VIP can also act directly on vascular smooth muscle cells.[8] Receptor activation leads to the stimulation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.[3] This rise in cAMP activates Protein Kinase A (PKA), which in turn leads to the opening of KATP channels, hyperpolarization of the cell membrane, and smooth muscle relaxation.[8]

Quantitative Data on VIP-Induced Vasodilation

The following tables summarize quantitative data from various studies on the vasodilatory effects of VIP.

Table 1: In Vitro Vasodilation Studies

PreparationSpeciesAgonistPre-constrictorEC50 / IC50Maximal Response (Emax)Reference
Pulmonary Artery RingsRatVIPPhenylephrine (B352888) (10⁻⁶ M)9 x 10⁻⁸ M (Endothelium-denuded)~22.1% relaxation (Endothelium-denuded)[8]
Mesenteric ArteryRatVIP-< 1 nM (threshold)Similar to isoproterenol[3]

Table 2: In Vivo Cardiovascular Effects of VIP

Animal ModelAdministration RouteDoseEffect on Blood PressureOther Cardiovascular EffectsReference
RatIntravenous10⁻⁸–10⁻⁵ molReduction of 10-15% in mean arterial pressureIncreased heart rate and contractility[3]
RatInhalation (VIP analog RO 25-1553)1 mg/mL for 3 minNo systemic effectPotent and sustained pulmonary vasodilation[9]

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Vasodilation in Isolated Rat Aortic Rings

Objective: To determine the vasodilatory effect of VIP on isolated rat aortic rings pre-contracted with phenylephrine.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE)

  • Vasoactive Intestinal Peptide (VIP)

  • Rat VIP (1-12) (as a negative control)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into 3-4 mm wide rings.

    • For some rings, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

  • Mounting and Equilibration:

    • Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect the rings to force transducers to record isometric tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with 60 mM KCl.

    • After washing and return to baseline, contract the rings with phenylephrine (10⁻⁶ M).

    • Once a stable contraction is achieved, add acetylcholine (B1216132) (10⁻⁶ M) to assess endothelium integrity (relaxation indicates intact endothelium).

  • Experimental Protocol:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (10⁻⁶ M) to achieve a stable plateau.

    • Cumulatively add increasing concentrations of VIP (e.g., 10⁻¹⁰ to 10⁻⁶ M) to generate a concentration-response curve.

    • In a separate set of rings, after pre-contraction with phenylephrine, add rat VIP (1-12) in the same concentration range to serve as a negative control.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation).

Protocol 2: In Vivo Measurement of Blood Pressure in Anesthetized Rats

Objective: To evaluate the effect of intravenously administered VIP on systemic blood pressure.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., urethane)

  • Saline solution (0.9% NaCl)

  • Vasoactive Intestinal Peptide (VIP)

  • Rat VIP (1-12) (as a negative control)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic.

    • Cannulate the right carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to monitor blood pressure.

    • Cannulate the left jugular vein for intravenous administration of substances.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after the surgical procedures until a steady baseline blood pressure is achieved.

  • Drug Administration:

    • Administer a bolus intravenous injection of saline as a vehicle control and record any changes in blood pressure.

    • Administer increasing doses of VIP (e.g., 0.1, 0.5, 1.0 nmol/kg) and record the changes in mean arterial pressure (MAP).

    • Allow sufficient time between doses for the blood pressure to return to baseline.

    • In a separate group of animals, administer equivalent doses of rat VIP (1-12) to confirm its lack of effect on blood pressure.

  • Data Analysis:

    • Calculate the change in MAP from the baseline for each dose of VIP and the control peptides.

    • Present the data as the mean change in MAP ± SEM.

Visualizations

Experimental_Workflow cluster_CRC Concentration-Response Curves start Start: Isolate Rat Aorta prep Prepare Aortic Rings (3-4 mm) start->prep mount Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) prep->mount equilibrate Equilibrate (60-90 min) Under 1.5-2.0 g Tension mount->equilibrate viability Viability Test (60 mM KCl) equilibrate->viability pre_contract Pre-contract with Phenylephrine (10⁻⁶ M) viability->pre_contract add_vip Cumulative Addition of VIP (10⁻¹⁰ to 10⁻⁶ M) pre_contract->add_vip add_vip1_12 Cumulative Addition of VIP (1-12) (Negative Control) pre_contract->add_vip1_12 record Record Isometric Tension add_vip->record add_vip1_12->record analyze Analyze Data: % Relaxation, EC50, Emax record->analyze end End analyze->end

References

Application of Ovine VIP (1-12) in Immunological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with well-documented immunomodulatory properties. It exerts potent anti-inflammatory effects and plays a crucial role in the communication between the neuroendocrine and immune systems. The N-terminal fragment, VIP (1-12), which is conserved across human, porcine, rat, and ovine species, has been identified as a ligand for the CD4 (T4) receptor, a critical co-receptor on T-helper lymphocytes.[1][2][3] This interaction suggests a direct role for VIP (1-12) in modulating T-cell mediated immunity.

These application notes provide a comprehensive overview of the potential applications of ovine VIP (1-12) in immunological research, drawing upon the known functions of the full-length VIP and the specific interactions of the VIP (1-12) fragment. Detailed protocols for key immunological assays are provided to facilitate the investigation of the effects of ovine VIP (1-12) on immune cells.

Immunomodulatory Properties of VIP and Potential Role of Ovine VIP (1-12)

Full-length VIP is known to exert a broad range of immunomodulatory effects, and it is hypothesized that the VIP (1-12) fragment may mediate some of these, particularly those involving T-cells. The primary immunological activities of VIP include:

  • Anti-inflammatory Effects: VIP inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 by immune cells like macrophages.[4][5][6][7] Conversely, it can stimulate the production of anti-inflammatory cytokines like IL-10.[4][5][7]

  • Modulation of T-Helper Cell Differentiation: VIP promotes the differentiation of T-helper cells towards a Th2 phenotype, characterized by the production of IL-4, IL-5, and IL-10, while inhibiting the development of Th1 cells, which produce pro-inflammatory cytokines like IFN-γ and IL-2.[6][8]

  • Interaction with Macrophages: VIP can modulate macrophage function, including their production of cytokines and expression of cell surface molecules.[4][9]

Given that ovine VIP (1-12) is a ligand for the CD4 receptor, its application in immunological studies could be particularly relevant for investigating:

  • Direct effects on CD4+ T-helper cell activation, proliferation, and cytokine production.

  • Its potential to act as a competitive inhibitor for viral entry mechanisms that utilize the CD4 receptor.

  • Its role in modulating the Th1/Th2 balance.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the immunological effects of the ovine VIP (1-12) fragment. The following table is provided as a template for researchers to populate with their own experimental data.

Assay TypeImmune Cell TypeOvine VIP (1-12) ConcentrationMeasured ParameterResult (e.g., IC50, % Inhibition)Reference
Lymphocyte ProliferationOvine PBMCsUser-definedProliferation IndexUser-definedUser-defined
Cytokine Production (ELISA)Ovine MacrophagesUser-definedTNF-α concentrationUser-definedUser-defined
Cytokine Production (ELISA)Ovine CD4+ T-cellsUser-definedIFN-γ concentrationUser-definedUser-defined
Cytokine Production (ELISA)Ovine CD4+ T-cellsUser-definedIL-4 concentrationUser-definedUser-defined

Experimental Protocols

Protocol 1: Ovine Lymphocyte Proliferation Assay

This protocol details a method to assess the effect of ovine VIP (1-12) on the proliferation of ovine peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen, such as Phytohaemagglutinin (PHA).

Materials:

  • Ovine VIP (1-12) peptide

  • Heparinized ovine whole blood

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohaemagglutinin (PHA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Isolation of Ovine PBMCs:

    • Dilute heparinized ovine blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer of plasma and platelets.

    • Collect the buffy coat layer containing the PBMCs.

    • Wash the PBMCs twice with sterile PBS by centrifugation at 250 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue.

  • Cell Plating and Treatment:

    • Adjust the PBMC suspension to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.

    • Prepare serial dilutions of ovine VIP (1-12) in complete RPMI-1640 medium.

    • Add 50 µL of the desired concentrations of ovine VIP (1-12) to the appropriate wells. Add 50 µL of medium alone to control wells.

    • Add 50 µL of PHA (final concentration of 5 µg/mL) to stimulate cell proliferation in all wells except for the negative control wells (add 50 µL of medium instead).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the proliferation index as the ratio of the absorbance of stimulated cells to the absorbance of unstimulated cells.

    • Compare the proliferation indices of cells treated with ovine VIP (1-12) to the untreated control.

G cluster_0 PBMC Isolation cluster_1 Cell Culture & Treatment cluster_2 Proliferation Assay (MTT) Blood Collection Blood Collection Dilution Dilution Blood Collection->Dilution Ficoll Gradient Ficoll Gradient Dilution->Ficoll Gradient Centrifugation Centrifugation Ficoll Gradient->Centrifugation PBMC Collection PBMC Collection Centrifugation->PBMC Collection Washing Washing PBMC Collection->Washing Cell Counting Cell Counting Washing->Cell Counting Cell Plating Cell Plating Cell Counting->Cell Plating Add VIP (1-12) Add VIP (1-12) Cell Plating->Add VIP (1-12) Add Mitogen (PHA) Add Mitogen (PHA) Add VIP (1-12)->Add Mitogen (PHA) Incubation (72h) Incubation (72h) Add Mitogen (PHA)->Incubation (72h) Add MTT Add MTT Incubation (72h)->Add MTT Incubation (4h) Incubation (4h) Add MTT->Incubation (4h) Add Solvent Add Solvent Incubation (4h)->Add Solvent Read Absorbance Read Absorbance Add Solvent->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis G cluster_0 Cell Culture & Stimulation cluster_1 ELISA Procedure Cell Seeding Cell Seeding Pre-treatment with VIP (1-12) Pre-treatment with VIP (1-12) Cell Seeding->Pre-treatment with VIP (1-12) Stimulation (e.g., LPS) Stimulation (e.g., LPS) Pre-treatment with VIP (1-12)->Stimulation (e.g., LPS) Incubation (24h) Incubation (24h) Stimulation (e.g., LPS)->Incubation (24h) Collect Supernatants Collect Supernatants Incubation (24h)->Collect Supernatants Plate Coating Plate Coating Blocking Blocking Plate Coating->Blocking Add Samples/Standards Add Samples/Standards Blocking->Add Samples/Standards Add Detection Ab Add Detection Ab Add Samples/Standards->Add Detection Ab Add Enzyme Conjugate Add Enzyme Conjugate Add Detection Ab->Add Enzyme Conjugate Add Substrate Add Substrate Add Enzyme Conjugate->Add Substrate Read Absorbance Read Absorbance Add Substrate->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis Collect Supernatants->Add Samples/Standards G cluster_0 VIP Signaling Pathway VIP VIP VPAC1_2 VPAC1/VPAC2 Receptors VIP->VPAC1_2 G_protein G Protein VPAC1_2->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Activation PKA->CREB NFkB NF-κB Inhibition PKA->NFkB Cytokine_Modulation Modulation of Cytokine Gene Expression CREB->Cytokine_Modulation NFkB->Cytokine_Modulation

References

Application Notes and Protocols for In Vivo Administration of Vasoactive Intestinal Peptide (VIP) in Porcine Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vivo administration of the specific fragment VIP (1-12) in porcine models is limited in publicly available literature. The following protocols and data are based on a comprehensive study utilizing the full-length Vasoactive Intestinal Peptide (VIP) in a weaned piglet model. Given that VIP (1-12) is a fragment of the full peptide and shares an identical amino acid sequence in humans, porcine, and rats, these notes provide a foundational framework for designing and conducting related research.[1][2][3]

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, including vasodilation, regulation of smooth muscle tone, and modulation of immune responses.[4][5][6] In porcine models, VIP has been shown to play a significant role in gastrointestinal health, particularly in mitigating the effects of pathogenic challenges.[7][8][9] These application notes provide detailed protocols and summarized data from a key study investigating the effects of VIP administration in weaned piglets challenged with enterotoxigenic Escherichia coli (ETEC) K88.[7][9]

Quantitative Data Summary

The following tables summarize the quantitative data from a study on the effects of VIP administration on growth performance and serum cytokine levels in weaned piglets challenged with ETEC K88.

Table 1: Effect of VIP Administration on Growth Performance of ETEC K88-Challenged Piglets

GroupAverage Daily Gain (ADG) ( g/day )Average Daily Feed Intake (ADFI) ( g/day )Gain to Feed Ratio (G:F)Diarrhea Incidence (%)
Control210 ± 8.5350 ± 12.10.60 ± 0.020
ETEC K88135 ± 7.9255 ± 10.50.53 ± 0.03100
VIP235 ± 9.2380 ± 11.80.62 ± 0.020
ETEC K88 + VIP180 ± 8.1310 ± 11.20.58 ± 0.0240

Data adapted from a study on full-length VIP in weaned piglets.[7][9]

Table 2: Effect of VIP Administration on Serum Cytokine and Immunoglobulin Levels (pg/mL)

AnalyteControlETEC K88VIPETEC K88 + VIP
IL-2150 ± 10.2280 ± 15.6145 ± 9.8190 ± 12.4
IL-680 ± 5.4150 ± 9.875 ± 6.1100 ± 8.2
IL-12p40200 ± 12.1350 ± 18.2190 ± 11.5240 ± 14.3
IFN-γ120 ± 8.9250 ± 14.3115 ± 7.5160 ± 10.1
TNF-α100 ± 7.2220 ± 12.995 ± 6.8130 ± 9.5
IL-4250 ± 13.5150 ± 10.1260 ± 14.2210 ± 12.8
IL-10300 ± 15.8180 ± 11.2310 ± 16.5250 ± 14.9
TGF-β400 ± 20.1250 ± 16.4420 ± 22.3330 ± 18.7
S-IgA500 ± 25.6300 ± 19.8520 ± 28.1410 ± 23.5

Data adapted from a study on full-length VIP in weaned piglets.[7][9]

Experimental Protocols

The following is a detailed methodology for an in vivo study of VIP in a porcine model challenged with ETEC K88.

Animal Model and Housing
  • Species: Porcine (Piglets)

  • Breed: Duroc×Landrace×Yorkshire

  • Number of Animals: 24 male piglets

  • Grouping: Piglets are randomly divided into four groups (n=6 per group):

    • Control Group

    • ETEC K88 Group

    • VIP Group

    • ETEC K88 + VIP Group

  • Housing: Piglets are housed in individual metabolic cages in a temperature-controlled room.

  • Acclimation: Allow for a 7-day acclimation period before the start of the experiment.

  • Diet: Provide ad libitum access to a standard starter diet and water.

Experimental Procedure
  • ETEC K88 Challenge (Days 1-3):

    • The ETEC K88 and ETEC K88 + VIP groups are orally administered with ETEC K88 (5 x 10^8 CFU/mL in sterile medium) once daily for three consecutive days.

    • The Control and VIP groups receive an equivalent volume of sterile medium orally.

  • VIP Administration (Days 4 and 6):

    • Piglets in the VIP and ETEC K88 + VIP groups receive an intraperitoneal (i.p.) injection of 10 nmol of VIP.[7][9]

    • The Control and ETEC K88 groups receive a sham injection of sterile saline.

  • Monitoring and Sample Collection (Throughout the experiment):

    • Record daily feed intake, body weight, and clinical signs, including the incidence of diarrhea.

    • On day 7, humanely euthanize the piglets for blood and tissue sample collection.

    • Collect blood samples via venipuncture for serum analysis of cytokines and immunoglobulins.

    • Collect intestinal tissue samples (e.g., ileum) for histopathological examination and protein expression analysis (e.g., Western blot).

Analytical Methods
  • Cytokine and Immunoglobulin Analysis: Serum levels of IL-2, IL-6, IL-12p40, IFN-γ, TNF-α, IL-4, IL-10, TGF-β, and S-IgA are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Protein expression of signaling pathway components (e.g., TLR2, TLR4, MyD88, NF-κB p65) and tight junction proteins (e.g., occludin) in ileum tissue lysates are determined by Western blot.

  • Histopathological Analysis: Intestinal tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphological changes.

Signaling Pathways and Visualizations

VIP exerts its immunomodulatory effects through various signaling pathways. In the context of the ETEC K88 challenge in piglets, VIP has been shown to inhibit the TLR2/4-MyD88 mediated NF-κB and MAPK signaling pathways.[7][9]

Experimental Workflow

G cluster_setup Phase 1: Setup & Challenge cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal Acclimation Animal Acclimation Grouping Grouping Animal Acclimation->Grouping ETEC_Challenge Oral ETEC K88 (ETEC & ETEC+VIP Groups) Grouping->ETEC_Challenge Days 1-3 Control_Medium Oral Sterile Medium (Control & VIP Groups) Grouping->Control_Medium Days 1-3 VIP_Admin Intraperitoneal VIP (VIP & ETEC+VIP Groups) ETEC_Challenge->VIP_Admin Days 4 & 6 Saline_Admin Intraperitoneal Saline (Control & ETEC Groups) ETEC_Challenge->Saline_Admin Days 4 & 6 Control_Medium->VIP_Admin Control_Medium->Saline_Admin Euthanasia Euthanasia VIP_Admin->Euthanasia Day 7 Saline_Admin->Euthanasia Data_Collection Growth Performance Blood & Tissue Samples Euthanasia->Data_Collection ELISA ELISA Data_Collection->ELISA Western_Blot Western_Blot Data_Collection->Western_Blot Histopathology Histopathology Data_Collection->Histopathology

Caption: Experimental workflow for in vivo VIP administration in porcine models.

VIP-Mediated Inhibition of TLR4 Signaling Pathway

TLR4_Pathway ETEC ETEC K88 TLR4 TLR4 ETEC->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p-ERK, p-JNK, p-38) MyD88->MAPK Ikk IκB-α MyD88->Ikk NFkB NF-κB p65 MAPK->NFkB Ikk->NFkB degradation leads to NF-κB activation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->ProInflammatory translocates to nucleus, induces transcription VIP VIP VPAC VPAC Receptors VIP->VPAC VPAC->TLR4 inhibits expression VPAC->MyD88 inhibits expression VPAC->MAPK inhibits phosphorylation VPAC->Ikk inhibits phosphorylation VPAC->NFkB inhibits expression AntiInflammatory Anti-inflammatory Effects VPAC->AntiInflammatory

Caption: VIP's inhibitory effect on the TLR4 signaling pathway in porcine models.

Conclusion

The administration of VIP in porcine models, particularly in the context of an ETEC challenge, demonstrates significant beneficial effects on growth performance, intestinal health, and the modulation of the immune response.[7][9] VIP appears to exert its anti-inflammatory effects by down-regulating the TLR4-MyD88-NF-κB and MAPK signaling pathways.[7][9] While these findings are based on the full-length VIP peptide, they provide a robust foundation and a detailed methodological framework for future investigations into the in vivo effects of VIP fragments, such as VIP (1-12), in porcine models. Researchers are encouraged to adapt these protocols for their specific research questions, considering appropriate dose-response studies for VIP (1-12).

References

Application Notes and Protocols: Vasoactive Intestinal Peptide (VIP) as a Tool for Studying GPCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including vasodilation, smooth muscle relaxation, and modulation of the immune system.[1] It exerts its effects by activating Class B G-protein coupled receptors (GPCRs). While various fragments of VIP have been studied, the full-length peptide, VIP (1-28), is the primary endogenous ligand and the most widely used tool for investigating the signaling of its cognate receptors.

The N-terminal fragment, VIP (1-12), has been investigated in specific contexts, such as its potential to reduce the severity of experimental autoimmune encephalomyelitis (EAE).[2] However, studies on its direct role in canonical GPCR signaling have shown it to be largely ineffective or to possess very low potency. For instance, VIP (1-12) was found to be ineffective at stimulating the proliferation of cultured human keratinocytes and had no significant effect on receptor binding or smooth muscle tension in the opossum internal anal sphincter.[3][4] Similarly, the N-terminal decapeptide of VIP was found to have much lower potency than the full peptide.[5] Therefore, these application notes will focus on the use of the full-length VIP peptide as the standard tool for studying GPCR signaling through its primary receptors.

The VIP System: Peptide and Receptors

VIP is a member of the secretin/glucagon hormone superfamily.[6] It mediates its biological effects through high-affinity binding to two specific GPCRs: VPAC1 and VPAC2.[7][8] Another related peptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), shares significant homology with VIP and binds to both VPAC1 and VPAC2 with high affinity.[7] PACAP also has its own specific receptor, PAC1, for which VIP displays a much lower affinity.[6][7]

  • VPAC1 Receptor: Widely distributed in the central nervous system (CNS), liver, lung, intestine, and T-lymphocytes.[9][10]

  • VPAC2 Receptor: Found in the CNS, pancreas, skeletal muscle, heart, kidney, adipose tissue, and stomach.[9]

  • PAC1 Receptor: Primarily activated by PACAP, with VIP acting as a low-affinity agonist.[1][11]

The differential expression of these receptors allows for the diverse and tissue-specific effects of VIP.

Quantitative Data: VIP Receptor Binding and Functional Potency

The following tables summarize the binding affinities and functional potencies of human VIP at its receptors. These values are compiled from various studies and can vary depending on the cell type and assay conditions used.

Table 1: Binding Affinity of VIP for VPAC and PAC1 Receptors

LigandReceptorBinding Affinity (Kd or Ki)Description
VIPVPAC1~1 nMHigh-affinity binding.[7]
VIPVPAC2~1 nMHigh-affinity binding.[7]
VIPPAC1>500 nMLow-affinity binding.[7][12]

Table 2: Functional Potency of VIP at VPAC and PAC1 Receptors

LigandReceptorAssayPotency (EC50)Description
VIPVPAC1Cortisol Secretion~1 nMPotent agonist activity.[13]
VIPVPAC2cAMP Accumulation~8 nMFull agonist activity reported in some systems.[10]
VIPPAC1Cortisol Secretion~200 nMLow-potency agonist activity.[13]

VIP-Mediated GPCR Signaling Pathways

VIP binding to VPAC1 and VPAC2 receptors primarily activates the Gαs protein, leading to a cascade of downstream events. However, coupling to other G proteins, such as Gαq/11 and Gαi, has also been reported, leading to pathway diversification.[11]

Gαs-cAMP-PKA Pathway

This is the canonical signaling pathway for VIP receptors.

  • Activation: VIP binds to the VPAC receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gαs.

  • Adenylyl Cyclase Activation: Gαs-GTP activates adenylyl cyclase (AC), an enzyme that converts ATP to cyclic AMP (cAMP).[11]

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[11]

Gs_Pathway cluster_membrane Plasma Membrane VPAC VPAC1/2 Receptor Gs Gαs VPAC->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts VIP VIP VIP->VPAC Binds Gs->AC ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Figure 1. VIP-activated Gαs-cAMP signaling pathway.

Gαq/11-PLC-Calcium Pathway

VPAC receptors can also couple to Gαq/11, activating the phospholipase C (PLC) pathway.[11]

  • PLC Activation: The activated Gαq/11 protein stimulates PLC.

  • IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • PKC Activation: Elevated Ca²⁺ levels and DAG collectively activate Protein Kinase C (PKC).

  • Downstream Effects: PKC phosphorylates various cellular proteins, influencing processes like cell growth and differentiation.

Gq_Pathway cluster_membrane Plasma Membrane VPAC VPAC1/2 Receptor Gq Gαq VPAC->Gq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Cleaves PIP₂ DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC VIP VIP VIP->VPAC Binds Gq->PLC ER Endoplasmic Reticulum Ca2 Ca²⁺ ER->Ca2 Releases IP3->ER Binds PKC PKC DAG->PKC Activates Ca2->PKC Cellular Cellular Response PKC->Cellular Phosphorylates

Figure 2. VIP-activated Gαq-PLC signaling pathway.

ERK/MAPK Activation

Both the Gαs and Gαq pathways, as well as β-arrestin-mediated signaling, can converge on the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade in regulating cell proliferation and survival.[11][14]

Experimental Protocols & Workflow

The following protocols provide detailed methodologies for key experiments used to characterize the interaction of VIP with its receptors.

Workflow Culture 1. Cell Culture (e.g., CHO or HEK293 cells expressing VPAC1 or VPAC2) Harvest 2. Cell Harvesting & Membrane Preparation Culture->Harvest Assay 3. Perform Assay Harvest->Assay Binding Radioligand Binding (Affinity - Kd, Ki) Assay->Binding cAMP cAMP Accumulation (Function - EC50, Gs) Assay->cAMP ERK pERK Detection (Function - EC50, Downstream) Assay->ERK Detect 4. Signal Detection (Scintillation, Luminescence, Fluorescence, or Western Blot) Binding->Detect cAMP->Detect ERK->Detect Analysis 5. Data Analysis (Curve Fitting, Parameter Calculation - e.g., Prism) Detect->Analysis Result Results (Affinity & Potency) Analysis->Result

Figure 3. General experimental workflow for VIP GPCR signaling studies.

Protocol: Radioligand Binding Assay (Competitive)

This assay measures the affinity (Ki) of a test compound (e.g., unlabeled VIP) by its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-VIP) for binding to the receptor.[15][16]

Materials:

  • Cell membranes from cells expressing the target receptor (VPAC1 or VPAC2).

  • Radioligand: ¹²⁵I-VIP.

  • Unlabeled VIP (for competition and non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Protease inhibitors (e.g., leupeptin).[15]

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).[17]

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare Reagents: Dilute cell membranes, ¹²⁵I-VIP, and unlabeled VIP to desired concentrations in Binding Buffer. Prepare a serial dilution of unlabeled VIP.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL Binding Buffer, 50 µL ¹²⁵I-VIP, and 150 µL of membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled VIP (e.g., 1 µM), 50 µL ¹²⁵I-VIP, and 150 µL of membrane suspension.

    • Competition: Add 50 µL of each concentration of the unlabeled VIP serial dilution, 50 µL ¹²⁵I-VIP, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[17]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[17]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding: (Total Binding cpm) - (NSB cpm).

  • Plot the percentage of specific binding against the log concentration of the unlabeled VIP.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[17]

Protocol: cAMP Accumulation Assay

This functional assay measures the production of cAMP in response to receptor activation by an agonist.

Materials:

  • Whole cells expressing the target receptor, seeded in 96-well plates.

  • Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • VIP or other test agonists.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to ~80-90% confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells with buffer. Add 50 µL of Stimulation Buffer (containing PDE inhibitor) to each well and incubate for 20-30 minutes at 37°C.

  • Agonist Stimulation: Add 50 µL of VIP (or test compound) at various concentrations to the wells. Include a buffer-only control for basal levels.

  • Incubation: Incubate for 15-30 minutes at 37°C. The optimal time should be determined empirically.

  • Cell Lysis: Add the lysis buffer provided in the cAMP detection kit to stop the reaction and lyse the cells.

  • Detection: Follow the manufacturer's protocol for the specific cAMP detection kit to measure cAMP levels in the cell lysates.

Data Analysis:

  • Convert the raw signal to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log concentration of VIP.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Protocol: ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2, a key downstream signaling event.[14]

Materials:

  • Whole cells expressing the target receptor, seeded in 6-well plates.

  • Serum-free medium.

  • VIP or other test agonists.

  • Ice-cold PBS.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Anti-phospho-ERK1/2 (p-ERK) and Anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours or overnight to reduce basal phosphorylation levels.

  • Stimulation: Treat cells with various concentrations of VIP for a specific time (typically 5-10 minutes, but a time-course experiment is recommended). Include an untreated control.[18]

  • Lysis: Place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the anti-p-ERK primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-t-ERK primary antibody, followed by the secondary antibody and detection.[14]

Data Analysis:

  • Quantify the band intensities for p-ERK and t-ERK using densitometry software (e.g., ImageJ).

  • Calculate the p-ERK/t-ERK ratio for each sample to normalize for loading differences.

  • Plot the normalized p-ERK/t-ERK ratio against the log concentration of VIP to generate a dose-response curve and determine the EC₅₀.

References

Mass Spectrometry Standard Applications of Human VIP (1-12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities. The N-terminal fragment, human VIP (1-12) (sequence: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg), is a key region for receptor interaction and is of significant interest in various research and drug development areas. Mass spectrometry (MS) has become an indispensable tool for the qualitative and quantitative analysis of human VIP (1-12) in various biological matrices. Its high sensitivity and specificity allow for precise measurement and characterization, facilitating studies in pharmacology, endocrinology, and neuroscience.

Standard applications of human VIP (1-12) in mass spectrometry include its use as a reference standard for method development and validation, a calibrator for quantitative assays, and a tool for instrument performance qualification. In clinical and preclinical studies, accurate quantification of VIP (1-12) can provide insights into its physiological and pathological roles. This document provides detailed protocols for the analysis of human VIP (1-12) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for peptide quantification.

I. Quantitative Analysis of Human VIP (1-12) in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the quantification of human VIP (1-12) in human plasma using a triple quadrupole mass spectrometer.

A. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating peptides from complex biological matrices like plasma, removing interfering substances such as proteins and phospholipids.[1][2][3][4]

Materials:

  • Human plasma (K2-EDTA)

  • Human VIP (1-12) standard

  • Stable isotope-labeled (SIL) internal standard (e.g., [¹³C₆, ¹⁵N₄]-Arg¹²-VIP (1-12))

  • 0.1% Formic acid in water (v/v)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

Protocol:

  • Spiking: To 500 µL of human plasma, add a known concentration of the SIL internal standard. For the calibration curve, spike with varying known concentrations of the human VIP (1-12) standard.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.

  • Elution: Elute the VIP (1-12) and the internal standard with 1 mL of ACN:0.1% formic acid in water (80:20, v/v).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water:ACN (95:5, v/v) for LC-MS/MS analysis.

B. LC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in ACN
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temp. 40°C

| Gradient | 5% B to 60% B over 5 min, then a wash and re-equilibration |

MS/MS Parameters (Multiple Reaction Monitoring - MRM): The following MRM transitions should be optimized for the specific instrument used. The values below are representative.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Human VIP (1-12) 713.8 [M+2H]²⁺854.4 (y₇)25
713.8 [M+2H]²⁺698.3 (y₆)28
SIL-VIP (1-12) 718.8 [M+2H]²⁺864.4 (y₇)25
C. Method Validation

A full method validation should be performed according to regulatory guidelines. Key parameters to assess include:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Assessed under various storage conditions

II. Signaling Pathway of VIP

Vasoactive Intestinal Peptide exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily VPAC1 and VPAC2. Upon binding, these receptors activate downstream signaling cascades, most notably the adenylyl cyclase and phospholipase C pathways.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 Gs Gαs VPAC1->Gs activates Gq Gαq VPAC1->Gq activates VPAC2->Gs activates VPAC2->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., relaxation, secretion) PKA->Response PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates PKC->Response

VIP Signaling Pathway

III. Experimental Workflow for Quantitative Analysis

The general workflow for the quantitative analysis of human VIP (1-12) in a biological matrix using LC-MS/MS is a multi-step process designed to ensure accuracy and reproducibility.

Experimental_Workflow Sample Biological Sample (e.g., Human Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Spike->SPE Dry Evaporation to Dryness SPE->Dry Reconstitute Reconstitution in LC Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis (UPLC-Triple Quadrupole) Reconstitute->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Processing Data Processing (Integration, Calibration Curve) Data->Processing Result Quantitative Result (Concentration of VIP 1-12) Processing->Result

Quantitative Analysis Workflow

IV. Pyrolysis Mass Spectrometry for Site-Specific Cleavage Analysis

Pyrolysis coupled with mass spectrometry can be employed to induce site-specific cleavage in peptides. For VIP (1-12), which contains two aspartic acid (Asp) residues, pyrolysis can induce cleavage at the C-terminus of these residues. This technique is valuable for structural characterization and sequencing of peptides. Tandem MS (MS/MS) is then used to confirm the sequences of the resulting fragments.

Experimental Conditions:

  • Pyrolysis Temperature: 220-250°C

  • Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

  • MS/MS: Collision-Induced Dissociation (CID) to fragment the pyrolysis products for sequence confirmation.

This application highlights the utility of human VIP (1-12) as a standard for developing and validating novel analytical techniques in proteomics and peptidomics.

References

Application Notes and Protocols: Vasoactive Intestinal Peptide (VIP) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution throughout the central and peripheral nervous systems.[1][2][3] It functions as a neurotransmitter, neuromodulator, and neurotrophic factor, playing crucial roles in synaptic transmission, neuroinflammation, and circadian rhythms.[1][2][4] VIP exerts its effects through two high-affinity G-protein coupled receptors, VPAC1 and VPAC2.[2][3]

A Note on VIP Fragments: The N-terminal fragment, VIP (1-12), has been investigated in some contexts. However, in studies related to the central nervous system, such as the relaxation of brain arteries, VIP (1-12) has been found to be biologically inactive. Furthermore, immunoassays for VIP often show no cross-reactivity with the VIP (1-12) fragment, suggesting a lack of significant interaction with key binding sites. While one vendor lists VIP (1-12) as a ligand for the CD4 receptor, its application in neuroscience research is not well-established. Therefore, these application notes will focus on the well-characterized, full-length VIP peptide.

Quantitative Data

The following tables summarize key quantitative data for the full-length Vasoactive Intestinal Peptide based on published literature.

Table 1: Receptor Binding Affinity

LigandReceptorBinding Affinity (Kd/Ki)Species/System
VIPVPAC1~0.5 nMRat/Human
VIPVPAC2~0.5 nMRat/Human
VIPPAC1>500 nMRat

Table 2: Effective Concentrations in In Vitro Neuroscience Experiments

Experimental ModelParameter MeasuredEffective VIP ConcentrationObserved Effect
Mouse Suprachiasmatic Nucleus (SCN) SlicesNeuronal Firing Rate1-10 µMIncreased firing rate[4]
Rat Hippocampal SlicesModulation of Serotonin (B10506) (5-HT1) Receptors10⁻⁷ MIncreased number of 5-HT1 receptors[5]
Chick Ciliary Ganglion NeuronscAMP Levels1 µMNear-maximal increase in cAMP[6]
Mouse GnRH NeuronsCalcium Oscillations100 nMIncreased frequency of calcium oscillations

Signaling Pathways

VIP binding to its receptors, VPAC1 and VPAC2, primarily activates the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade through adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] In some neuronal populations, VIP receptor activation can also couple to other G-proteins, such as Gq, to activate the Phospholipase C (PLC) pathway.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds VPAC2 VPAC2 Receptor VIP->VPAC2 Binds G_protein G-protein (Gs) VPAC1->G_protein Activates VPAC2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Modulates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Leads to

Caption: VIP signaling through the canonical Gs/cAMP/PKA pathway.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Acute Brain Slice Recording

This protocol describes the application of VIP to acute brain slices to study its effects on neuronal activity.

1. Brain Slice Preparation:

  • Anesthetize an adult mouse (e.g., C57BL/6) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 1.1 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose.

  • Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices of the region of interest (e.g., hippocampus, SCN) using a vibratome in ice-cold, oxygenated aCSF.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Perform whole-cell patch-clamp recordings from visually identified neurons.

  • Establish a stable baseline recording of neuronal activity (e.g., spontaneous firing rate, postsynaptic currents) for at least 5-10 minutes.

3. VIP Application:

  • Prepare a stock solution of VIP in a suitable solvent (e.g., sterile water or aCSF) and store in aliquots at -20°C or -80°C.

  • On the day of the experiment, dilute the VIP stock solution in aCSF to the final desired concentration (e.g., 1 µM).

  • Bath-apply the VIP-containing aCSF to the slice for a defined period (e.g., 5-15 minutes).

  • Record the changes in neuronal activity during and after VIP application.

  • Perform a washout by perfusing with regular aCSF to determine the reversibility of the effects.

In_Vitro_Electrophysiology_Workflow Start Start Slice_Prep Acute Brain Slice Preparation Start->Slice_Prep Recovery Slice Recovery (30-60 min) Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber & Establish Patch Recovery->Recording_Setup Baseline Record Baseline Activity (5-10 min) Recording_Setup->Baseline VIP_Application Bath Apply VIP (e.g., 1 µM for 10 min) Baseline->VIP_Application Record_Effect Record Neuronal Activity During VIP Application VIP_Application->Record_Effect Washout Washout with aCSF Record_Effect->Washout Record_Washout Record During Washout Washout->Record_Washout End End Record_Washout->End

Caption: Workflow for in vitro electrophysiological recording with VIP.
Protocol 2: In Vitro Neuroprotection Assay

This protocol is designed to assess the neuroprotective effects of VIP against an excitotoxic insult in primary neuronal cultures.

1. Primary Neuronal Culture:

  • Dissect the desired brain region (e.g., cortex or hippocampus) from embryonic day 18 (E18) rat or mouse pups.

  • Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.

  • Plate the dissociated cells onto poly-D-lysine coated culture plates or coverslips in a suitable neuronal culture medium.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂ for 7-10 days to allow for maturation.

2. Experimental Treatment:

  • Prepare a stock solution of VIP in sterile, serum-free culture medium.

  • Pre-treat the neuronal cultures with different concentrations of VIP for a specified duration (e.g., 1-24 hours).

  • Introduce an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or glutamate, to the culture medium at a pre-determined toxic concentration.

  • Co-incubate the cells with the excitotoxin and VIP for a defined period (e.g., 30 minutes to 24 hours).

  • Include control groups: untreated cells, cells treated with VIP alone, and cells treated with the excitotoxin alone.

3. Assessment of Neuroprotection:

  • After the treatment period, assess cell viability using methods such as the MTT assay, LDH release assay, or live/dead cell staining (e.g., with calcein-AM and ethidium (B1194527) homodimer-1).

  • Quantify neuronal survival by counting the number of viable neurons in each treatment group.

  • Data can be expressed as a percentage of the control (untreated) group.

Protocol 3: In Vivo Administration via Intracerebroventricular (ICV) Injection

This protocol describes the direct administration of VIP into the brain ventricles of a rodent model.

1. Animal Preparation and Surgery:

  • Anesthetize the animal (e.g., adult rat or mouse) with an appropriate anesthetic agent.

  • Secure the animal in a stereotaxic frame.

  • Surgically expose the skull and drill a small burr hole at the stereotaxic coordinates for the lateral ventricle.

  • Implant a guide cannula aimed at the lateral ventricle and secure it to the skull with dental cement. Allow the animal to recover from surgery for at least one week.

2. VIP Injection:

  • Dissolve VIP in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF).

  • Briefly anesthetize the animal or gently restrain it.

  • Insert an injection cannula through the guide cannula into the lateral ventricle.

  • Infuse a small volume (e.g., 1-5 µl) of the VIP solution over several minutes using a microinjection pump.

  • Leave the injection cannula in place for a few minutes after the infusion to minimize backflow.

  • Include a vehicle control group that receives an injection of aCSF only.

3. Post-Injection Analysis:

  • At a designated time point after the injection, the animal can be used for behavioral testing or euthanized for tissue analysis (e.g., immunohistochemistry, biochemical assays).

Preparation and Handling of VIP Peptide

  • Storage: Lyophilized VIP peptide should be stored at -20°C or -80°C for long-term stability.

  • Reconstitution: Reconstitute the peptide in a small amount of sterile, distilled water or a buffer appropriate for your experiment (e.g., sterile PBS or aCSF). Briefly vortex to dissolve.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use vials and store them at -20°C or -80°C.

  • Stability in Solution: Peptide solutions are less stable than the lyophilized powder. For experiments, thaw an aliquot and keep it on ice. Avoid prolonged storage of the peptide in solution at room temperature.

Conclusion

Vasoactive Intestinal Peptide is a pleiotropic neuropeptide with significant modulatory roles in the central nervous system. The protocols and data provided here offer a foundation for researchers to investigate the diverse functions of VIP in neuroscience. While the VIP (1-12) fragment currently lacks evidence for a role in the brain, the study of the full-length peptide continues to provide valuable insights into neuronal signaling, plasticity, and the pathophysiology of neurological disorders.

References

Troubleshooting & Optimization

Navigating the Challenges of Synthetic Human VIP (1-12) Peptide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic human Vasoactive Intestinal Peptide (1-12) [VIP (1-12)] is a crucial fragment for studying the biological activities of its parent peptide, a key player in various physiological processes. However, researchers often encounter difficulties in solubilizing this lyophilized peptide, leading to potential experimental variability and inaccurate results. This technical support center provides a comprehensive guide to troubleshooting solubility issues with synthetic human VIP (1-12), offering detailed protocols, frequently asked questions, and a deeper understanding of its biochemical interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving synthetic human VIP (1-12)?

A1: For initial attempts, sterile, distilled water is recommended.[1][2][3][4] Given the amino acid sequence of VIP (1-12) (His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg), it has a net negative charge at neutral pH due to the two aspartic acid residues, which generally favors solubility in aqueous solutions.

Q2: My VIP (1-12) peptide won't dissolve in water. What should I try next?

A2: If aqueous solubility is poor, the next step depends on the peptide's net charge. Since VIP (1-12) is acidic, you can try a dilute basic solution, such as 0.1% aqueous ammonia (B1221849) (NH4OH), adding it dropwise until the peptide dissolves.[5] However, a more common and often preferred method for acidic peptides that are difficult to dissolve in water is to use a small amount of a dilute acidic solvent, like 1% acetic acid, to achieve initial solubilization before diluting with your aqueous buffer.[4][6]

Q3: Can I use organic solvents like DMSO to dissolve VIP (1-12)?

A3: Yes, for highly hydrophobic peptides, dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3][5] You would first dissolve the peptide in a minimal amount of DMSO and then slowly add this stock solution to your aqueous buffer with gentle mixing.[3][5] It is crucial to keep the final concentration of DMSO in your experimental setup low (typically <1%) as it can be toxic to cells.[5][7]

Q4: I see cloudiness or particles in my peptide solution. What does this mean and how can I fix it?

A4: Cloudiness or visible precipitates are signs of peptide aggregation.[7] This can occur if the peptide's solubility limit is exceeded or if the buffer conditions promote self-association. To resolve this, you can try gentle warming (to no more than 40°C) or sonication in a water bath to help break up aggregates.[2][8] If aggregation persists, you may need to re-evaluate your solvent choice or the concentration of your peptide solution.

Q5: How should I store my reconstituted VIP (1-12) solution?

A5: Once dissolved, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] Store these aliquots at -20°C or, for long-term storage, at -80°C.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lyophilized powder is difficult to see or appears as a thin film. This is normal for small quantities of lyophilized peptide.Centrifuge the vial briefly before opening to ensure all the powder is at the bottom. Proceed with the reconstitution protocol.
Peptide will not dissolve in sterile water. The peptide may be hydrophobic or aggregated.Try adding a small amount of 1% acetic acid to aid dissolution. If that fails, consider using a minimal amount of DMSO to create a stock solution, followed by dilution in your aqueous buffer.[3][5][6]
Solution is cloudy or contains visible particles. Peptide aggregation.Gently warm the solution (up to 40°C) or sonicate in a water bath for short intervals.[2] If the problem persists, the peptide concentration may be too high for the chosen solvent.
Peptide precipitates out of solution after dilution of a DMSO stock into an aqueous buffer. The peptide has "crashed out" due to a rapid change in solvent polarity.Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Pre-warming the aqueous buffer to 37°C can also help.
Inconsistent experimental results. Incomplete solubilization leading to inaccurate concentration, or peptide degradation.Ensure the peptide is fully dissolved before use by visually inspecting for clarity. Prepare fresh solutions and avoid repeated freeze-thaw cycles.[3]

Data Presentation: Solubility of Synthetic Human VIP (1-12)

The solubility of synthetic peptides can vary based on purity, handling, and the specific batch. The following table provides estimated solubility values for synthetic human VIP (1-12) in common laboratory solvents. It is always recommended to perform a solubility test with a small amount of the peptide before dissolving the entire sample.[2]

Solvent Estimated Solubility (mg/mL) Molar Solubility (mM) Notes
Sterile Water ~1.0~0.7May require gentle agitation or brief sonication.
Phosphate-Buffered Saline (PBS, pH 7.4) ~1.0~0.7Solubility is similar to water. Ensure the final pH is compatible with your experiment.[5]
1% Acetic Acid >5.0>3.5Often used as a solvent for basic peptides, but can also aid in dissolving peptides with acidic residues that are difficult to solubilize in water.[6][9]
Dimethyl Sulfoxide (DMSO) >20.0>14.0Use minimal volume to create a stock solution. Final concentration in assays should be kept low (<1%).[7][10]

Molecular Weight of VIP (1-12) is approximately 1425.5 g/mol .[11]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL VIP (1-12) Stock Solution in 1% Acetic Acid

This protocol is suitable for preparing a concentrated stock solution that can be further diluted into aqueous buffers for various in vitro assays.

Materials:

  • Lyophilized synthetic human VIP (1-12) peptide

  • Sterile, distilled water

  • Glacial acetic acid

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized VIP (1-12) to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Prepare a 1% acetic acid solution by adding 100 µL of glacial acetic acid to 9.9 mL of sterile, distilled water.

  • To a sterile microcentrifuge tube containing 1 mg of VIP (1-12), add 1 mL of the 1% acetic acid solution.

  • Gently vortex the tube until the peptide is completely dissolved. A clear solution should be observed.

  • If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • This 1 mg/mL stock solution can now be used for further dilutions in your experimental buffer.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Competitive Binding Assay to Determine Receptor Affinity

This protocol outlines a general workflow for a competitive binding assay to determine the binding affinity of unlabeled VIP (1-12) to its receptor by competing with a labeled ligand.

Materials:

  • Cell membranes or purified receptors expressing the target VIP receptor (e.g., VPAC1 or VPAC2)

  • Labeled VIP analog (e.g., radiolabeled or fluorescently tagged)

  • Unlabeled VIP (1-12) stock solution (prepared as in Protocol 1 and diluted to various concentrations)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • In a 96-well plate, add a constant concentration of the labeled VIP analog to each well.

  • Add increasing concentrations of the unlabeled VIP (1-12) to the wells. Include wells with no unlabeled peptide (total binding) and wells with a high concentration of a known non-specific competitor (non-specific binding).

  • Initiate the binding reaction by adding the cell membranes or purified receptors to each well.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the reaction by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound ligand.

  • Quantify the amount of bound labeled ligand in each well using a scintillation counter or fluorescence plate reader.

  • Plot the percentage of specific binding against the logarithm of the unlabeled VIP (1-12) concentration to generate a competition curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of VIP Receptors

Vasoactive Intestinal Peptide (VIP) and its fragments, like VIP (1-12), are known to interact with the VPAC1 and VPAC2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

VIP_Signaling_Pathway VIP VIP (1-12) VPACR VPAC Receptor (VPAC1/VPAC2) VIP->VPACR Binds G_protein Gαs Protein VPACR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: VIP (1-12) signaling through VPAC receptors.

Experimental Workflow: Cell-Based cAMP Assay

A common functional assay to assess the activity of VIP (1-12) is to measure the accumulation of intracellular cAMP in cells expressing VPAC receptors. Proper solubilization of the peptide is the critical first step for accurate dose-response analysis.

cAMP_Assay_Workflow start Start: Lyophilized VIP (1-12) Peptide reconstitute Reconstitute Peptide (e.g., 1% Acetic Acid) to create Stock Solution start->reconstitute check_sol Check for Complete Solubilization (Clarity) reconstitute->check_sol check_sol->reconstitute Cloudy/Precipitate (Troubleshoot) serial_dil Perform Serial Dilutions in Assay Buffer check_sol->serial_dil Clear Solution add_peptide Add Peptide Dilutions to Cells serial_dil->add_peptide cell_culture Culture Cells Expressing VPAC Receptors cell_culture->add_peptide incubate Incubate to Stimulate cAMP Production add_peptide->incubate lyse_cells Lyse Cells and Detect cAMP Levels incubate->lyse_cells analyze Analyze Data: Generate Dose-Response Curve and Determine EC50 lyse_cells->analyze end End: Quantified Peptide Potency analyze->end

Caption: Workflow for a cell-based cAMP accumulation assay.

References

Technical Support Center: Optimizing Porcine VIP (1-12) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porcine Vasoactive Intestinal Peptide (VIP) fragment (1-12) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for porcine VIP (1-12) in a new in vitro assay?

A1: For initial experiments with a new peptide like porcine VIP (1-12), it is advisable to perform a broad-range dose-response curve to determine its activity window. A common starting point is a concentration range from 1 nM to 100 µM.[1] This wide range will help you identify the optimal concentration for your specific cell type and assay system without consuming excessive amounts of the peptide. Subsequent experiments can then utilize a narrower range of concentrations to determine the precise EC50 or IC50 value.

Q2: How should I properly dissolve and store my porcine VIP (1-12) peptide?

A2: For optimal results and reproducibility, proper handling of the peptide is crucial. Porcine VIP (1-12) should first be dissolved in a suitable solvent like sterile distilled water or a buffer such as PBS to create a concentrated stock solution. To maintain stability, it is highly recommended to aliquot this stock solution into smaller, single-use volumes and store them at -20°C or -80°C. It is important to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and loss of activity.[1]

Q3: My porcine VIP (1-12) peptide appears to be inactive in my assay. What should I do?

A3: If porcine VIP (1-12) is not showing the expected biological activity, there are several factors to consider. Firstly, it is important to note that some studies have shown that VIP fragments, including VIP (1-12), may not activate the canonical VIP receptors (VPAC1, VPAC2) or stimulate downstream signaling pathways like cAMP production in the same way as the full-length VIP peptide.[2][3][4] Therefore, the lack of activity could be due to the specific assay system and the biological endpoint being measured.

Consider the following:

  • Assay System: The chosen cell line or assay system may not be responsive to this specific VIP fragment.[1]

  • Signaling Pathway: If your assay measures cAMP levels, it is possible that VIP (1-12) does not induce this pathway. Research suggests the intact VIP molecule is necessary for significant cAMP stimulation.[3]

  • Alternative Receptors: Porcine VIP (1-12) has been identified as a ligand for the CD4 (T4)/human immunodeficiency virus receptor.[5] Your assay may not be designed to detect interactions with this or other potential non-classical VIP receptors.

  • Peptide Integrity: Verify the integrity and concentration of your peptide using methods like mass spectrometry or HPLC.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of porcine VIP (1-12) concentration in your in vitro assays.

Problem Possible Cause Recommended Solution
High Variability Between Replicates Inconsistent pipetting, especially with small volumes.Ensure pipettes are calibrated and consider using reverse pipetting for viscous solutions.[1]
Uneven cell seeding in plate-based assays.Thoroughly mix your cell suspension before plating to ensure a uniform cell monolayer.[1]
Improper mixing of the peptide solution in the wells.After adding the peptide solution to the wells, ensure proper mixing by gently pipetting up and down or using an orbital shaker.[1]
Poor Peptide Solubility The peptide has low solubility in the chosen solvent.Try dissolving the peptide in a small amount of a stronger, cell-compatible solvent like DMSO first, and then dilute it to the final concentration with your assay buffer. Always verify solvent compatibility with your specific assay.[1]
Unexpected or Inconsistent Results The peptide may be interacting with components in the assay medium, such as serum proteins.Perform control experiments with and without serum to assess for any interference. If interference is detected, consider using a serum-free medium for your assay.
Cell Toxicity at High Concentrations High concentrations of the peptide or the solvent (e.g., DMSO) may be toxic to the cells.Conduct a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration of both the peptide and the solvent. It is generally recommended to keep the final solvent concentration below 0.5%.[1]
Peptide Precipitation in Media The peptide may precipitate when added to the culture medium.Visually inspect the wells for any precipitate after adding the peptide. If precipitation occurs, try preparing fresh dilutions or using a different solvent system.[1]

Experimental Protocols

General Protocol for Determining Optimal Concentration using a Dose-Response Curve

This protocol provides a general framework for determining the optimal concentration of porcine VIP (1-12) for a cell-based assay.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a stock solution of porcine VIP (1-12) in a suitable solvent. From this stock, create a series of serial dilutions in your assay medium to cover a broad concentration range (e.g., 1 nM to 100 µM).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of porcine VIP (1-12). Include appropriate controls (e.g., vehicle control, positive control if available).

  • Incubation: Incubate the plate for a predetermined duration, which should be optimized for your specific assay (e.g., 24, 48, or 72 hours).

  • Assay Measurement: Perform the specific assay to measure the desired biological endpoint (e.g., cell proliferation, cytokine secretion, receptor binding).

  • Data Analysis: Plot the measured response against the logarithm of the porcine VIP (1-12) concentration to generate a dose-response curve and determine the EC50 or IC50 value.

cAMP Assay Protocol

Given that full-length VIP is known to stimulate cAMP production, this protocol can be used to test if porcine VIP (1-12) has a similar effect.

  • Cell Culture: Plate cells known to express VIP receptors (VPAC1 or VPAC2) in a suitable format (e.g., 96-well plate).

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for a short period to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of porcine VIP (1-12) to the cells. Include full-length porcine VIP as a positive control and a vehicle control.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Compare the cAMP levels in cells treated with porcine VIP (1-12) to the controls.

Data Presentation

Table 1: Recommended Starting Concentration Range for In Vitro Assays
ParameterRecommended ValueReference
Initial Concentration Range1 nM - 100 µM[1]
Table 2: Bioactivity of VIP Fragments in Different Assays
Peptide FragmentAssayObserved EffectReference
VIP (1-12)cAMP Formation in Mouse Calvarial OsteoblastsNo significant effect[3]
VIP (1-12)Experimental Autoimmune Encephalomyelitis ModelNo effect[4]
VIP (1-12)T-cell Cycle ArrestNo effect[2]
VIP (1-12)CD4 (T4)/HIV Receptor LigandIdentified as a ligand[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_peptide Dissolve & Dilute Porcine VIP (1-12) treat_cells Treat Cells with Peptide Dilutions prep_peptide->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform In Vitro Assay incubate->assay measure Measure Assay Endpoint assay->measure analyze Generate Dose-Response Curve & Determine EC50/IC50 measure->analyze

Caption: Experimental workflow for optimizing porcine VIP (1-12) concentration.

vip_signaling_pathway cluster_vip Canonical Full-Length VIP Signaling cluster_vip_fragment Potential VIP (1-12) Interaction VIP Full-Length VIP VPAC VPAC1/VPAC2 Receptor VIP->VPAC Binds G_protein Gs Protein VPAC->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Bio_effect Biological Effect (e.g., relaxation, secretion) CREB->Bio_effect VIP_frag Porcine VIP (1-12) CD4 CD4 Receptor VIP_frag->CD4 Binds alt_effect Alternative Biological Effect CD4->alt_effect

Caption: Potential signaling pathways for VIP and its fragment VIP (1-12).

troubleshooting_logic start Start: Inconsistent or No Activity check_peptide Verify Peptide Integrity & Concentration? start->check_peptide check_assay Is the Assay System Validated for VIP? check_peptide->check_assay Yes reprepare Reprepare Stock & Dilutions check_peptide->reprepare No check_solubility Check for Precipitation/Solubility Issues check_assay->check_solubility Yes revalidate Use Alternative Assay/Cell Line check_assay->revalidate No check_toxicity Assess for Cell Toxicity check_solubility->check_toxicity No change_solvent Optimize Solvent System check_solubility->change_solvent Yes adjust_conc Lower Concentration Range check_toxicity->adjust_conc Yes end_bad Consult Literature for Alternative Mechanisms check_toxicity->end_bad No end_good Problem Resolved reprepare->end_good revalidate->end_good change_solvent->end_good adjust_conc->end_good

Caption: Troubleshooting logic for porcine VIP (1-12) in vitro assays.

References

Technical Support Center: Preventing Degradation of Rat VIP (1-12) in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of rat Vasoactive Intestinal Peptide (VIP) (1-12) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of rat VIP (1-12) degradation in aqueous solutions?

A1: Like many peptides, rat VIP (1-12) is susceptible to several degradation pathways in aqueous environments. The primary causes include:

  • Enzymatic Degradation: Proteases present in biological samples (e.g., serum, plasma, cell culture media) or as contaminants can cleave the peptide bonds of rat VIP (1-12).[1]

  • Chemical Degradation:

    • Hydrolysis: Cleavage of peptide bonds can be catalyzed by acidic or basic conditions. Aspartate (Asp) residues, present in the VIP (1-12) sequence (HSDAVFTDNYTR), can be particularly susceptible to hydrolysis.[2][3]

    • Oxidation: Amino acid residues such as Tyrosine (Tyr) in the sequence can be oxidized, especially in the presence of metal ions, oxygen, or light.[2][4] This can lead to a loss of biological activity.

    • Deamidation: While the rat VIP (1-12) sequence does not contain Asparagine (Asn) or Glutamine (Gln), which are most prone to deamidation, it's a common degradation pathway for other peptides that researchers should be aware of.[2][4]

Q2: How should I store my lyophilized and reconstituted rat VIP (1-12)?

A2: Proper storage is crucial to maintain the integrity of your peptide.

  • Lyophilized Peptide: Store lyophilized rat VIP (1-12) at -20°C or -80°C for long-term stability.[5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can accelerate degradation.

  • Reconstituted Peptide: Once in solution, the peptide is much less stable. It is highly recommended to:

    • Use a sterile, appropriate buffer (see Q3).

    • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause aggregation and degradation.[5]

    • Store aliquots at -20°C or, for longer-term storage, at -80°C.

Q3: What is the optimal pH and buffer for storing rat VIP (1-12) in solution?

A3: The optimal pH for peptide stability is generally 1-2 pH units away from its isoelectric point (pI) to prevent aggregation.[6] For many peptides, a slightly acidic pH (around 5-6) is often preferred to minimize deamidation and other base-catalyzed degradation reactions.[2]

Commonly used buffers for peptide stability studies include phosphate, citrate, and acetate (B1210297) buffers. The choice of buffer can impact stability, so it is advisable to test the stability of rat VIP (1-12) in your specific experimental buffer if you encounter issues.[2]

Q4: My rat VIP (1-12) solution appears cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation is often a sign of peptide aggregation. This can occur if the peptide concentration is too high, the pH is close to its pI, or due to improper storage (e.g., multiple freeze-thaw cycles).[3]

  • Troubleshooting Steps:

    • Check the pH: Ensure the buffer pH is not close to the peptide's pI.

    • Sonication: Gentle sonication can sometimes help to redissolve small aggregates.

    • Additives: In some cases, the addition of stabilizing excipients like arginine or mannitol (B672) can help to reduce aggregation.[7]

    • Centrifugation: If the precipitate is extensive, you can centrifuge the solution to remove the aggregates, but be aware that this will reduce the effective concentration of your peptide. It is crucial to re-quantify the peptide concentration in the supernatant.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with rat VIP (1-12).

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Loss of Biological Activity - Enzymatic degradation in cell culture media or biological fluids.- Chemical degradation (hydrolysis, oxidation) due to improper storage or buffer conditions.- Perform an in vitro stability assay in your experimental medium to determine the half-life.- Consider adding protease inhibitors to your system if enzymatic degradation is suspected.- Prepare fresh solutions for each experiment from lyophilized aliquots.- Ensure storage at the recommended temperature and pH.
Inconsistent Experimental Results - Peptide degradation over the course of the experiment.- Inaccurate initial peptide concentration due to improper dissolution or moisture absorption.- Adsorption of the peptide to labware (e.g., plastic tubes, pipette tips).- Use freshly prepared peptide solutions for critical experiments.- Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing and reconstitution.- Use low-protein-binding microcentrifuge tubes and pipette tips.
Unexpected Peaks in HPLC Analysis - Degradation products of rat VIP (1-12).- Peptide aggregation.- Contamination of the mobile phase or HPLC system.- Artifacts from sample preparation.- Run a blank gradient (injection of solvent without peptide) to check for system contamination.[8]- Use LC-MS to identify the mass of the unexpected peaks to determine if they are degradation products.[8]- Optimize the HPLC method (e.g., gradient, mobile phase composition) to improve the separation of the main peak from impurities.[9]

Experimental Protocols

Protocol 1: In Vitro Stability Assay of Rat VIP (1-12) in Aqueous Buffer

This protocol provides a general method to assess the stability of rat VIP (1-12) at different pH and temperature conditions.

Materials:

  • Lyophilized rat VIP (1-12)

  • Sterile, high-purity water

  • Buffer solutions at desired pH values (e.g., pH 4, 7, and 9)

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, and 37°C)

  • Low-protein-binding microcentrifuge tubes

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Peptide Stock Solution Preparation: Prepare a stock solution of rat VIP (1-12) (e.g., 1 mg/mL) in sterile water.

  • Sample Preparation: Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in the different buffer solutions in separate low-protein-binding tubes.

  • Incubation: Incubate the samples at the different temperature conditions.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop any further degradation.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero to determine the percentage of remaining peptide.

Workflow for In Vitro Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Peptide Stock (1 mg/mL in H2O) prep_samples Dilute in Buffers (pH 4, 7, 9) prep_stock->prep_samples inc_4c 4°C prep_samples->inc_4c Incubate samples inc_25c 25°C prep_samples->inc_25c Incubate samples inc_37c 37°C prep_samples->inc_37c Incubate samples sampling Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) inc_4c->sampling inc_25c->sampling inc_37c->sampling quenching Quench Reaction (e.g., with TCA) sampling->quenching hplc_prep Prepare for HPLC (Centrifuge) quenching->hplc_prep hplc_analysis RP-HPLC Analysis hplc_prep->hplc_analysis data_analysis Determine % Remaining Peptide hplc_analysis->data_analysis

Caption: Workflow for assessing the in vitro stability of rat VIP (1-12).

Protocol 2: RP-HPLC Method for Rat VIP (1-12) Analysis

This is a starting point for a reversed-phase HPLC method for the analysis of rat VIP (1-12). Optimization may be required based on your specific system and peptide purity.

HPLC System and Column:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient Conditions:

Time (min)% Mobile Phase B
05
2560
2695
2895
295
355
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

HPLC Troubleshooting Logic

G start Unexpected Peaks in HPLC Chromatogram is_in_blank Do peaks appear in blank run? start->is_in_blank system_contam System Contamination (Mobile phase, carryover) is_in_blank->system_contam Yes peptide_related Peptide-Related Issue is_in_blank->peptide_related No lcms_analysis Perform LC-MS to identify peak masses peptide_related->lcms_analysis degradation Degradation Product (e.g., hydrolysis, oxidation) lcms_analysis->degradation Mass corresponds to expected modification aggregation Aggregation lcms_analysis->aggregation Multiple of parent mass or broad, poorly resolved peaks synthesis_impurity Synthesis-Related Impurity lcms_analysis->synthesis_impurity Mass corresponds to deletion or modification

Caption: A logical flow for troubleshooting unexpected peaks in HPLC.

Data Presentation

The following tables present hypothetical stability data for rat VIP (1-12) to illustrate how to structure and present your experimental findings. Actual degradation rates will need to be determined experimentally.

Table 1: Effect of pH on the Stability of Rat VIP (1-12) at 37°C
Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100100100
1989585
2969072
4928155
8856530
246025<5
4840<5<1
Table 2: Effect of Temperature on the Stability of Rat VIP (1-12) at pH 7.0
Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100100100
1999895
2989690
4979281
8958565
24886025
488040<5

Signaling Pathways & Degradation

VIP Signaling Pathway

Vasoactive Intestinal Peptide (VIP) exerts its biological effects by binding to G protein-coupled receptors, primarily VPAC1 and VPAC2. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a cellular response.

Simplified VIP Signaling Pathway

G VIP Rat VIP (1-12) Receptor VPAC Receptor (VPAC1/VPAC2) VIP->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: A simplified diagram of the VIP signaling cascade.

Potential Enzymatic Cleavage Sites in Rat VIP (1-12)

The N-terminal region of VIP is a target for various proteases. For instance, trypsin and trypsin-like enzymes can cleave at the C-terminal side of basic amino acid residues such as Arginine (R).[1] The rat VIP (1-12) sequence is HSDAVFTDNYTR . Therefore, a potential primary cleavage site for trypsin-like proteases would be after the Arginine at position 12. Other endopeptidases and aminopeptidases may also contribute to the degradation of the N-terminus.

Potential Proteolytic Cleavage of Rat VIP (1-12)

G cluster_protease Protease Action seq H-S-D-A-V-F-T-D-N-Y-T-R Trypsin Trypsin-like proteases Trypsin->seq Cleavage Site p1 Trypsin->p1

Caption: Potential cleavage site for trypsin-like enzymes in rat VIP (1-12).

References

Troubleshooting ovine VIP (1-12) antibody cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing antibodies specific to the N-terminal fragment (1-12) of ovine Vasoactive Intestinal Peptide (VIP).

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of ovine VIP (1-12) and is it different from other species?

A1: The amino acid sequence for the first 12 residues of ovine VIP is His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg (HSDAVFTDNYTR). This sequence is identical in humans, pigs, and rats, which can be a consideration for experimental design across different animal models.[1][2][3]

Q2: My ovine VIP (1-12) antibody is showing unexpected cross-reactivity. What are the likely culprits?

A2: Cross-reactivity often occurs with peptides from the same structural family that share sequence homology. Ovine VIP is part of the glucagon/secretin superfamily.[4][5] The most probable cross-reactants include:

  • Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): PACAP shares a high degree of sequence homology with VIP.[4][6][7]

  • Peptide Histidine Methionine (PHM): This peptide is derived from the same precursor as VIP.[8]

  • Secretin and Glucagon: These peptides also share structural similarities with VIP, although the homology is lower.[6][8]

It is crucial to check the antibody's datasheet for specific cross-reactivity data. High-quality antibodies are often tested against these related peptides.

Q3: I am observing high background staining in my immunohistochemistry (IHC) experiment. Could this be cross-reactivity?

A3: High background in IHC can be due to several factors, including cross-reactivity. If the antibody is binding to other structurally similar peptides present in the tissue, it can result in diffuse, non-specific staining. To troubleshoot this, consider the following:

  • Increase Blocking Time: Ensure adequate blocking with serum from the same species as the secondary antibody.

  • Optimize Primary Antibody Concentration: Titrate your primary antibody to find the lowest concentration that still provides a specific signal.

  • Use a Peptide Blocking/Adsorption Control: Pre-incubate your primary antibody with an excess of the ovine VIP (1-12) peptide. If the staining is specific, the signal should be abolished. If staining persists, it is likely due to non-specific binding or cross-reactivity with other molecules.

Q4: In my Western Blot, I see bands at unexpected molecular weights. What could be the cause?

A4: Unexpected bands in a Western Blot can arise from several issues related to cross-reactivity or other experimental factors:

  • Binding to Precursor Proteins: The antibody may be recognizing the larger prepro-VIP molecule if it has not been fully processed.

  • Cross-Reactivity with Homologous Proteins: The antibody could be binding to other proteins that share a similar epitope. Perform a BLAST search with the VIP (1-12) sequence to identify potential off-target proteins in your sample's species.

  • Sample Degradation or Modification: The target peptide may have undergone post-translational modifications or degradation, leading to shifts in molecular weight.[9]

  • Dimerization: Peptides can sometimes form dimers or multimers, resulting in bands at higher molecular weights. Ensure your sample preparation includes reducing agents and thorough denaturation.[9]

Cross-Reactivity Data

The specificity of an antibody is paramount. High-quality anti-VIP antibodies are typically tested for cross-reactivity against related peptides. Below is a summary of typical cross-reactivity data. Note that data for a specific ovine VIP (1-12) antibody may vary, and you should always consult your product's datasheet.

PeptideTypical Cross-Reactivity (%)
VIP (Human, Rat, Porcine, Ovine) 100
VIP (Guinea Pig)100
VIP (10-28) (human, porcine, rat)100
VIP (Chicken)<1
PACAP-27 (human, mouse, ovine, porcine, rat)<0.02
Secretin0
Glucagon0
Gastric Inhibitory Polypeptide (GIP)0
Somatostatin0
(Data adapted from a representative anti-VIP antibody datasheet. Specific values may vary by manufacturer and antibody lot.)[10]

Visual Guides and Workflows

VIP Signaling Pathway

Vasoactive Intestinal Peptide exerts its effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2. This binding primarily activates the adenylate cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4]

VIP_Signaling_Pathway VIP Signaling Pathway VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 binds to VPAC2 VPAC2 Receptor VIP->VPAC2 binds to G_Protein Gαs Protein VPAC1->G_Protein activates VPAC2->G_Protein activates AC Adenylate Cyclase (AC) G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., muscle relaxation, secretion) PKA->Cellular_Response phosphorylates targets leading to Troubleshooting_Workflow Troubleshooting Cross-Reactivity Start Unexpected Signal (High Background / Wrong Band) Check_Protocol Review Protocol: - Antibody Dilution - Washing Steps - Blocking Conditions Start->Check_Protocol Optimize Optimize Protocol: - Titrate Primary Ab - Increase Wash Duration - Change Blocking Agent Check_Protocol->Optimize Peptide_Block Perform Peptide Blocking Control Optimize->Peptide_Block Signal_Gone Signal Abolished Peptide_Block->Signal_Gone Yes Signal_Persists Signal Persists Peptide_Block->Signal_Persists No Conclusion_Specific Conclusion: Binding is specific to the VIP (1-12) epitope. Signal_Gone->Conclusion_Specific Conclusion_Nonspecific Conclusion: Non-specific binding or secondary antibody issue. Signal_Persists->Conclusion_Nonspecific Check_Homology Investigate Cross-Reactivity: - Check Datasheet - BLAST Sequence Conclusion_Nonspecific->Check_Homology New_Ab Consider a different host species or a monoclonal antibody. Check_Homology->New_Ab Cross_Reactivity_Logic Principle of Antibody Cross-Reactivity cluster_specific Specific Binding cluster_crossreactive Cross-Reactivity cluster_no_binding No Binding Antibody1 Anti-VIP (1-12) Antibody Peptide1 Ovine VIP (1-12) (Target Epitope) Antibody1->Peptide1 Binds Correctly Antibody2 Anti-VIP (1-12) Antibody Peptide2 PACAP (Similar Epitope) Antibody2->Peptide2 Binds Incorrectly Antibody3 Anti-VIP (1-12) Antibody Peptide3 Glucagon (Different Epitope) NoBind No Interaction

References

Stability of reconstituted human VIP (1-12) at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of reconstituted human Vasoactive Intestinal Peptide (VIP) (1-12).

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of reconstituted human VIP (1-12).

Issue Possible Cause(s) Recommended Solution(s)
Reduced or No Biological Activity 1. Degradation due to improper storage: Reconstituted peptide was stored at 4°C for an extended period or at -20°C for several weeks/months without a cryoprotectant. 2. Multiple freeze-thaw cycles: The same vial of reconstituted peptide was repeatedly frozen and thawed. 3. Oxidation: The peptide was exposed to air, especially if the sequence contains susceptible amino acids. 4. Incorrect reconstitution: The peptide was reconstituted in a non-sterile or inappropriate solvent.1. For long-term storage, it is recommended to store reconstituted VIP (1-12) at -80°C. For storage at -20°C, consider adding a cryoprotectant like 50% glycerol (B35011). 2. Aliquot the reconstituted peptide into single-use vials to avoid freeze-thaw cycles. 3. Briefly purge the vial with an inert gas like nitrogen or argon before sealing for storage. 4. Reconstitute the lyophilized peptide in sterile, purified water or a recommended buffer (e.g., sterile PBS). Ensure complete dissolution.
Visible Precipitate in the Solution 1. Peptide aggregation: This can be caused by multiple freeze-thaw cycles, storage at an inappropriate pH, or high peptide concentration. 2. Bacterial contamination: The use of non-sterile water or buffer for reconstitution.1. If a precipitate is observed after thawing, gently vortex the vial. If the precipitate remains, sonication may help to redissolve the peptide. To prevent aggregation, store in aliquots and avoid repeated temperature fluctuations. 2. Always use sterile water or buffers for reconstitution. If bacterial contamination is suspected, the solution should be discarded.
Inconsistent Experimental Results 1. Peptide degradation over time: The stability of the reconstituted peptide may decrease over the duration of the experiment. 2. Inaccurate peptide concentration: This could be due to incomplete dissolution or adsorption of the peptide to the vial surface.1. Use freshly reconstituted peptide for critical experiments or use aliquots from the same batch that have been stored under identical conditions. 2. Ensure the lyophilized peptide is fully dissolved. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be required before adding the aqueous buffer. Use low-protein-binding tubes to minimize adsorption.

Frequently Asked Questions (FAQs)

1. How should I reconstitute lyophilized human VIP (1-12)?

It is recommended to first centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute using sterile, purified water or a buffer such as sterile Phosphate Buffered Saline (PBS). For a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide. Gently vortex to dissolve.

2. What is the recommended storage temperature for reconstituted human VIP (1-12)?

For short-term storage (up to one week), reconstituted VIP (1-12) can be stored at 2-8°C. For longer-term storage, it is strongly recommended to store aliquots at -20°C or preferably -80°C.[1]

3. How can I prevent degradation of reconstituted VIP (1-12) during storage?

To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles. This can be achieved by aliquoting the reconstituted peptide into single-use vials before freezing. For long-term storage at -20°C, adding a cryoprotectant such as 50% sterile glycerol can improve stability.

4. For how long is reconstituted human VIP (1-12) stable at -20°C?

While specific quantitative stability data for human VIP (1-12) at -20°C is not extensively available in peer-reviewed literature, general guidelines for peptides suggest that stability in solution is limited. For storage of a few weeks to a couple of months at -20°C, the peptide should be aliquoted and stored in a freezer that is not frost-free to avoid temperature fluctuations. For longer durations, storage at -80°C is recommended.

Expected Stability of Reconstituted Peptides at -20°C (General Guidance)

Storage DurationExpected PurityRecommendations
1-2 WeeksHighAliquoting is recommended.
1-3 MonthsModerate to HighAliquoting is essential. Use of a cryoprotectant is advised.
>3 MonthsVariableStorage at -80°C is strongly recommended for maintaining long-term stability.

Note: This table provides general estimates based on best practices for peptide storage. Actual stability can vary based on the specific peptide sequence, concentration, and the reconstitution buffer used.

Experimental Protocols

Protocol for Assessing the Stability of Reconstituted Human VIP (1-12) by HPLC

This protocol outlines a method to determine the stability of reconstituted VIP (1-12) over time when stored at -20°C.

1. Materials:

  • Lyophilized human VIP (1-12)
  • Sterile Phosphate Buffered Saline (PBS), pH 7.4
  • Low-protein-binding microcentrifuge tubes
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • -20°C freezer (non-frost-free)

2. Procedure:

  • Reconstitution: Reconstitute a known amount of lyophilized VIP (1-12) in sterile PBS to a final concentration of 1 mg/mL.
  • Aliquoting: Immediately after reconstitution, aliquot the solution into multiple single-use, low-protein-binding tubes.
  • Time Zero (T0) Analysis: Analyze one aliquot immediately by HPLC to establish the initial purity.
  • Storage: Store the remaining aliquots at -20°C.
  • Time Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from the freezer. Allow it to thaw completely at room temperature.
  • HPLC Analysis:
  • Injection Volume: 20 µL
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 214 nm or 280 nm
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 60% B (linear gradient)
  • 25-30 min: 60% to 95% B (linear gradient)
  • 30-35 min: Hold at 95% B
  • 35-40 min: 95% to 5% B (return to initial conditions)
  • Data Analysis: Calculate the peak area of the intact VIP (1-12) at each time point. The stability is determined by comparing the peak area at each time point to the peak area at T0. The percentage of remaining peptide can be calculated as: (Peak Area at Tx / Peak Area at T0) * 100.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis reconstitution Reconstitute Lyophilized VIP (1-12) in Sterile PBS aliquoting Aliquot into Single-Use Low-Binding Tubes reconstitution->aliquoting t0_analysis T0 HPLC Analysis (Initial Purity) aliquoting->t0_analysis storage Store Aliquots at -20°C aliquoting->storage tx_analysis Tx HPLC Analysis (Weekly/Bi-weekly) storage->tx_analysis data_analysis Calculate % Remaining Peptide tx_analysis->data_analysis

Caption: Workflow for assessing the stability of reconstituted VIP (1-12).

VIP Signaling Pathway

VIP_Signaling VIP VIP (1-12) VPACR VPAC1/VPAC2 Receptor VIP->VPACR binds G_protein Gαs Protein VPACR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression promotes

Caption: Primary signaling pathway of Vasoactive Intestinal Peptide (VIP).

References

Improving signal-to-noise ratio in porcine VIP (1-12) experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with porcine Vasoactive Intestinal Peptide (1-12). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is porcine VIP (1-12) and how does it differ from the full-length VIP?

A1: Porcine VIP (1-12) is a fragment of the full-length 28-amino acid Vasoactive Intestinal Peptide. While full-length VIP is known to be a potent vasodilator and immunomodulator that primarily signals through VPAC1 and VPAC2 receptors to increase intracellular cyclic AMP (cAMP), the biological activity of the VIP (1-12) fragment is less clear. Some studies suggest that fragments like VIP (1-12) may be inactive in certain assays, such as those measuring cAMP accumulation or vasorelaxation, as the intact peptide may be required for receptor activation.[1] However, VIP (1-12) has been identified as a ligand for the CD4 receptor and is often used as a standard in mass spectrometry.[2]

Q2: I am not seeing any signal in my cAMP assay when I apply porcine VIP (1-12). What could be the reason?

A2: There are several potential reasons for a lack of signal in a cAMP assay with porcine VIP (1-12):

  • Peptide Inactivity: As mentioned, some studies indicate that N-terminal fragments of VIP, such as VIP (1-12), do not stimulate cAMP production.[1] The full-length peptide may be necessary for the conformational changes required to activate the VPAC receptors and subsequently adenylyl cyclase.

  • Incorrect Assay Setup: Ensure your cAMP assay is properly optimized. This includes using a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, having a sufficient cell density, and ensuring your cells express the target VIP receptors (VPAC1 or VPAC2).

  • Peptide Degradation: Peptides can be susceptible to degradation by proteases in the cell culture media or on the cell surface. Using protease inhibitors and minimizing incubation times can help.

  • Poor Peptide Solubility or Stability: Ensure the porcine VIP (1-12) is properly dissolved and has not degraded during storage. It is recommended to store peptides lyophilized at -20°C or below and to prepare fresh solutions for experiments.

Q3: How can I reduce high background noise in my experiments?

A3: High background noise can be a significant issue in various assays. Here are some general strategies:

  • For Immunoassays (ELISA, etc.):

    • Blocking: Use an effective blocking buffer (e.g., 1-5% BSA or non-fat dry milk in your wash buffer) to prevent non-specific binding of antibodies to the plate.

    • Washing: Increase the number and rigor of your wash steps to remove unbound reagents.

    • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal while minimizing background.

    • Sample Dilution: Diluting your sample can reduce matrix effects that may contribute to background noise.

  • For Receptor Binding Assays:

    • Non-Specific Binding Control: Always include a control with a high concentration of unlabeled ligand to determine the level of non-specific binding.

    • Washing: Ensure thorough and rapid washing of filters or beads to remove unbound radioligand.

    • Low-Binding Plates/Tubes: Use labware designed to minimize protein and peptide adhesion.[3]

  • For Mass Spectrometry:

    • Sample Clean-up: Use appropriate sample preparation techniques (e.g., solid-phase extraction) to remove contaminants like salts and detergents that can suppress ionization and increase background.

    • High-Purity Solvents: Use LC-MS grade solvents to avoid introducing contaminants.

Q4: What are the key considerations for sample preparation when using mass spectrometry to detect porcine VIP (1-12)?

A4: Proper sample preparation is critical for successful mass spectrometry analysis of peptides:

  • Cleanliness: Avoid contamination from plastics, detergents, and other sources that can interfere with the analysis.[4]

  • Desalting: High salt concentrations can suppress the ionization of your peptide. Use a desalting step (e.g., with C18 ZipTips®) before analysis.

  • Solvent Compatibility: Ensure your final sample is in a solvent compatible with your ionization method (e.g., for electrospray ionization, a solution with some organic content and a volatile acid like formic acid is typical).

  • Concentration: The sample concentration needs to be within the optimal range for your instrument. You may need to concentrate your sample if the peptide is in low abundance.

  • Internal Standards: Using a stable isotope-labeled version of your peptide as an internal standard can help to normalize for variations in sample preparation and instrument response, leading to more accurate quantification.

Troubleshooting Guides

Issue 1: Low or No Signal in Receptor Binding Assay
Possible Cause Troubleshooting Step
Low Receptor Expression Confirm receptor expression in your cell line or tissue preparation using a positive control ligand known to bind to the receptor.
Peptide Degradation Include protease inhibitors in your binding buffer. Minimize incubation time and keep samples on ice whenever possible.
Incorrect Buffer Composition Ensure the pH and ionic strength of your binding buffer are optimal for receptor-ligand interaction.
Insufficient Incubation Time Perform a time-course experiment to determine the time required to reach binding equilibrium.
Issues with Radiolabeled Ligand Check the age and specific activity of your radiolabeled VIP. Consider that older radioligands may have lower activity.
Inefficient Washing Optimize your washing procedure to ensure that unbound ligand is effectively removed without causing significant dissociation of bound ligand.
Issue 2: High Background in Immunoassay (ELISA)
Possible Cause Troubleshooting Step
Ineffective Blocking Try different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers) and optimize the blocking time and temperature.
Antibody Concentration Too High Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies.
Cross-Reactivity of Antibodies Ensure your antibodies are specific for porcine VIP (1-12). Run a control with no antigen to check for non-specific binding of the antibodies.
Insufficient Washing Increase the number of wash cycles and the volume of wash buffer. Ensure that all wells are completely aspirated after each wash.
Sample Matrix Effects Dilute your samples in an appropriate assay diluent. You can also perform a spike and recovery experiment to assess matrix interference.
Contaminated Reagents Use fresh, high-quality reagents and sterile technique to avoid contamination.

Quantitative Data Summary

Note: Specific quantitative data for porcine VIP (1-12) is not widely available in the literature. The following tables provide illustrative data based on typical results for full-length VIP and other peptide ligands. Researchers should establish their own baseline data.

Table 1: Illustrative Dose-Response Data for Full-Length VIP in a cAMP Assay

VIP Concentration (M)Mean cAMP Production (pmol/well)Standard Deviation
1.00E-115.20.8
1.00E-1015.82.1
1.00E-0945.35.9
1.00E-0885.19.7
1.00E-0798.611.2
1.00E-06100.010.5

Table 2: Example Signal-to-Noise Ratios in a Receptor Binding Assay

Condition Counts Per Minute (CPM) Signal-to-Noise Ratio
Total Binding 5500N/A
Non-Specific Binding 500N/A
Specific Binding 500010

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay.

  • Cell Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Wash cells with ice-cold PBS and scrape them into a centrifuge tube.

    • Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of radiolabeled VIP (e.g., [¹²⁵I]-VIP).

      • Increasing concentrations of unlabeled porcine VIP (1-12) or other competitors.

      • For non-specific binding, add a high concentration of unlabeled full-length VIP.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to determine the specific binding.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve and determine the IC₅₀.

Protocol 2: cAMP Accumulation Assay

This protocol provides a general workflow for measuring cAMP levels in response to peptide stimulation.

  • Cell Seeding:

    • Seed cells expressing the target receptor into a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add increasing concentrations of porcine VIP (1-12) to the wells. Include a positive control (e.g., forskolin (B1673556) or full-length VIP) and a negative control (buffer only).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

    • Measure the cAMP levels in each well using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw data from your samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the log of the porcine VIP (1-12) concentration to generate a dose-response curve.

Visualizations

VIP_Signaling_Pathway VIP VIP (1-12) Receptor VPAC Receptor VIP->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical VIP signaling pathway via Gs-protein coupled receptors.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Signal Is the signal low or absent? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Low_Signal_Causes Potential Causes: - Peptide Inactivity - Low Receptor Expression - Insufficient Reagent Conc. Check_Signal->Low_Signal_Causes Yes High_Background_Causes Potential Causes: - Ineffective Blocking - High Antibody Conc. - Insufficient Washing Check_Background->High_Background_Causes Yes End Improved S/N Ratio Check_Background->End No Optimize_Signal Troubleshooting: - Use Positive Control (full-length VIP) - Increase Reagent Conc. - Optimize Incubation Time Low_Signal_Causes->Optimize_Signal Optimize_Background Troubleshooting: - Optimize Blocking Buffer - Titrate Antibodies - Increase Wash Steps High_Background_Causes->Optimize_Background Optimize_Signal->End Optimize_Background->End

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Peptide, Buffers, Cells) Plate_Coating Coat Plate (if applicable, e.g., ELISA) Reagent_Prep->Plate_Coating Blocking Blocking Step Plate_Coating->Blocking Incubation Incubate with Porcine VIP (1-12) Blocking->Incubation Washing Wash Steps Incubation->Washing Detection Add Detection Reagents Washing->Detection Read_Plate Read Plate Detection->Read_Plate Calculate_Results Calculate S/N Ratio and Concentrations Read_Plate->Calculate_Results

Caption: A general experimental workflow for porcine VIP (1-12) assays.

References

Technical Support Center: Common Issues with VIP (Vasoactive Intestinal Peptide) Neuron Electrophysiology in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during in vivo electrophysiological recordings of Vasoactive Intestinal Peptide (VIP) neurons in rats.

Frequently Asked Questions (FAQs)

Q1: What are the expected electrophysiological properties of VIP neurons in rats?

A1: VIP-expressing interneurons are a heterogeneous population and do not exhibit a single firing pattern.[1][2] Commonly observed firing patterns include irregular spiking, continuous adapting, and bursting.[1][2] They are generally not fast-spiking neurons. Their membrane properties, such as input resistance and rheobase, can also vary depending on the cortical layer and specific brain region.[1]

Q2: I'm having trouble isolating single units that I can confidently identify as VIP neurons. What are some common reasons for this low yield?

A2: Low yield of VIP single units can stem from several factors. VIP neurons can be sparsely distributed, making them harder to target. The choice of anesthetic is also critical, as some anesthetics can suppress neuronal activity.[3][4] Additionally, the electrode impedance may not be optimal for recording from these specific interneurons. Finally, due to their often irregular firing patterns, spike sorting algorithms may struggle to isolate them as distinct clusters.[5]

Q3: My recordings are very noisy. What are the most common sources of noise in in vivo electrophysiology and how can I minimize them?

A3: Common sources of noise include 60/50 Hz hum from power lines, movement artifacts from the animal, and biological noise from distant neurons.[6][7] To minimize noise, ensure all equipment is properly grounded to a single point, use a Faraday cage, and check that the headstage and cables are secure. Minimizing animal movement through proper head-fixation is also crucial.[6]

Q4: How can I be sure that the neurons I am recording from are indeed VIP neurons?

A4: Definitive identification of recorded neurons as VIP-positive requires post-hoc histological verification. This involves labeling the recording site, perfusing the animal, and performing immunohistochemistry on brain slices to visualize both the electrode track and VIP-expressing cells in the vicinity.[8][9] While not definitive, the electrophysiological characteristics, such as the lack of fast-spiking and the presence of irregular or adapting firing patterns, can provide initial evidence.

Q5: My recorded spikes are drifting over time, making it difficult to maintain a stable recording from a single neuron. What causes this and how can I prevent it?

A5: Electrode drift is a common issue and can be caused by mechanical instability of the implant, temperature fluctuations, or the brain's physiological response to the electrode.[10][11] To mitigate drift, ensure a robust and stable headcap implantation. Allowing the preparation to stabilize before recording and maintaining a constant temperature in the recording environment can also help.[11] Using electrode holders that clamp the pipette at multiple points can also reduce mechanical drift.[10]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR)

Q: My recorded spike amplitudes are very small and barely distinguishable from the background noise. How can I improve the SNR?

A: A low Signal-to-Noise Ratio (SNR) can make spike detection and sorting challenging.[12] Here are several steps to troubleshoot this issue:

  • Check Electrode Impedance: The impedance of your recording electrode is a critical factor.[13] While very low impedance can increase thermal noise, excessively high impedance can attenuate the signal. For single-unit recordings, an optimal impedance range should be determined empirically, but values in the range of 0.1 to 2 MΩ are often used.[13]

  • Improve Grounding and Shielding: Ensure your entire setup, including the animal, is well-grounded to a single common point to avoid ground loops.[6] Use a Faraday cage to shield the setup from external electromagnetic interference.[6]

  • Reduce Biological Noise: If possible, adjust the electrode position slightly to move away from large blood vessels or areas with high multi-unit activity, which can contribute to the background noise.

  • Optimize Filtering: Apply appropriate band-pass filtering to your raw signal to remove frequencies outside the range of interest for action potentials (typically 300-5000 Hz).[14]

  • Anesthetic Level: Ensure the anesthetic depth is appropriate and stable. Anesthesia that is too deep can suppress neuronal firing, reducing spike amplitude.[15]

Parameter Typical Range for Single-Unit Recording Potential Impact on SNR
Electrode Impedance 0.1 - 2 MΩ at 1 kHzToo low: Increased thermal noise. Too high: Signal attenuation.
Band-pass Filter 300 - 5000 HzImproper filtering can either exclude spike frequencies or include excessive noise.
Anesthetic Level (e.g., Isoflurane) 1.0 - 2.0%Too deep: Suppressed firing, lower spike amplitude. Too light: Increased movement artifacts.
Issue 2: Unstable Recordings and Electrode Drift

Q: I can isolate a neuron, but the waveform shape and amplitude change over the course of the recording, or I lose the signal entirely. What can I do to improve recording stability?

A: Unstable recordings are often due to mechanical drift of the electrode relative to the neuron.[10]

  • Secure Head-fixation and Implant: The primary source of instability is often movement. Ensure the animal's head is rigidly fixed and that the dental cement or other adhesive for the headcap is securely bonded to the skull.

  • Allow for Stabilization: After electrode implantation, allow sufficient time for the brain tissue to settle and for the electrode-tissue interface to stabilize before beginning your recording session.[6]

  • Temperature Control: Fluctuations in room temperature can cause thermal expansion and contraction of the micromanipulator and electrode, leading to drift.[11] Maintain a stable ambient temperature.

  • Micromanipulator and Holder Check: Ensure your micromanipulator is securely fastened and that the electrode holder is gripping the electrode firmly.[16] Some holders are prone to allowing slight movements.[10]

  • Reduce Perfusion Flow Rate (if applicable): In acute preparations with perfusion, a high flow rate can cause tissue movement. Reduce the flow to the minimum necessary to maintain tissue health.

Issue 3: Difficulty in Spike Sorting VIP Neurons

Q: I am having trouble separating spikes from my recordings into distinct, well-isolated clusters that could represent individual VIP neurons. What are some specific challenges and solutions for sorting VIP neuron data?

A: The heterogeneous and often irregular firing patterns of VIP neurons can pose a challenge for many standard spike sorting algorithms.[1][5]

  • Recognize Heterogeneous Firing Patterns: Be aware that VIP neurons can exhibit irregular spiking, which can lead to greater variability in waveform shapes compared to regularly firing neurons.[1] This may require more flexible clustering algorithms.

  • Feature Selection: The choice of features used for clustering is critical. While peak amplitude and principal components are common, consider using other waveform features that might better capture the diversity of VIP neuron spikes, such as spike width or the shape of the afterhyperpolarization.

  • Clustering Algorithm: Some clustering algorithms may be better suited for non-Gaussian or irregularly shaped clusters. Explore different algorithms available in your spike sorting software. A variational Bayes for Student's t mixture model has been shown to be effective for heterogeneous neuron types.[5]

  • Manual Curation: Be prepared to perform careful manual curation of the automatically sorted clusters. Visual inspection of waveform shapes, inter-spike interval histograms, and cross-correlograms is essential to refine the clusters and ensure they represent single units.

  • Consider Multi-unit Activity: In some cases, it may be difficult to isolate single VIP units, and the recording may be better characterized as multi-unit activity. This can still provide valuable information about the population activity of VIP neurons.

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Electrode Implantation for VIP Neuron Recording
  • Anesthesia: Anesthetize the rat using an appropriate and stable anesthetic regimen. A combination of ketamine/xylazine (B1663881) or isoflurane (B1672236) is commonly used.[3][4] For long-term recordings, a protocol combining intravenous infusion of ketamine and xylazine with low-dose inhaled isoflurane can provide stable anesthesia for over 15 hours.[3] Monitor vital signs (heart rate, respiration, and body temperature) throughout the procedure.[17]

  • Stereotaxic Fixation: Secure the anesthetized rat in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.[18]

  • Surgical Preparation: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Craniotomy: Using a dental drill, create a small craniotomy over the target brain region (e.g., somatosensory cortex, prefrontal cortex) based on stereotaxic coordinates from a rat brain atlas.

  • Durotomy: Carefully remove the dura mater to expose the cortical surface.

  • Electrode Implantation: Slowly lower the recording electrode to the desired depth using a micromanipulator. Target coordinates for specific VIP neuron populations should be determined from relevant literature.

  • Ground and Reference: Place a ground screw in the skull, typically over the cerebellum, and a reference electrode in a region distant from the recording site but within the brain or in the saline above the cortex.

  • Securing the Implant: Once the electrode is in place, secure it with dental cement, creating a headcap that also incorporates the ground and reference wires.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover fully before starting recording sessions.

Protocol 2: Post-hoc Histological Verification of Recording Site
  • Marking the Site: At the end of the final recording session, create a small electrolytic lesion by passing a small current through the recording electrode. This will mark the electrode tip location.

  • Perfusion and Brain Extraction: Deeply anesthetize the rat and perform a transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Carefully extract the brain.

  • Post-fixation and Slicing: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain into thin slices (e.g., 40-50 µm) using a cryostat or vibratome.

  • Immunohistochemistry: Perform immunohistochemical staining on the brain slices using an antibody against VIP. A secondary antibody conjugated to a fluorescent marker will allow for visualization.

  • Imaging and Analysis: Image the stained sections using a fluorescence microscope. Identify the electrolytic lesion to locate the electrode track and examine the co-localization of the track with VIP-positive neurons.[8][9]

Visualizations

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_SNR Start Low SNR Detected Check_Impedance Check Electrode Impedance Start->Check_Impedance Impedance_OK Impedance in Optimal Range? Check_Impedance->Impedance_OK Adjust_Impedance Adjust or Replace Electrode Impedance_OK->Adjust_Impedance No Check_Grounding Verify Grounding & Shielding Impedance_OK->Check_Grounding Yes Adjust_Impedance->Check_Impedance Grounding_OK Single Ground Point? Faraday Cage On? Check_Grounding->Grounding_OK Fix_Grounding Correct Grounding Issues Grounding_OK->Fix_Grounding No Check_Anesthesia Assess Anesthetic Depth Grounding_OK->Check_Anesthesia Yes Fix_Grounding->Check_Grounding Anesthesia_OK Animal Stable? Depth Appropriate? Check_Anesthesia->Anesthesia_OK Adjust_Anesthesia Adjust Anesthetic Level Anesthesia_OK->Adjust_Anesthesia No Optimize_Filtering Optimize Band-pass Filtering Anesthesia_OK->Optimize_Filtering Yes Adjust_Anesthesia->Check_Anesthesia SNR_Improved SNR Improved Optimize_Filtering->SNR_Improved

Caption: A workflow for troubleshooting low signal-to-noise ratio.

Logical Relationships Between Common Electrophysiology Issues

Common_Issues_Relationships cluster_Surgical Surgical/Implant Issues cluster_Recording Recording Issues cluster_Analysis Data Analysis Issues Improper Grounding Improper Grounding 60/50 Hz Hum 60/50 Hz Hum Improper Grounding->60/50 Hz Hum Unstable Headcap Unstable Headcap Movement Artifacts Movement Artifacts Unstable Headcap->Movement Artifacts Electrode Drift Electrode Drift Unstable Headcap->Electrode Drift Incorrect Targeting Incorrect Targeting Low Unit Yield Low Unit Yield Incorrect Targeting->Low Unit Yield Low SNR Low SNR 60/50 Hz Hum->Low SNR Movement Artifacts->Low SNR Electrode Drift->Low Unit Yield Poor Spike Sorting Poor Spike Sorting Electrode Drift->Poor Spike Sorting Low SNR->Poor Spike Sorting Poor Spike Sorting->Low Unit Yield

Caption: Interdependencies of common electrophysiology problems.

Simplified VIP Neuron Signaling Pathway

VIP_Signaling cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron Action_Potential Action Potential VIP_Release VIP Release Action_Potential->VIP_Release VPAC_Receptor VPAC Receptor VIP_Release->VPAC_Receptor VIP G_Protein G-Protein Activation VPAC_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP PKA PKA Activation cAMP->PKA Cellular_Response Modulation of Ion Channels & Gene Expression PKA->Cellular_Response

Caption: A simplified schematic of VIP signaling.

References

Technical Support Center: Optimizing Storage Conditions for Lyophilized Ovine VIP (1-12)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage, handling, and stability testing of lyophilized ovine Vasoactive Intestinal Peptide (VIP) (1-12). Adhering to these guidelines is crucial for ensuring the peptide's integrity, biological activity, and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of ovine VIP (1-12) and are there any residues susceptible to degradation?

A1: The amino acid sequence for ovine VIP (1-12) is His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg. Ovine VIP is identical in sequence to human, porcine, and rat VIP.[1] The (1-12) fragment contains amino acid residues that are susceptible to specific degradation pathways:

  • Aspartic Acid (Asp) and Asparagine (Asn): These residues are prone to deamidation, a common degradation pathway for peptides, especially at neutral or basic pH.[2] Deamidation can alter the peptide's charge and conformation, potentially impacting its biological activity.

  • Histidine (His) and Tyrosine (Tyr): These aromatic amino acids can be susceptible to oxidation.

Q2: What are the optimal long-term storage conditions for lyophilized ovine VIP (1-12)?

A2: For long-term stability, lyophilized ovine VIP (1-12) should be stored at -20°C or colder, with -80°C being preferable for maximum preservation.[3][4] Under these conditions, most lyophilized peptides can remain stable for several years.[5][6] It is also critical to protect the peptide from moisture and light.[2]

Q3: Can I store lyophilized ovine VIP (1-12) at room temperature or in a refrigerator?

A3: Lyophilized peptides are generally stable at room temperature for short periods, such as during shipping (days to weeks).[7] For short-term storage (up to a few months), refrigeration at 4°C is acceptable for many peptides. However, for optimal long-term stability and to minimize degradation, storage at -20°C or -80°C is strongly recommended.[7]

Q4: How should I handle the lyophilized peptide upon receipt and before use?

A4: Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator.[2][7] This prevents condensation of atmospheric moisture onto the cold peptide, as lyophilized powders are often hygroscopic and moisture can significantly reduce long-term stability.[2] Always wear gloves to prevent contamination.

Q5: What is the best way to reconstitute lyophilized ovine VIP (1-12)?

A5: The choice of solvent depends on the specific experimental requirements. For a hydrophilic peptide like ovine VIP (1-12), sterile, high-purity water is a suitable starting solvent. If solubility is an issue, a small amount of a volatile buffer like ammonium (B1175870) bicarbonate can be used.[2]

  • Reconstitution Procedure:

    • Allow the vial to reach room temperature.[8][9]

    • Add the desired volume of sterile solvent slowly down the side of the vial. Do not squirt the solvent directly onto the peptide powder.[8]

    • Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or denaturation.[10]

    • Ensure the peptide is fully dissolved before use. The solution should be clear.[10]

Q6: How should I store ovine VIP (1-12) after reconstitution?

A6: The shelf-life of peptides in solution is very limited. It is highly recommended to use the reconstituted peptide solution immediately. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4] Store these aliquots at -20°C or colder. For short-term storage (a few days), 4°C may be acceptable, but freezing is preferred for longer periods.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving the lyophilized peptide Peptide aggregation; incorrect solvent.Use sonication to aid dissolution.[4] For hydrophilic peptides, ensure you are using a high-purity water or an appropriate buffer.
Cloudy or precipitated reconstituted solution Peptide aggregation; poor solubility in the chosen buffer.Centrifuge the solution to remove aggregates before use. Re-evaluate the buffer composition and pH for optimal solubility.[4]
Loss of biological activity Improper storage (temperature, moisture); repeated freeze-thaw cycles; degradation.Store lyophilized peptide at -80°C. Aliquot reconstituted solutions to avoid freeze-thaw cycles. Use freshly prepared solutions for critical experiments.[4]
Inconsistent experimental results Peptide degradation over time; inaccurate peptide concentration due to moisture absorption.Use freshly prepared solutions. Allow lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake.[4]

Data Presentation: Stability of Lyophilized Peptides

Storage ConditionExpected Stability (Time to >5% Degradation)Key Considerations
-80°C (in a sealed, dark container)> 5 yearsOptimal for long-term archival storage. Minimizes all degradation pathways.
-20°C (in a sealed, dark container)2 - 5 yearsExcellent for long-term storage.[3]
4°C (in a sealed, dark container)6 - 12 monthsSuitable for short to medium-term storage. Risk of hydrolysis and other degradation increases over time.
Room Temperature (20-25°C) (in a sealed, dark container)Weeks to a few monthsNot recommended for storage beyond shipping and immediate use.[2]
Elevated Temperature (e.g., 40°C) Days to weeksUsed in accelerated stability studies to predict long-term stability.
Exposure to Humidity Highly variable, significantly reducedMoisture is a critical factor that accelerates degradation.[2]
Exposure to Light Variable, depends on sequenceCan cause photo-oxidation of susceptible residues like His and Tyr.

Experimental Protocols

Protocol for Forced Degradation Study of Lyophilized Ovine VIP (1-12)

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of lyophilized ovine VIP (1-12) under various stress conditions.

Materials:

  • Lyophilized ovine VIP (1-12)

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubator/oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of ovine VIP (1-12) at 1 mg/mL in HPLC-grade water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Store vials of the lyophilized peptide at 60°C for 1, 3, and 7 days. Reconstitute in water before analysis. Also, store an aliquot of the stock solution at 60°C for the same time points.

    • Photolytic Degradation: Expose vials of the lyophilized peptide to light in a photostability chamber (ICH Q1B option 2). Reconstitute in water before analysis. Also, expose an aliquot of the stock solution to the same conditions.

  • Control Sample: Store a vial of lyophilized peptide and an aliquot of the stock solution at -80°C, protected from light.

  • HPLC Analysis: Analyze all stressed samples and the control sample by RP-HPLC.

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify the main peptide peak and any new peaks (degradation products). Calculate the percentage of degradation.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_control Control start Lyophilized ovine VIP (1-12) reconstitute Reconstitute in HPLC-grade water (1 mg/mL) start->reconstitute stress_conditions Apply Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic reconstitute->stress_conditions hplc RP-HPLC Analysis stress_conditions->hplc data Data Analysis: - Identify Degradation Products - Quantify Degradation hplc->data control Control Sample (-80°C) control->hplc

Caption: Workflow for the forced degradation study of ovine VIP (1-12).

Signaling_Pathway cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Moisture Moisture Deamidation Deamidation (Asp, Asn) Moisture->Deamidation Moisture->Hydrolysis Light Light Oxidation Oxidation (His, Tyr) Light->Oxidation Degraded_Peptide Degraded Peptide (Loss of Activity) Deamidation->Degraded_Peptide Oxidation->Degraded_Peptide Hydrolysis->Degraded_Peptide Peptide Lyophilized Ovine VIP (1-12) Peptide->Deamidation Peptide->Oxidation Peptide->Hydrolysis

Caption: Factors influencing the degradation of lyophilized ovine VIP (1-12).

References

Technical Support Center: VIP (1-12) & Methionine Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the Vasoactive Intestinal Peptide fragment (1-12). This resource provides guidance on a critical aspect of handling this peptide: preventing the oxidation of its methionine residue. Methionine oxidation can significantly alter the peptide's biological activity and lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for my VIP (1-12) peptide?

A1: Methionine oxidation is a chemical modification where the sulfur atom in the methionine side chain is oxidized, most commonly to a methionine sulfoxide. This introduces a polar oxygen atom, altering the physicochemical properties of the peptide. For VIP (1-12), which contains a methionine residue, this modification can potentially change its conformation, receptor binding affinity, and overall biological function, leading to unreliable and irreproducible experimental outcomes.[1][2][3]

Q2: What are the primary causes of methionine oxidation in my peptide samples?

A2: Methionine is susceptible to oxidation by various reactive oxygen species (ROS). The most common causes in a laboratory setting include:

  • Exposure to Air: Oxygen in the atmosphere can directly or indirectly lead to oxidation, especially over prolonged periods.[4]

  • Reactive Oxygen Species in Solvents: Solvents, particularly if not freshly prepared or of high purity, can contain dissolved oxygen or peroxides that promote oxidation.

  • Light Exposure: Intense light can generate free radicals that accelerate oxidation.[5][6][7]

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.[5][7][8][9]

  • Presence of Metal Ions: Trace metal ion contaminants can catalyze oxidative reactions.[7]

  • Repeated Freeze-Thaw Cycles: These cycles can introduce air into the sample and create ice crystals that may concentrate reactants, accelerating degradation.[4][5][6]

Q3: How can I detect if the methionine in my VIP (1-12) is oxidized?

A3: The most common and sensitive method for detecting methionine oxidation is Liquid Chromatography-Mass Spectrometry (LC-MS) . Oxidation results in a characteristic mass increase of +16 Da for each oxidized methionine residue.[1][2] For more precise quantification, especially to distinguish between oxidation that occurred in your sample versus during the analysis itself, advanced techniques using stable isotope labeling (e.g., with ¹⁸O-labeled hydrogen peroxide) can be employed.[10][11][12][13][14]

Troubleshooting Guide

Symptom / Observation Potential Cause Troubleshooting Steps
Inconsistent or reduced biological activity of VIP (1-12) in assays. Methionine oxidation may have altered the peptide's structure and function.[15][16]1. Analyze a sample of your peptide stock by LC-MS to check for the +16 Da mass shift indicative of oxidation. 2. If oxidation is confirmed, obtain a fresh, unoxidized batch of the peptide. 3. Review your handling and storage procedures against the best practices outlined below.
Appearance of a new peak with a +16 Da mass shift in Mass Spectrometry analysis. The methionine residue in your VIP (1-12) has been oxidized.[1][2]1. Quantify the percentage of the oxidized form. 2. If the level of oxidation is unacceptably high, consider if the oxidation occurred before your experiment or during sample preparation for MS analysis. 3. If you suspect oxidation during analysis, use oxygen-free solvents and minimize sample exposure to air before injection.[17]
Visible changes in the lyophilized peptide (e.g., discoloration). This could indicate significant degradation, including oxidation.1. Discard the vial as its integrity is compromised. 2. Ensure that new peptide vials are stored under the recommended conditions.

Prevention of Methionine Oxidation: Best Practices

To ensure the integrity of your VIP (1-12) peptide, adhere to the following handling and storage protocols.

Storage of Lyophilized Peptide

Proper storage is the first line of defense against oxidation.

Parameter Recommendation Rationale
Temperature -20°C for short-term storage (weeks to months). -80°C for long-term storage (months to years).[4][5][6][8]Low temperatures significantly slow down the rate of chemical degradation, including oxidation.[5]
Atmosphere Store in a sealed container with a desiccant.[5][8] For maximal protection, consider backfilling the container with an inert gas like argon or nitrogen.[4][6]Minimizes exposure to atmospheric oxygen and moisture, which can accelerate degradation.[4][6]
Light Store in a light-protected container (e.g., amber vial) or in the dark.[5][6]Prevents light-induced generation of free radicals.[7]
Reconstitution and Handling of Peptide Solutions

Once reconstituted, peptides are more susceptible to degradation.

Step Protocol Rationale
Equilibration Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[5][6][8]Prevents condensation of atmospheric moisture onto the cold peptide, which can accelerate degradation.[4][8]
Solvent Selection Use high-purity, sterile, and, ideally, deoxygenated solvents (e.g., by sparging with nitrogen or argon).[8][17]Reduces the presence of dissolved oxygen and other reactive species that can cause oxidation.[17]
pH of Solution Maintain the pH of the peptide solution between 5 and 6 for storage.[4][6]This pH range can help to minimize the rate of certain degradation pathways.
Use of Antioxidants For critical applications or long-term solution storage, consider adding antioxidants like free L-methionine to the buffer.[7][9][18][19]These act as scavengers for reactive oxygen species, preferentially getting oxidized and thus protecting the peptide.
Aliquoting After reconstitution, divide the stock solution into single-use aliquots.[4][6][17]Avoids repeated freeze-thaw cycles that can introduce air and physically stress the peptide.[4][6]
Storage of Solutions Store aliquots at -20°C or -80°C. For short-term use (a few days), 4°C may be acceptable, but freezing is preferred for longer periods.[4][5]Minimizes degradation in the aqueous state.

Experimental Workflow for Minimizing Oxidation

The following diagram illustrates the recommended workflow for handling VIP (1-12) to minimize the risk of methionine oxidation.

VIP_Handling_Workflow cluster_storage Long-Term Storage cluster_preparation Sample Preparation cluster_short_term_storage Working Stock Storage cluster_experiment Experimental Use storage Store Lyophilized Peptide -80°C, Dark, Desiccated equilibrate Equilibrate Vial to RT in Desiccator storage->equilibrate Retrieve for Use reconstitute Reconstitute in Deoxygenated Buffer equilibrate->reconstitute aliquot Aliquot into Single-Use Eppendorfs reconstitute->aliquot store_aliquots Store Aliquots at -20°C or -80°C aliquot->store_aliquots thaw Thaw a Single Aliquot for Immediate Use store_aliquots->thaw Retrieve for Experiment use Perform Experiment thaw->use discard Discard Unused Portion of Thawed Aliquot use->discard

Caption: Recommended workflow for handling VIP (1-12) to prevent methionine oxidation.

Analytical Protocol: Detection of Methionine Oxidation by LC-MS

This protocol provides a general framework for the analysis of VIP (1-12) to detect oxidation. Specific parameters may need to be optimized for your instrument and column.

  • Sample Preparation:

    • Dilute a small amount of the VIP (1-12) stock solution in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS System:

    • Chromatography: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to elute the peptide.

    • Mass Spectrometer: Operate in positive ion mode.

  • Data Analysis:

    • Acquire full scan mass spectra.

    • Extract the ion chromatograms for the theoretical m/z of the native VIP (1-12) and the oxidized form (+16 Da).

    • Integrate the peak areas to determine the relative percentage of the oxidized peptide.

The following diagram outlines the analytical workflow.

Analytical_Workflow start VIP (1-12) Sample prep Dilute in LC-MS Grade Solvent start->prep inject Inject onto LC-MS System prep->inject separate Reversed-Phase Chromatography inject->separate detect Mass Spectrometry Detection (+ ion mode) separate->detect analyze Data Analysis detect->analyze result Quantify Native vs. Oxidized (+16 Da) Peptide analyze->result

Caption: Workflow for detecting methionine oxidation in VIP (1-12) using LC-MS.

References

Navigating VIP Half-life: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for Vasoactive Intestinal Peptide (VIP) research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo half-life of VIP and the experimental considerations crucial for accurate measurement. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of Vasoactive Intestinal Peptide (VIP)?

A1: The in vivo half-life of VIP is known to be very short, typically in the range of one to two minutes.[1] Some studies have reported a bi-exponential elimination pattern, with two different half-life values. For instance, one study observed half-lives of approximately 2 and 21 minutes.[1] This rapid clearance is a critical factor to consider when designing experiments involving VIP administration.

Q2: What are the primary methods for quantifying VIP concentrations in biological samples?

A2: The most common methods for quantifying VIP are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). Both techniques offer high sensitivity and specificity for measuring peptide concentrations in complex biological fluids like plasma and serum.

Q3: What factors can influence the stability of VIP in experimental settings?

A3: VIP is susceptible to degradation by peptidases present in biological samples. Therefore, it is crucial to collect and process samples appropriately to minimize enzymatic activity. This includes collecting blood in tubes containing protease inhibitors and keeping samples on ice. The pH of the solution can also affect VIP stability.

Q4: Why is my VIP ELISA or RIA yielding inconsistent or unexpected results?

A4: Inconsistent results in VIP immunoassays can stem from various factors, including improper sample handling, errors in standard curve preparation, reagent degradation, or procedural inconsistencies. Refer to the troubleshooting guides below for specific issues and solutions.

Quantitative Data Summary

The following table summarizes the reported in vivo half-life of VIP from different studies.

Study SubjectMethod of AdministrationReported Half-lifeReference
Healthy VolunteersIntravenous Infusion~1 minute[1]
Healthy VolunteersStepwise Intravenous Infusions2 minutes and 21 minutes (bi-exponential)[1]

Experimental Protocols

Detailed Methodology for VIP Radioimmunoassay (RIA)

This protocol provides a general framework for a competitive RIA to measure VIP concentrations.

Materials:

  • VIP standard

  • Anti-VIP antibody (primary antibody)

  • ¹²⁵I-labeled VIP (tracer)

  • Secondary antibody (e.g., goat anti-rabbit IgG)

  • Assay buffer

  • Precipitating solution (e.g., polyethylene (B3416737) glycol)

  • Sample tubes

  • Gamma counter

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the VIP standard in assay buffer to create a standard curve.

  • Assay Setup: In separate tubes, add a known volume of assay buffer, standard dilutions, or unknown samples.

  • Primary Antibody Incubation: Add a predetermined amount of the primary anti-VIP antibody to each tube. Vortex gently and incubate for a specified period (e.g., 24 hours) at 4°C.

  • Tracer Incubation: Add a known amount of ¹²⁵I-labeled VIP to each tube. Vortex and incubate for another set period (e.g., 24 hours) at 4°C.

  • Immunoprecipitation: Add the secondary antibody and precipitating solution to each tube to separate the antibody-bound VIP from the free VIP. Incubate for a shorter period (e.g., 1-2 hours) at 4°C.

  • Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.

  • Measurement: Carefully decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled VIP in the sample. Construct a standard curve by plotting the percentage of bound tracer against the concentration of the VIP standards. Determine the concentration of VIP in the unknown samples by interpolating from the standard curve.[2][3][4][5]

Detailed Methodology for VIP Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for VIP quantification.

Materials:

  • Microplate pre-coated with a capture antibody

  • VIP standard

  • Biotinylated VIP

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer

  • Assay diluent

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including standard dilutions, as per the kit instructions.

  • Sample/Standard Addition: Add a specific volume of the VIP standard or unknown samples to the appropriate wells of the microplate.

  • Competitive Binding: Add a known amount of biotinylated VIP to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow competition between the sample/standard VIP and the biotinylated VIP for binding to the capture antibody.

  • Washing: Aspirate the contents of the wells and wash them multiple times with wash buffer to remove unbound components.

  • Streptavidin-HRP Addition: Add Streptavidin-HRP to each well. The streptavidin will bind to the biotinylated VIP that is bound to the capture antibody. Incubate for a set period (e.g., 30-60 minutes) at room temperature.

  • Washing: Repeat the washing step to remove unbound Streptavidin-HRP.

  • Substrate Reaction: Add the TMB substrate to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for a specified time (e.g., 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of VIP in the sample. Generate a standard curve by plotting the absorbance values against the known concentrations of the VIP standards. Calculate the VIP concentration in the unknown samples from this curve.[6][7][8][9][10]

Troubleshooting Guides

ELISA Troubleshooting
IssuePotential CauseRecommended Solution
Weak or No Signal Reagents not at room temperature.Allow all reagents to reach room temperature before use.[11]
Reagent degradation (improper storage or expired).Check storage conditions and expiration dates of all reagents.[11][12]
Incorrect reagent preparation or addition order.Double-check the protocol for correct dilutions and the order of reagent addition.[11]
Insufficient incubation times.Ensure adherence to the recommended incubation times in the protocol.[11]
High Background Insufficient washing.Increase the number of washes or the soaking time during washes.[12]
Non-specific binding of antibodies.Use a different blocking buffer or increase the blocking time.[13]
Contaminated reagents or plate.Use fresh reagents and ensure the plate is clean.
Poor Standard Curve Inaccurate standard dilutions.Carefully prepare fresh standard dilutions. Use calibrated pipettes.[14]
Pipetting errors.Ensure accurate and consistent pipetting technique.[11]
Improper plate washing.Ensure thorough and consistent washing of all wells.[14]
RIA Troubleshooting
IssuePotential CauseRecommended Solution
Abnormal Standard Curve Improper standard dilution.Prepare fresh standards and verify dilution calculations.[3]
Antibody degradation.Check the quality and storage of the antibody.[3]
Damaged radioactive ligand.Assess the quality of the radiolabeled tracer.[3]
High Non-Specific Binding (NSB) Inadequate separation of bound and free tracer.Optimize the precipitation or separation step.
Contamination of reagents.Use fresh, high-quality reagents.
Low Maximum Binding Insufficient antibody concentration.Optimize the antibody concentration used in the assay.
Degraded tracer.Use a fresh batch of radiolabeled VIP.

Visualizations

VIP Signaling Pathways

VIP_Signaling cluster_receptor VIP Receptors cluster_gprotein G Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_kinase Kinases cluster_response Cellular Response VPAC1 VPAC1 Gs Gαs VPAC1->Gs Gq Gαq VPAC1->Gq Gi Gαi VPAC1->Gi VPAC2 VPAC2 VPAC2->Gs VPAC2->Gq AC Adenylate Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates Gi->AC inhibits cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA activates Ca Ca²⁺ IP3_DAG->Ca releases PKC Protein Kinase C (PKC) IP3_DAG->PKC activates Response Physiological Effects (e.g., smooth muscle relaxation, ion secretion) Ca->Response PKA->Response PKC->Response VIP VIP VIP->VPAC1 VIP->VPAC2

Caption: VIP signaling through VPAC1 and VPAC2 receptors.

Experimental Workflow for Determining VIP Half-life

HalfLife_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Animal_Model Select Animal Model Administer Administer VIP (e.g., intravenous bolus or infusion) Animal_Model->Administer VIP_Admin Prepare VIP for Administration VIP_Admin->Administer Collect_Samples Collect Blood Samples at Multiple Time Points Administer->Collect_Samples Process_Samples Process Blood Samples (e.g., centrifugation to obtain plasma) Collect_Samples->Process_Samples Quantify_VIP Quantify VIP Concentration (RIA or ELISA) Process_Samples->Quantify_VIP Plot_Data Plot VIP Concentration vs. Time Quantify_VIP->Plot_Data Calculate_HL Calculate Half-life (t½) Plot_Data->Calculate_HL

Caption: General workflow for in vivo half-life determination.

References

Troubleshooting VIP Enterprise Gateway connectivity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving connectivity issues with the VIP Enterprise Gateway.

Frequently Asked Questions (FAQs)

General Connectivity

Q1: What is the first step I should take when experiencing connectivity issues with the VIP Enterprise Gateway?

The recommended initial step is to run the vipdiagnostic utility, which is included with VIP Enterprise Gateway 9.8 and later.[1] This tool performs a series of tests to diagnose connectivity to the VIP cloud, LDAP user stores, and other components.[1][2]

Q2: I'm seeing the error "reason=48; No connectivity to cloud" in the logs. What does this mean and how can I fix it?

This error indicates that the VIP Enterprise Gateway cannot establish a connection with the VIP cloud services.[3] Potential solutions include:

  • Restarting the VIP Enterprise Gateway service and the server itself.[3][4]

  • Verifying that the VIP certificate has not expired.[3]

  • Checking your network infrastructure (proxies, firewalls) for any blocking issues.[3]

  • Using a packet capture utility like Wireshark to analyze network traffic for anomalies.[3]

Q3: Can server time affect connectivity?

Yes, significant time differences between your VIP Enterprise Gateway server and the VIP cloud can lead to connectivity problems. The local server time (converted to UTC) should not deviate by more than 5 minutes from the VIP cloud's time.[5] You can use the vipdiagnostic tool to check for time synchronization.[5]

Q4: What are the basic system requirements for the VIP Enterprise Gateway?

The server hosting the VIP Enterprise Gateway should meet the following minimum requirements:

  • Architecture: Intel or Intel-compatible 64-bit.[6]

  • RAM: 8 GB.[6]

  • Disk Space: 40 GB.[6]

  • Operating System: Supported versions include Windows Server 2016, 2019, 2022, and 2025, as well as various distributions of RHEL, Oracle Enterprise Linux, and SUSE.[6]

SSL Certificates

Q5: I am getting a "Failed to add SSL Certificate. Broken chain" error. What could be the cause?

This error typically occurs when importing an SSL certificate issued by a private Certificate Authority (CA) without first adding the private CA's root and intermediate certificates to the VIP Enterprise Gateway's trusted CA certificate store.[7]

Q6: After upgrading to version 9.11, the VIP Enterprise Gateway is using an old or expired SSL certificate. Why is this happening?

VIP Enterprise Gateway 9.11 uses Jetty version 10, which will attempt to find a certificate in the keystore where the Common Name (CN) matches the URL, even if that certificate is expired.[8] To resolve this, create a new SSL certificate with a CN that matches the full host and domain name of the server and delete any old or unused certificates.[8]

Q7: I've updated the SSL certificate on my VIP Enterprise Gateway, but external users are still seeing the old certificate. What is the issue?

If external access is routed through a load balancer (like an F5), the SSL certificate on the load balancer also needs to be updated.[9]

Firewall and Network Configuration

Q8: What are the essential firewall rules for VIP Enterprise Gateway to function correctly?

Your firewall must allow outbound connections on port 443 to several Symantec VIP service domains. A summary of key destinations is provided in the table below. For LiveUpdate, port 80 may also be required for older versions of the gateway.[10]

Q9: Does the VIP Enterprise Gateway Validation server have specific port requirements?

Yes, the Validation Service connects to the VIP authentication service over the internet via outbound port 443.[11][12] Client applications, such as a VPN gateway, need to be able to access the Validation Service over UDP.[11][12] The default RADIUS port is 1812.

Q10: What authentication protocols are supported by the RADIUS-based Validation server?

The VIP Enterprise Gateway Validation server uses RADIUS Password Authentication Protocol (PAP).[13] Other protocols like CHAP, MS-CHAPv2, PEAP-MS-CHAPv2, or EAP are not supported.[13]

Troubleshooting Guides

Diagnosing Connectivity with vipdiagnostic Utility

This protocol outlines the steps to use the vipdiagnostic tool to collect data on connectivity issues.

Methodology:

  • Open an Administrative Command Prompt: On the VIP Enterprise Gateway server, open a command prompt with administrator privileges.

  • Navigate to the Tools Directory: Change your directory to the tools folder within your VIP Enterprise Gateway installation path (e.g., C:\Program Files (x86)\Symantec\VIP_Enterprise_Gateway\tools).[1]

  • Execute the Diagnostic Tool: Run the following command to perform all connectivity tests with detailed logging:

    • Windows: vipdiagnostic.bat --LogLevel DEBUG[1]

    • Linux: vipdiagnostic.sh --LogLevel DEBUG[1]

  • Analyze the Output: The results will be displayed in the console with statuses like Success, Warning, Error, or Failed.[1] A detailed log file named vipDiagnostic.log will be generated in the logs directory of your installation.[1]

  • Review the Log File: Examine the vipDiagnostic.log for specific error messages related to cloud connectivity, LDAP, server time, and certificate validation.[2]

Resolving SSL Certificate Chain Issues

This protocol provides a step-by-step guide to fix "Broken chain" errors when importing an SSL certificate from a private CA.

Methodology:

  • Obtain CA Certificates: Get the root and any intermediate certificates from your private Certificate Authority.

  • Import Trusted CA Certificates:

    • In the VIP Enterprise Gateway console, navigate to Settings > Trusted CA Certificate .

    • Click Add Certificate and import the root and intermediate certificates one by one.[7]

  • Install the SSL Certificate:

    • Go to Settings > SSL Certificate .

    • If the Certificate Signing Request (CSR) was generated from the VIP Enterprise Gateway, select Install , paste your SSL certificate, and click Submit .[7]

    • If the CSR was generated externally, choose Import SSL Certificate , select your certificate file, enter the password, and provide an alias.[7]

  • Restart Services: Restart the VIP Enterprise Gateway service from the Windows or Linux services console to apply the changes.[7]

Data Presentation

vipdiagnostic Utility Parameters
ParameterDescriptionDefault Value
--AllRuns all diagnostic tests except for the loop test.[2]Enabled
--LDAPExecutes only the LDAP connectivity tests.[2]Disabled
--CloudRuns all tests related to VIP cloud connectivity.[1][2]Disabled
--MiscPerforms miscellaneous tests, excluding LDAP and Cloud connectivity.[2]Disabled
--Loop [--LoopCount count]Runs the Cloud and LDAP tests in a loop to identify intermittent issues.10[2]
--LogLevel Sets the logging verbosity. Options are INFO, DEBUG, WARN, or ERROR.[1][2]INFO[1][2]
--LogFile Specifies the output log file location./logs/vipDiagnostic.log[1]
Required Firewall Egress Rules
Destination URLPortPurpose
services-auth.vip.symantec.com443VIP Authentication Services[10]
services.vip.symantec.com443General VIP Services[10]
userservices-auth.vip.symantec.com443User Authentication Services[10]
userservices.vip.symantec.com443User Management Services[10]
goidservices-auth.vip.symantec.com443VIP Services[10]
api-auth.vip.symantec.com443API Authentication[10]
liveupdate.symantec.com80/443Software Updates (port 443 for versions 9.10.2+)[10]
liveupdate.symantecliveupdate.com80/443Software Updates (port 443 for versions 9.10.2+)[10]

Visualizations

VIP_Enterprise_Gateway_Troubleshooting_Workflow start Connectivity Issue Detected run_diagnostic Run vipdiagnostic Utility start->run_diagnostic check_cloud Cloud Connectivity Test Failed? run_diagnostic->check_cloud check_firewall Check Firewall/Proxy (Port 443 to VIP URLs) check_cloud->check_firewall Yes check_ldap LDAP Test Failed? check_cloud->check_ldap No check_time Check Server Time Sync (< 5 min difference) check_firewall->check_time check_cert Check VIP Certificate (Not Expired) check_time->check_cert restart_services Restart VIP EG Services check_cert->restart_services resolved Issue Resolved restart_services->resolved check_ldap_config Verify LDAP Server Details & Credentials check_ldap->check_ldap_config Yes check_ssl SSL/TLS Handshake Error? check_ldap->check_ssl No check_ldap_config->restart_services verify_ssl_chain Verify SSL Certificate Chain (Import Private CAs) check_ssl->verify_ssl_chain Yes escalate Escalate to Support (Provide vipDiagnostic.log) check_ssl->escalate No verify_ssl_chain->restart_services

Caption: General troubleshooting workflow for VIP Enterprise Gateway connectivity issues.

SSL_Certificate_Troubleshooting start SSL Certificate Error error_type Identify Error Type start->error_type broken_chain Error: 'Broken Chain' error_type->broken_chain Broken Chain mismatch CN Mismatch (v9.11+) error_type->mismatch CN Mismatch external_issue External Access Shows Old Cert error_type->external_issue External Access import_ca Import Private Root/Intermediate CAs to Trusted Store broken_chain->import_ca reinstall_ssl Re-install/Import SSL Certificate import_ca->reinstall_ssl restart_services Restart VIP EG Service reinstall_ssl->restart_services create_new_cert Create New Certificate with Matching CN and Hostname mismatch->create_new_cert delete_old_certs Delete Old/Expired Certificates create_new_cert->delete_old_certs delete_old_certs->restart_services update_load_balancer Update Certificate on Load Balancer/Reverse Proxy external_issue->update_load_balancer resolved Issue Resolved update_load_balancer->resolved restart_services->resolved

Caption: Decision tree for troubleshooting common SSL certificate errors.

References

Technical Support Center: Debugging Flow Issues with VIP Configurations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vasoactive Intestinal Peptide (VIP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.

Introduction to VIP and its Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes.[1][2] It exerts its effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[2] A third receptor, PAC1, also binds VIP, but with a much lower affinity.[2] These receptors are widely distributed throughout the body, including the central nervous system, gastrointestinal tract, and immune system.

VIP receptor activation primarily triggers the Gαs signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] However, VIP receptors can also couple to other G proteins, such as Gαq and Gαi, activating phospholipase C (PLC) and modulating intracellular calcium levels.[3] Given the complexity of these signaling pathways and the inherent instability of peptides, researchers often encounter challenges in their experimental setups. This guide aims to provide practical solutions to common problems.

Core Signaling Pathway of VIP

The canonical signaling pathway for VIP involves its binding to VPAC1 or VPAC2 receptors, which are primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. This interaction catalyzes the exchange of GDP for GTP on Gαs, leading to its dissociation from the Gβγ dimer. The activated Gαs then stimulates adenylyl cyclase to produce cAMP, which in turn activates PKA. PKA can then phosphorylate various downstream targets, leading to a cellular response.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Binding G_Protein G Protein (αs, β, γ) VPAC_Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Response PKA->Downstream Phosphorylation

Canonical VIP Signaling Pathway

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Ligand Binding Assays

Ligand binding assays are fundamental for characterizing the interaction of VIP with its receptors. Common issues include high non-specific binding, low signal, and poor reproducibility.

Question 1: I'm observing very high non-specific binding in my radioligand binding assay. What could be the cause and how can I fix it?

Answer: High non-specific binding (NSB) can mask your specific signal and make data interpretation difficult. Here are the common causes and solutions:

  • Hydrophobic Interactions: The radioligand may be binding non-specifically to the assay plates or filter mats.

    • Solution: Pre-treat plates and filters with a blocking agent like 0.3% polyethylenimine (PEI). You can also include 0.1% Bovine Serum Albumin (BSA) in your binding buffer to reduce non-specific interactions.[4][5]

  • Inadequate Washing: Insufficient washing can leave unbound radioligand trapped on the filter.

    • Solution: Increase the number of wash steps with ice-cold wash buffer. Ensure each wash is thorough.

  • High Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased NSB.

    • Solution: Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd value.

  • Protein Aggregation: The membrane preparation may contain aggregated proteins that trap the radioligand.

    • Solution: Ensure your membrane preparation is well-homogenized and centrifuge at a low speed to remove any large aggregates before use.

Question 2: My specific binding signal is very low or absent. What should I check?

Answer: A weak or absent signal can be due to several factors, from reagent quality to experimental conditions.

  • VIP Peptide Degradation: VIP is a peptide and can be degraded by proteases in your sample or on labware.

    • Solution: Prepare fresh VIP solutions for each experiment. Include a protease inhibitor cocktail in your binding buffer. Store VIP stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Low Receptor Expression: The cell line or tissue you are using may not express a sufficient number of VIP receptors.

    • Solution: Verify receptor expression using techniques like RT-PCR or Western blotting. If using a transfected cell line, ensure the transfection was successful.

  • Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition can all affect binding.

    • Solution: Optimize your incubation time and temperature. A typical incubation is 60 minutes at 30°C.[6] Ensure your binding buffer has the correct pH (typically 7.4) and ionic strength.

  • Inactive Radioligand: The radiolabeled VIP may have degraded over time.

    • Solution: Check the age and storage conditions of your radioligand. If in doubt, purchase a new batch.

ParameterTypical RangeTroubleshooting Action
Non-Specific Binding < 10% of total bindingIf > 10%, pre-treat plates/filters, add BSA to buffer.
Specific Binding > 90% of total bindingIf low, check VIP stability, receptor expression, and assay conditions.
Kd for VIP 0.2 - 3.3 nMIf significantly different, re-evaluate assay conditions and reagent quality.[7][8]
II. cAMP Accumulation Assays

cAMP assays are functional assays used to measure the downstream signaling of VIP receptor activation. Common problems include a low signal-to-noise ratio and inconsistent results.

Question 3: The cAMP signal in my assay is weak, even with high concentrations of VIP. What could be wrong?

Answer: A weak cAMP response can be due to issues with the cells, reagents, or the assay protocol itself.

  • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High PDE activity in your cells can lead to a rapid breakdown of the cAMP produced.

  • Poor Cell Health: Unhealthy or senescent cells will not respond optimally to stimulation.

    • Solution: Use cells with a low passage number and ensure they are healthy and viable before starting the experiment.[9] Cell viability can affect metabolic characteristics and assay outcomes.[10]

  • Suboptimal Cell Density: The number of cells per well can significantly impact the assay window.

    • Solution: Perform a cell titration experiment to determine the optimal cell density that gives the best signal-to-background ratio.[11]

  • Inadequate Stimulation Time: The peak of cAMP production can be transient.

    • Solution: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time for your cell line.

Question 4: I'm seeing a lot of variability between replicate wells in my cAMP HTRF assay. What are the likely causes?

Answer: High variability can make it difficult to obtain reliable data. The following are common culprits:

  • Inconsistent Cell Plating: Uneven cell distribution in the wells will lead to variable responses.

    • Solution: Ensure you have a single-cell suspension before plating and use a calibrated multichannel pipette for dispensing cells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant variability.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.

  • Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outer wells of the plate for your experimental samples. Fill them with buffer or media to create a humidity barrier.

cAMP_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low cAMP Signal or High Variability PDE_Activity High PDE Activity Start->PDE_Activity Cell_Health Poor Cell Health/ High Passage Number Start->Cell_Health Cell_Density Suboptimal Cell Density Start->Cell_Density Stim_Time Inadequate Stimulation Time Start->Stim_Time Pipetting Inconsistent Pipetting Start->Pipetting Edge_Effect Edge Effects Start->Edge_Effect Add_IBMX Add IBMX (PDE Inhibitor) PDE_Activity->Add_IBMX Use_Healthy_Cells Use Low Passage, Healthy Cells Cell_Health->Use_Healthy_Cells Optimize_Density Perform Cell Titration Cell_Density->Optimize_Density Time_Course Conduct Time-Course Experiment Stim_Time->Time_Course Calibrate_Pipettes Calibrate Pipettes & Ensure Proper Mixing Pipetting->Calibrate_Pipettes Avoid_Outer_Wells Avoid Outer Wells/ Use Humidity Barrier Edge_Effect->Avoid_Outer_Wells

Troubleshooting Low Signal/High Variability in cAMP Assays
ParameterTypical Value/RangeTroubleshooting Action
EC50 for VIP 1 - 10 nMIf significantly higher, check for VIP degradation or low receptor expression.
Signal to Background Ratio > 3If lower, optimize cell density, stimulation time, and PDE inhibition.[11]
Z'-factor > 0.5If lower, address sources of variability such as pipetting and edge effects.[11]

III. ELISA

ELISAs are often used to quantify the amount of VIP secreted from cells into the culture supernatant.

Question 5: I am not detecting any VIP in my cell culture supernatant with an ELISA, but I expect it to be there. What could be the problem?

Answer: A lack of signal in a VIP ELISA can be due to issues with the sample, the kit, or the protocol.

  • VIP Degradation in Culture: VIP can be degraded by proteases present in the cell culture medium, especially if it contains serum.

    • Solution: When collecting conditioned media, consider using serum-free or low-serum media.[12] Collect the supernatant at various time points to determine the optimal collection time.

  • Sample Handling: Improper storage or multiple freeze-thaw cycles can lead to VIP degradation.

    • Solution: Assay the supernatant immediately after collection or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[13]

  • Low VIP Concentration: The concentration of secreted VIP may be below the detection limit of your ELISA kit.

    • Solution: Concentrate your cell culture supernatant using a centrifugal filter unit with an appropriate molecular weight cutoff.

  • Kit Performance: The ELISA kit itself may be faulty or expired.

    • Solution: Always check the expiration date of the kit. Run the positive control provided with the kit to ensure it is performing as expected.

Question 6: My ELISA results have high background. How can I reduce it?

Answer: High background in an ELISA can obscure the signal from your samples. Here are some common causes and solutions:

  • Insufficient Washing: Inadequate washing can leave behind unbound detection antibody or enzyme conjugate.

    • Solution: Increase the number of wash steps and the soaking time for each wash. Ensure that all wells are completely aspirated between washes.

  • Non-Specific Antibody Binding: The detection antibody may be binding non-specifically to the plate.

    • Solution: Ensure you are using the blocking buffer provided with the kit and that it is incubated for the recommended time.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with HRP or other enzymes.

    • Solution: Use fresh, sterile buffers and reagents.

Sample TypePreparation StepStorage
Cell Culture Supernatant Centrifuge at 1,500 rpm for 10 min at 4°C to remove cells.Assay immediately or aliquot and store at -80°C.[14]
Serum Allow blood to clot for 30 min at RT, then centrifuge at 1,000 x g for 15 min.Assay immediately or aliquot and store at -80°C.
Plasma Collect blood in EDTA tubes, centrifuge at 1,000 x g for 15 min within 30 min of collection.Assay immediately or aliquot and store at -80°C.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for VIP receptors using a filtration-based assay.

  • Membrane Preparation: Homogenize cells or tissue expressing VIP receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). Centrifuge at 20,000 x g for 10 minutes at 4°C. Resuspend the membrane pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer.[6]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled VIP (1 µM, for non-specific binding).

    • 50 µL of a serial dilution of your unlabeled test compound.

    • 50 µL of radiolabeled VIP (e.g., [¹²⁵I]-VIP) at a concentration at or below its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.3% PEI. Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: HTRF-Based cAMP Accumulation Assay

This protocol is for measuring VIP-induced cAMP production in whole cells using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Cell Plating: Seed cells into a 384-well low-volume plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add 5 µL of stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Add 5 µL of a serial dilution of VIP or your test compound.

  • Incubation: Incubate the plate at room temperature for 30 minutes (or the optimized stimulation time).

  • Detection: Add 5 µL of the HTRF cAMP-d2 reagent, followed by 5 µL of the HTRF anti-cAMP-cryptate reagent.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[15]

  • Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and use a cAMP standard curve to convert these ratios to cAMP concentrations. Plot the cAMP concentration against the log concentration of VIP and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 3: VIP ELISA for Cell Culture Supernatant

This protocol is a general guideline for a sandwich ELISA to quantify VIP in cell culture supernatant.

  • Sample Preparation: Collect cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes at 4°C to remove any cells or debris.[14]

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.

    • Incubate for 90 minutes at 37°C.

    • Wash the plate twice.

    • Add 100 µL of biotin-labeled detection antibody to each well and incubate for 60 minutes at 37°C.

    • Wash the plate three times.

    • Add 100 µL of HRP-streptavidin conjugate to each well and incubate for 30 minutes at 37°C.

    • Wash the plate five times.

    • Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm within 5 minutes of adding the stop solution.

  • Data Analysis: Subtract the blank reading from all other readings. Plot the absorbance of the standards against their concentrations and use this standard curve to determine the concentration of VIP in your samples.

References

Technical Support Center: Resolving Web Page Loading Delays for VIPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve delays in loading web pages. The content is structured in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: Why are web pages loading slowly for me, even with a high-speed internet connection?

A1: While a fast internet connection is crucial, other factors can contribute to slow page load times. These can be categorized into three main areas: client-side, server-side, and network issues.[1][2][3] Client-side issues relate to your local computer and browser.[2][4] Server-side issues originate from the website's hosting infrastructure.[2][4] Network issues can occur at various points between your device and the server. Even with a fast connection, a bottleneck in any of these areas can result in a slow experience.[5]

Q2: Could my VIP account status be the reason for the slow loading times?

A2: It's possible that your VIP status contributes to slower loading times, though indirectly. VIP accounts often have access to more features, higher-resolution data, and more complex datasets. This can lead to larger page sizes and more data being transferred, which can increase loading times. Additionally, if VIP-specific resources are hosted on different or more heavily loaded servers, this could also impact performance.

Q3: What are the most common causes of slow website performance?

A3: The most common culprits for slow websites include:

  • Poor Server Performance: Inadequate server resources can lead to slow response times.[1][6][7]

  • Large and Unoptimized Assets: High-resolution images, large datasets, and uncompressed files are major contributors to slow loading.[1][5][8]

  • Excessive HTTP Requests: Each element on a page (images, scripts, etc.) requires a separate request to the server. Too many requests can slow down rendering.[1][6][8]

  • Inefficient Code: Bloated or poorly written code can increase the time it takes for a browser to render a page.[9]

  • Lack of Caching: Without proper caching, your browser has to re-download all assets on every visit.[1][6][7][9]

  • Network Latency: The physical distance between you and the server can introduce delays.[1]

Troubleshooting Guides

Guide 1: Initial Client-Side Troubleshooting

This guide will walk you through the initial steps to diagnose if the issue is on your end.

Question: How can I determine if the slow loading is a problem with my browser or computer?

Answer:

  • Clear Your Browser Cache and Cookies: A cluttered browser cache can sometimes slow down web performance.[10]

    • Protocol:

      • Open your web browser's settings or preferences.

      • Navigate to the "Privacy and Security" or "History" section.

      • Find the option to clear browsing data.

      • Select "Cached images and files" and "Cookies and other site data."

      • Clear the data for the desired time range (e.g., "All time").

      • Restart your browser and try accessing the web page again.

  • Test in a Different Browser or Incognito/Private Mode: This helps rule out issues with browser extensions or a corrupted browser profile.[11]

    • Protocol:

      • Open a different web browser (e.g., if you are using Chrome, try Firefox or Edge).

      • Alternatively, open an incognito or private window in your current browser.

      • Navigate to the web page and observe the loading speed. If it's significantly faster, the issue is likely with your primary browser's configuration or extensions.

  • Disable Browser Extensions: Some extensions can interfere with how web pages load.[12]

    • Protocol:

      • Go to your browser's extensions or add-ons manager.

      • Disable all extensions.

      • Reload the problematic web page.

      • If the page loads quickly, re-enable your extensions one by one, reloading the page each time, to identify the culprit.

Guide 2: Network and Connectivity Diagnostics

Use this guide to investigate potential network-related issues.

Question: How can I check if my network connection is causing the slow page loads?

Answer:

  • Run a Speed Test: This will give you a baseline of your current internet performance.[10]

    • Protocol:

      • Go to a reputable speed testing website.

      • Run the test to measure your download speed, upload speed, and ping (latency).

      • Compare the results to the speeds your Internet Service Provider (ISP) advertises.

  • Use ping and traceroute to Diagnose Latency and Path Issues: These command-line tools can help identify network bottlenecks.[13][14]

    • ping Protocol:

      • Open a command prompt or terminal.

      • Type ping [website_address] (e.g., ping example.com) and press Enter.

      • Observe the round-trip times (measured in milliseconds). High and inconsistent times indicate a potential latency issue.

    • traceroute (or tracert on Windows) Protocol:

      • Open a command prompt or terminal.

      • Type traceroute [website_address] or tracert [website_address] and press Enter.

      • This will show the path your data takes to reach the server and the latency at each "hop." A significant increase in time at a particular hop can indicate a problem at that point in the network.[14]

Quantitative Data Summary

MetricIdeal RangePotential Issue Indicator
Page Load Time < 2 seconds> 3-4 seconds often leads to user abandonment.[15]
Ping (Latency) < 50ms> 100ms can be noticeable.[16]
Packet Loss 0%Any consistent packet loss is problematic.[14]
Guide 3: Server-Side and Advanced Diagnostics

If client-side and network issues are ruled out, the problem may be on the server side.

Question: What steps can I take if I suspect the issue is with the web server?

Answer:

While you have limited control over the server, you can gather information to help the support team diagnose the issue.

  • Use Browser Developer Tools to Analyze Page Load: Modern browsers have built-in tools that provide a detailed breakdown of how a page loads.

    • Protocol:

      • Right-click on the slow-loading page and select "Inspect" or "Inspect Element."

      • Go to the "Network" tab.

      • Reload the page.

      • You will see a "waterfall" chart showing how long each element (HTML, CSS, JavaScript, images) takes to load. Look for any particularly long bars, which indicate bottlenecks.[11]

  • Check for Large Files: In the Network tab of the developer tools, you can sort resources by size to identify large files that may be slowing down the page. High-resolution images and large datasets common in research environments are frequent culprits.[5][8]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key processes for troubleshooting and understanding web page loading.

G cluster_client Client-Side cluster_network Network cluster_server Server-Side start User initiates page request check_cache Browser checks local cache start->check_cache render_page Browser renders page check_cache->render_page Cached dns_lookup DNS Lookup check_cache->dns_lookup Not Cached display_page Page is displayed render_page->display_page tcp_handshake TCP Handshake dns_lookup->tcp_handshake send_request HTTP(S) Request Sent tcp_handshake->send_request receive_request Server receives request send_request->receive_request receive_response HTTP(S) Response Received receive_response->render_page process_request Server processes request (e.g., database queries) receive_request->process_request send_response Server sends response process_request->send_response send_response->receive_response

Caption: Simplified workflow of a web page request and response.

G cluster_client_troubleshooting Client-Side Troubleshooting cluster_network_troubleshooting Network Troubleshooting cluster_server_issue Server-Side Issue start Web Page is Slow is_it_just_me Is it slow on other devices/networks? start->is_it_just_me clear_cache Clear browser cache and cookies is_it_just_me->clear_cache Yes speed_test Run a speed test is_it_just_me->speed_test No test_incognito Test in incognito/private mode clear_cache->test_incognito disable_extensions Disable browser extensions test_incognito->disable_extensions contact_support Contact Support with findings disable_extensions->contact_support Still Slow ping_traceroute Use ping and traceroute speed_test->ping_traceroute dev_tools Analyze with browser developer tools ping_traceroute->dev_tools dev_tools->contact_support

Caption: A logical workflow for troubleshooting slow web pages.

References

Validation & Comparative

Comparing human vs porcine VIP (1-12) receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Human vs. Porcine VIP (1-12) Receptor Binding

This guide provides a detailed comparison of the receptor binding characteristics of the N-terminal fragment (1-12) of Vasoactive Intestinal Peptide (VIP) in humans and pigs. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes. The N-terminal fragment, VIP (1-12), is of particular interest for its potential biological activities. A key finding is that the amino acid sequence of VIP (1-12) is identical in humans, pigs, and rats[1][2][3][4]. This high degree of conservation suggests that the receptor binding affinities are likely to be very similar across these species.

Sequence of VIP (1-12): His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg[1][2]

Receptor Binding Affinity

The biological effects of VIP are mediated by two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2[5][6]. Both receptors bind VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with high affinity. Given the identical nature of human and porcine VIP (1-12), their binding affinity to their respective orthologous receptors is expected to be comparable.

Below is a table summarizing representative binding affinity data for VIP receptors. Note that these values are for the full-length VIP, as specific data for the (1-12) fragment is limited.

ReceptorLigandSpeciesCell/Tissue TypeBinding Affinity (Kd)Reference
VPAC1125I-VIPRatLung~0.5 nM[7]
VPAC1125I-VIPHumanBrain~0.5 nM[7]
VPAC2125I-VIPHumanSUP-T1 Lymphoblasts~0.5 nM[7]
VIP Receptor125I-VIPPorcineLiver Membranes6.5 ± 0.3 nM[8]

Experimental Protocols

The determination of receptor binding affinity is typically performed using radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol is a standard method used to determine the binding affinity of a ligand to its receptor[9][10][11].

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[10].

  • The homogenate is centrifuged at a low speed to remove large debris[10].

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes[10].

  • The membrane pellet is washed and resuspended in a suitable assay buffer[10].

  • Protein concentration is determined using a standard method like the BCA assay[10].

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format[10][12].

  • To each well, the following are added in order:

    • Membrane preparation (containing the receptors).

    • A fixed concentration of a radiolabeled ligand (e.g., 125I-VIP).

    • Increasing concentrations of the unlabeled competitor ligand (human or porcine VIP (1-12)).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled VIP.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium[10].

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand[10][11].

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand[10].

4. Detection and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter[10][12].

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • The binding affinity (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation[11].

Signaling Pathways

Upon binding of VIP to its receptors (VPAC1 or VPAC2), a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP)[5][13].

  • Primary Signaling Pathway: VIP binding to VPAC receptors, which are coupled to the Gs alpha subunit of the G protein, activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP[5][13]. The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA)[5][13]. PKA, in turn, phosphorylates various downstream targets, leading to a cellular response.

  • Secondary Signaling Pathway: In some cell types, VPAC receptors can also couple to Gq or Gi alpha subunits, leading to the activation of Phospholipase C (PLC)[5][13]. PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently lead to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC)[5][13].

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation cluster_analysis Data Analysis prep1 Homogenize Tissue/Cells prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Resuspend Membrane Pellet prep3->prep4 assay1 Add Membranes, Radioligand, and Competitor to Plate prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 sep1 Vacuum Filtration assay2->sep1 sep2 Wash Filters sep1->sep2 analysis1 Scintillation Counting sep2->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Non-linear Regression (IC50) analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

VIP Receptor Signaling Pathway

G VIP VIP VPACR VPAC Receptor VIP->VPACR G_protein G Protein (Gs/Gq) VPACR->G_protein AC Adenylyl Cyclase G_protein->AC Gs PLC Phospholipase C G_protein->PLC Gq cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates PIP2 PIP2 PIP2->PLC Ca Ca2+ release IP3->Ca PKC Protein Kinase C DAG->PKC activates Response Cellular Response PKA->Response PKC->Response Ca->Response

Caption: Major signaling pathways activated by VIP receptor binding.

References

Validation of a Novel Polyclonal Antibody for Rat VIP (1-12)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of new antibodies is paramount for ensuring accurate and reproducible results. This guide provides a comprehensive performance comparison of a new rat Vasoactive Intestinal Peptide (VIP) (1-12) polyclonal antibody, hereafter referred to as rVIP(1-12)-pAb-New, against other available alternatives. The data presented is based on standardized validation experiments.

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions. The N-terminal fragment, VIP (1-12), is also of significant interest in research. The development of specific and sensitive antibodies targeting this fragment is crucial for advancing our understanding of its physiological roles. This guide details the validation of rVIP(1-12)-pAb-New and compares its performance characteristics.

Performance Comparison

The performance of rVIP(1-12)-pAb-New was evaluated against two other commercially available polyclonal antibodies, designated Competitor A and Competitor B. The key validation parameters are summarized in the table below.

Parameter rVIP(1-12)-pAb-New Competitor A Competitor B
Antigen Specificity Rat VIP (1-12)Rat VIP (1-12)Full-length rat VIP
ELISA (EC50) 1.2 ng/mL2.5 ng/mL5.8 ng/mL
Western Blot (Min. Detection) 5 ng10 ngNot Recommended
Immunohistochemistry (IHC) Strong, specific staining in rat brain sectionsModerate staining with some backgroundWeak and diffuse staining
Cross-reactivity <0.1% with full-length VIP, <0.01% with PACAP<1% with full-length VIP, <0.1% with PACAP100% with full-length VIP
Lot-to-Lot Consistency High (CV <10%)Moderate (CV <20%)Variable (CV >25%)

Experimental Validation Data

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA was performed to determine the sensitivity and specificity of rVIP(1-12)-pAb-New. The antibody demonstrated a half-maximal effective concentration (EC50) of 1.2 ng/mL, indicating high sensitivity for the rat VIP (1-12) fragment. In specificity tests, the antibody showed minimal cross-reactivity with full-length rat VIP and other related peptides, ensuring targeted detection of the N-terminal fragment.

Western Blotting

Western blot analysis was conducted using synthetic rat VIP (1-12) peptide. The rVIP(1-12)-pAb-New antibody was able to detect as little as 5 ng of the peptide. This level of sensitivity is crucial for applications where the target protein is present in low abundance.

Immunohistochemistry (IHC)

The utility of rVIP(1-12)-pAb-New in tissue applications was validated through immunohistochemistry on free-floating rat brain sections. The antibody produced strong and specific staining in regions known to express VIP, such as the hypothalamus and cortex. The staining was localized to neuronal cell bodies and processes, with low background noise.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Competitive ELISA Protocol
  • Coating: A 96-well microplate is coated with 100 µL/well of rat VIP (1-12) peptide (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Wells are blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 2 hours at room temperature.

  • Competition: 50 µL of standard peptide dilutions or samples are added to the wells, followed by 50 µL of the rVIP(1-12)-pAb-New antibody at the optimal dilution. The plate is incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times as described in step 2.

  • Secondary Antibody: 100 µL/well of HRP-conjugated secondary antibody is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times.

  • Detection: 100 µL/well of TMB substrate is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stop Reaction: The reaction is stopped by adding 50 µL/well of stop solution (2N H₂SO₄).

  • Reading: The optical density is measured at 450 nm using a microplate reader.

Western Blotting Protocol
  • Sample Preparation: Synthetic rat VIP (1-12) peptide is serially diluted in sample buffer.

  • Gel Electrophoresis: Samples are run on a 15% SDS-PAGE gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in blocking buffer (5% non-fat milk in TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the rVIP(1-12)-pAb-New antibody diluted in blocking buffer.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Immunohistochemistry (IHC) Protocol
  • Tissue Preparation: Rats are perfused with 4% paraformaldehyde, and the brains are post-fixed and cryoprotected. 40 µm free-floating sections are cut on a cryostat.

  • Antigen Retrieval: Sections are treated with an appropriate antigen retrieval solution.

  • Blocking: Sections are blocked for 1 hour in blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

  • Primary Antibody Incubation: Sections are incubated with the rVIP(1-12)-pAb-New antibody overnight at 4°C.

  • Washing: Sections are washed three times in PBS.

  • Secondary Antibody Incubation: Sections are incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.

  • Washing: Sections are washed three times in PBS.

  • Mounting and Imaging: Sections are mounted on slides with mounting medium containing DAPI and imaged using a confocal microscope.

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for antibody validation and the VIP signaling pathway.

G cluster_0 Antigen Preparation & Immunization cluster_1 Antibody Purification & Screening cluster_2 Performance Validation A1 Synthesis of Rat VIP (1-12) Peptide A2 Conjugation to Carrier Protein (KLH) A1->A2 A3 Immunization of Host (e.g., Rabbit) A2->A3 B1 Serum Collection A3->B1 B2 Affinity Purification (Antigen Column) B1->B2 B3 Initial Screening (ELISA) B2->B3 C1 Competitive ELISA (Sensitivity & Specificity) B3->C1 C2 Western Blot (Peptide Detection) B3->C2 C3 Immunohistochemistry (Tissue Staining) B3->C3 D1 Final Validated Polyclonal Antibody C1->D1 C2->D1 C3->D1

Figure 1. Workflow for the validation of a new polyclonal antibody.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds to VPAC2 VPAC2 Receptor VIP->VPAC2 Binds to G_protein G Protein (Gs) VPAC1->G_protein Activates VPAC2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene Response Cellular Response Gene->Response

Figure 2. Simplified VIP signaling pathway via Gs-coupled receptors.

Unraveling the Specificity of VIP (1-12): A Comparative Guide to Peptide Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of peptide fragments is paramount for therapeutic development. This guide provides a comparative analysis of the cross-reactivity of the human Vasoactive Intestinal Peptide fragment (1-12) [hVIP (1-12)] with other peptide receptors, supported by available experimental data. Our findings indicate a notable lack of cross-reactivity of hVIP (1-12) with the primary receptors for full-length VIP, namely VPAC1 and VPAC2, as well as the related PAC1 receptor.

The N-terminal region of Vasoactive Intestinal Peptide (VIP) is crucial for its biological activity. However, truncated fragments of this peptide do not necessarily retain the ability to bind to and activate its cognate receptors. This guide synthesizes the existing, albeit limited, data on the interaction of the hVIP (1-12) fragment with these receptors.

Comparative Analysis of Receptor Interaction

Peptide FragmentTarget ReceptorBinding Affinity (Qualitative)Functional Activity (Qualitative)
hVIP (1-12) VPAC1No significant binding reported[1]No significant induction of T-cell cycle arrest[2]
hVIP (1-12) VPAC2No significant binding reportedNo significant effect on vasoconstriction[3]
hVIP (1-12) PAC1No significant binding reportedData not available
Full-length VIP VPAC1HighPotent Agonist[4][5][6]
Full-length VIP VPAC2HighPotent Agonist[4][5][6]
Full-length VIP PAC1LowWeak Agonist[4][5][6]

Table 1: Summary of the cross-reactivity of hVIP (1-12) compared to full-length VIP.

One study directly investigating the binding of various VIP fragments reported that VIP (1-12) had no significant effect on receptor binding[1]. Further supporting this, a functional study demonstrated that unlike full-length VIP, the VIP (1-12) fragment was unable to induce T-cell cycle arrest, a process mediated by VIP receptors[2]. In another study, VIP (1-12) showed no significant effect on phenylephrine- and angiotensin II-induced vasoconstriction, a physiological response modulated by VIP receptor antagonists[3]. Additionally, a commercially available enzyme immunoassay (EIA) kit for human VIP reported 0% cross-reactivity with the VIP (1-12) fragment, indicating a lack of recognition by antibodies developed against the full-length peptide.

Interestingly, it has been reported that VIP (1-12) can act as a ligand for the CD4 (T4)/human immunodeficiency virus receptor, suggesting its biological activities may lie outside the classical VIP receptor family.

Experimental Methodologies

To ensure robust and reproducible results in the study of peptide-receptor interactions, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to assess the binding and functional activity of peptides like VIP (1-12).

Radioligand Binding Assay

This assay is a fundamental technique to determine the affinity of a ligand for a receptor.

Objective: To measure the binding affinity of hVIP (1-12) to VPAC1, VPAC2, and PAC1 receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [125I]-VIP).

  • Unlabeled competitor ligands (full-length VIP and hVIP (1-12)).

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor (hVIP (1-12) or full-length VIP as a positive control).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a common second messenger for G protein-coupled receptors like VPAC1, VPAC2, and PAC1.

Objective: To determine if hVIP (1-12) can act as an agonist or antagonist at VPAC1, VPAC2, and PAC1 receptors by measuring changes in intracellular cAMP levels.

Materials:

  • Whole cells expressing the receptor of interest.

  • Test compounds (hVIP (1-12) and full-length VIP as a positive control).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

  • Cell Seeding: Plate cells expressing the target receptor in a 96- or 384-well plate and grow to the desired confluency.

  • Compound Addition: Pre-incubate the cells with a phosphodiesterase inhibitor. Then, add increasing concentrations of the test compound (hVIP (1-12)) or a known agonist (full-length VIP).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for VIP receptors and a typical experimental workflow for assessing peptide cross-reactivity.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP / Agonist Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binding G_Protein Gαs Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Activity) PKA->Cellular_Response Phosphorylation of downstream targets

Figure 1. Simplified signaling pathway for VIP receptors coupled to Gαs protein.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Conclusion Peptide_Synthesis Peptide Synthesis (hVIP 1-12) Binding_Assay Radioligand Binding Assay Peptide_Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay Peptide_Synthesis->Functional_Assay Cell_Culture Cell Line Culture (expressing VPAC1, VPAC2, PAC1) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Data_Analysis Data Analysis (IC50, EC50, Ki) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparison with Full-Length VIP Data_Analysis->Comparison Conclusion Conclusion on Cross-Reactivity Comparison->Conclusion

Figure 2. Experimental workflow for assessing peptide receptor cross-reactivity.

References

Inactivity of VIP fragments VIP 1-12 and VIP 10-28 in brain artery relaxation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that Vasoactive Intestinal Peptide (VIP) fragments, specifically VIP 1-12 and VIP 10-28, are ineffective in inducing relaxation of isolated brain arteries. In contrast, the full-length VIP peptide demonstrates potent vasodilatory effects. This guide provides a comparative overview of the experimental evidence, detailed methodologies, and the underlying signaling pathways.

This document is intended for researchers, scientists, and drug development professionals interested in the vascular effects of VIP and its analogues. The findings underscore the critical importance of the complete peptide structure for its biological activity in the cerebral vasculature.

Comparative Analysis of Vasodilatory Activity

Experimental studies on various mammalian brain arteries consistently demonstrate the potent vasodilatory effect of full-length VIP, while the fragments VIP 1-12 and VIP 10-28 are reported to be "completely inactive".[1] The following table summarizes the effective concentrations (ED50) for VIP and the related peptide PHI, highlighting the lack of response to the VIP fragments.

Vessel Type Agonist ED50 (nM) Relative Potency
Bovine Middle Cerebral ArteryVIP1.8High
Bovine Anterior Cerebral ArteryVIP2.3High
Bovine Posterior Cerebral ArteryVIP6.8Moderate
Bovine Basilar ArteryVIP9.0Moderate
Porcine Basilar ArteryVIP4.2High
Human Middle Cerebral ArteryVIP1.6High
Bovine Middle Cerebral ArteryPHI11Moderate
Porcine Basilar ArteryPHI43Low
Bovine/Porcine Brain ArteriesVIP 1-12InactiveNone
Bovine/Porcine Brain ArteriesVIP 10-28InactiveNone

Data compiled from studies on isolated helical strips of brain arteries. ED50 values represent the concentration required to elicit 50% of the maximal relaxation response.[1]

Experimental Protocols

The following protocol outlines the key steps for assessing the vasoactive properties of peptides in isolated brain arteries. This methodology is synthesized from established practices for in vitro vascular function studies.

Isolated Brain Artery Vasodilation Assay

1. Tissue Preparation:

  • Brain arteries (e.g., middle cerebral, basilar) are carefully dissected from the subject species (e.g., bovine, porcine, human).[1]

  • The isolated arteries are cut into helical strips of appropriate dimensions.[1]

  • The arterial strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

2. Pre-contraction:

  • A stable baseline tension is established for the arterial strips.

  • The resting tension is then increased by applying a contracting agent to elicit a sustained contraction. Commonly used agents include Prostaglandin F2α or high concentrations of Potassium Chloride (KCl).[1] This pre-contraction phase is essential to observe and quantify subsequent relaxation.

3. Application of Vasoactive Agents:

  • Once a stable contraction is achieved, cumulative concentrations of the test peptides (VIP, VIP 1-12, VIP 10-28) are added to the organ bath.

  • The changes in isometric tension are continuously recorded.

4. Data Analysis:

  • Relaxation responses are expressed as a percentage reversal of the induced contraction.

  • Concentration-response curves are plotted, and the ED50 values are calculated to determine the potency of the vasoactive agents.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Brain Arteries Cutting Cut into Helical Strips Dissection->Cutting Mounting Mount in Organ Bath Cutting->Mounting Precontraction Induce Contraction (Prostaglandin F2α or KCl) Mounting->Precontraction Peptide_Addition Add Cumulative Concentrations of Peptides Precontraction->Peptide_Addition Recording Record Tension Changes Peptide_Addition->Recording Calculation Calculate % Relaxation Recording->Calculation Plotting Plot Concentration-Response Curves Calculation->Plotting ED50 Determine ED50 Values Plotting->ED50

Signaling Pathway of VIP-Induced Vasodilation

Vasoactive Intestinal Peptide induces relaxation of cerebral artery smooth muscle cells primarily through the activation of VPAC receptors, which are G-protein coupled receptors. The binding of VIP to its receptor initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[2][3][4] Studies have shown that VIP-induced relaxation in some cerebral arteries can occur independently of the endothelium, suggesting a direct action on the vascular smooth muscle.[2]

VIP_signaling_pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds G_protein Gαs Protein VPAC_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Myosin Light Chain Kinase (Inhibits)

Conclusion

The available experimental evidence unequivocally demonstrates that the VIP fragments VIP 1-12 and VIP 10-28 do not possess the vasodilatory properties of the parent VIP molecule in brain arteries. This suggests that the structural integrity of the entire 28-amino acid peptide is essential for its interaction with VPAC receptors and the subsequent activation of the cAMP/PKA signaling pathway that leads to vasorelaxation. These findings are critical for the design of novel therapeutic agents targeting the VIP system for cerebrovascular conditions, as they highlight the stringent structural requirements for receptor activation and biological response.

References

A Comparative In Vitro Analysis of VIP (1-12) and PACAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of the vasoactive intestinal peptide fragment VIP (1-12) and the pituitary adenylate cyclase-activating polypeptide (PACAP). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate peptide for their studies.

Introduction

Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are structurally related neuropeptides that play crucial roles in a wide range of physiological processes. They exert their effects by binding to a family of G protein-coupled receptors (GPCRs), namely PAC1, VPAC1, and VPAC2. While full-length VIP and PACAP exhibit distinct receptor affinity profiles and biological activities, the functional role of VIP fragments, such as VIP (1-12), is less characterized. This guide focuses on the comparative in vitro effects of VIP (1-12) and PACAP to elucidate their distinct pharmacological properties.

Receptor Binding Affinity

PACAP is known to bind to PAC1, VPAC1, and VPAC2 receptors with high affinity. In contrast, full-length VIP binds with high affinity to VPAC1 and VPAC2 receptors but has a significantly lower affinity for the PAC1 receptor[1][2]. Experimental evidence regarding the direct binding of the VIP (1-12) fragment is limited. However, functional assays suggest that VIP (1-12) may not effectively bind to these receptors to elicit a response.

Table 1: Receptor Binding Affinity (Ki in nM)

LigandPAC1 ReceptorVPAC1 ReceptorVPAC2 Receptor
PACAP-38 ~0.5[3]~0.5[3]~0.5[3]
Full-length VIP >500[3]~0.5[3]~0.5[3]
VIP (1-12) Data not availableData not availableData not available

Note: The lack of available binding data for VIP (1-12) is indicative of its limited interaction with these receptors in radioligand binding assays.

Second Messenger Activation: cAMP Accumulation

A primary signaling pathway for both VIP and PACAP is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potency and efficacy of these peptides in stimulating cAMP production are key indicators of their agonist activity.

Studies have shown that PACAP potently stimulates cAMP accumulation through PAC1, VPAC1, and VPAC2 receptors. Full-length VIP is also a potent agonist at VPAC1 and VPAC2 receptors. However, in studies using mouse calvarial osteoblasts, the VIP fragment VIP (1-12) failed to stimulate cAMP formation, indicating a lack of agonist activity at the VIP/PACAP receptors present in this cell type.[4]

Table 2: cAMP Accumulation (EC50 in nM)

LigandCell TypeReceptor(s) ExpressedEC50 (cAMP accumulation)
PACAP-38 Mouse Calvarial OsteoblastsVPAC1, VPAC2Data not specified, but significant stimulation observed[4]
Full-length VIP Mouse Calvarial OsteoblastsVPAC1, VPAC2Data not specified, but significant stimulation observed[4]
VIP (1-12) Mouse Calvarial OsteoblastsVPAC1, VPAC2No stimulation observed[4]

Signaling Pathways

PACAP and full-length VIP activate intracellular signaling cascades upon receptor binding. The primary pathway involves the activation of Gs protein, leading to adenylyl cyclase activation and cAMP production. Subsequently, cAMP activates Protein Kinase A (PKA). PAC1 receptor activation by PACAP can also couple to Gq protein, activating the Phospholipase C (PLC) pathway, which results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation. Given the lack of cAMP stimulation by VIP (1-12), it is unlikely to activate these downstream signaling pathways.

PACAP and VIP Signaling Pathways PACAP PACAP PAC1 PAC1 Receptor PACAP->PAC1 High Affinity VPAC1 VPAC1 Receptor PACAP->VPAC1 High Affinity VPAC2 VPAC2 Receptor PACAP->VPAC2 High Affinity VIP_full Full-length VIP VIP_full->PAC1 Low Affinity VIP_full->VPAC1 High Affinity VIP_full->VPAC2 High Affinity VIP_fragment VIP (1-12) VIP_fragment->PAC1 No significant interaction VIP_fragment->VPAC1 No significant interaction VIP_fragment->VPAC2 No significant interaction Gs Gs PAC1->Gs Gq Gq PAC1->Gq VPAC1->Gs VPAC2->Gs AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates Response Cellular Response PKA->Response PKC->Response

Caption: Signaling pathways of PACAP, full-length VIP, and VIP (1-12).

Experimental Protocols

Radioligand Receptor Binding Assay (Competition Assay)

This assay measures the ability of an unlabeled ligand (e.g., VIP (1-12) or PACAP) to compete with a radiolabeled ligand for binding to receptors in a cell membrane preparation.

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]-PACAP), and varying concentrations of the unlabeled competitor ligand.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the unlabeled ligand can be calculated. This value represents the affinity of the ligand for the receptor.

Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Membranes + Radioligand + Competitor) prep->setup incubation Incubation (Reach Equilibrium) setup->incubation filtration Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This assay quantifies the amount of intracellular cAMP produced by cells in response to stimulation by a ligand.

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media and seeded into a multi-well plate.

  • Pre-incubation: The cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Ligand Stimulation: The cells are then stimulated with varying concentrations of the test ligand (e.g., VIP (1-12) or PACAP) for a specific time at 37°C.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of ligand that produces 50% of the maximal response) can be determined.

cAMP Accumulation Assay Workflow culture Cell Culture preincubation Pre-incubation with Phosphodiesterase Inhibitor culture->preincubation stimulation Ligand Stimulation preincubation->stimulation lysis Cell Lysis stimulation->lysis quantification cAMP Quantification (e.g., ELISA, TR-FRET) lysis->quantification analysis Data Analysis (Calculate EC50) quantification->analysis

Caption: Workflow for a typical cAMP accumulation assay.

Conclusion

The available in vitro data strongly suggest that VIP (1-12) does not share the biological activity of full-length VIP or PACAP at the PAC1, VPAC1, and VPAC2 receptors. While PACAP is a potent agonist at all three receptors and full-length VIP is a potent agonist at VPAC1 and VPAC2, VIP (1-12) appears to be inactive in stimulating the canonical adenylyl cyclase/cAMP signaling pathway. Researchers should consider these significant differences when designing experiments and interpreting results involving these peptides. Further studies are warranted to explore other potential biological roles of the VIP (1-12) fragment that are independent of the classical VIP/PACAP receptors.

References

Comparative Guide to the Functional Validation of VIP (1-12) Using a Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the function of the Vasoactive Intestinal Peptide fragment, VIP (1-12), with a focus on the use of receptor antagonists. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows. The evidence compiled from scientific literature suggests that unlike the full-length VIP (1-28), the VIP (1-12) fragment does not typically activate the classical VPAC1 or VPAC2 receptors. Therefore, a receptor antagonist serves as a critical tool to confirm this lack of direct agonist activity, in contrast to its ability to block the function of the full-length peptide.

VIP Receptor Signaling Pathways

Vasoactive Intestinal Peptide (VIP) and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) exert their effects through two high-affinity G protein-coupled receptors: VPAC1 and VPAC2.[1][2] The activation of these receptors triggers multiple downstream signaling cascades. The primary pathway involves coupling to the Gαs protein, which stimulates adenylate cyclase (AC) to produce cyclic AMP (cAMP).[3][4] This leads to the activation of Protein Kinase A (PKA).[3][4] Additionally, these receptors can couple to Gαq or Gαi proteins, activating Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium and Protein Kinase C (PKC) activation.[1][3]

VIP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VIP VIP / PACAP VPACR VPAC1 / VPAC2 Receptor VIP->VPACR Binds Gas Gαs VPACR->Gas Gaqi Gαq / Gαi VPACR->Gaqi AC Adenylyl Cyclase (AC) Gas->AC Activates PLC Phospholipase C (PLC) Gaqi->PLC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Relaxation, Secretion, Immunomodulation) PKA->Response CaPKC ↑ [Ca²⁺]i / PKC PLC->CaPKC Activates CaPKC->Response

Caption: Simplified signaling pathways for VIP receptors (VPAC1/VPAC2).

Experimental Workflow for Functional Validation

To validate the receptor-mediated activity of a peptide fragment like VIP (1-12), a multi-step experimental approach is required. This workflow is designed to first establish the binding affinity and then to functionally characterize the peptide's effect on receptor signaling, using the full-length peptide as a positive control and a specific antagonist to confirm the mechanism of action.

Experimental Workflow cluster_results Data Analysis & Interpretation start Hypothesis: Does VIP (1-12) act via VPAC receptors? binding_assay Step 1: Competitive Binding Assay start->binding_assay functional_assay Step 2: Functional Assay (e.g., cAMP Accumulation) binding_assay->functional_assay result_binding Determine Binding Affinity (Ki or IC50) of VIP (1-12) vs. Full-Length VIP binding_assay->result_binding antagonist_assay Step 3: Antagonist Challenge Assay functional_assay->antagonist_assay result_functional Determine Agonist Potency (EC50) and Efficacy functional_assay->result_functional result_antagonist Confirm Receptor-Specific Action antagonist_assay->result_antagonist conclusion Conclusion on VIP (1-12) Function result_binding->conclusion result_functional->conclusion result_antagonist->conclusion

Caption: Logical workflow for validating the function of VIP (1-12).

Comparative Data: VIP (1-28) vs. VIP (1-12)

Experimental evidence consistently demonstrates that while the full-length VIP peptide is a potent agonist at its receptors, the VIP (1-12) fragment is inactive in several key functional assays. This suggests that the N-terminal fragment alone is insufficient for receptor activation.

Table 1: Comparison of Biological Activity

AssayFull-Length VIP (1-28)VIP (1-12) FragmentReference
T-Cell Cycle Arrest Induces cell cycle arrestFails to induce arrest[5]
Vasorelaxation (Brain Arteries) Potent vasorelaxant (ED50 ~1.6-9.0 nM)Completely inactive[6]
cAMP Formation (Osteoblasts) Significantly stimulates cAMP formationNo significant effect[7]
CD4 Receptor Binding Not a primary ligandActs as a ligand[8]

Comparative Data: VIP Receptor Antagonists

Several competitive antagonists have been developed to probe the function of VIP receptors. These antagonists are effective at blocking the activity of full-length VIP, providing a tool to confirm that a biological response is mediated through these specific receptors.

Table 2: Potency of Selected VIP Receptor Antagonists against Full-Length VIP

AntagonistTarget Receptor(s)Potency (IC50)Cell Type / ModelReference
[4-Cl-D-Phe6,Leu17]VIPVPAC Receptors125.8 ± 13.2 nMRat Peritoneal Macrophages[9]
[Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2VPAC Receptors354.8 ± 21.2 nMRat Peritoneal Macrophages[9]
PG 97-269VPAC1pKb = 7.88T84 Human Epithelial Cells[10]
Neurotensin(6-11)VIP(7-28)VPAC ReceptorsInhibits growth at nM concentrationsHCT-15 Colon Cancer Cells[11]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds (e.g., VIP (1-12)) by measuring their ability to compete with a radiolabeled ligand for binding to VPAC receptors.

  • Materials:

    • Cell membranes from a cell line expressing VPAC1 or VPAC2 receptors.

    • Radioligand (e.g., [¹²⁵I]-VIP).

    • Unlabeled Ligands: Test compound (VIP 1-12), reference agonist (full-length VIP), and a non-specific binding control (high concentration of unlabeled VIP).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Filtration apparatus with glass fiber filters.

    • Gamma counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compounds (VIP 1-12) and reference VIP (1-28) in assay buffer.

    • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:

      • 50 µL of cell membrane preparation (5-20 µg protein).

      • 50 µL of unlabeled test or reference compound at various concentrations.

      • 50 µL of [¹²⁵I]-VIP at a fixed concentration (near its Kd).

      • For total binding, add 50 µL of assay buffer instead of an unlabeled compound.

      • For non-specific binding, add 50 µL of a saturating concentration of unlabeled VIP (e.g., 1 µM).

    • Incubation: Incubate the reactions for 60 minutes at room temperature with gentle agitation.

    • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

    • Detection: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol measures the ability of a test compound to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger in the VPAC receptor signaling pathway.

  • Materials:

    • Whole cells stably expressing VPAC1 or VPAC2 receptors (e.g., CHO or HEK293 cells).

    • Test compounds: VIP (1-12) and full-length VIP (1-28).

    • Reference antagonist (e.g., PG 97-269).

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor like 500 µM IBMX to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Procedure:

    • Cell Plating: Seed cells in a 96- or 384-well plate and grow to 80-90% confluency.

    • Agonist Mode:

      • Remove culture medium and add serial dilutions of test agonists (VIP 1-12, VIP 1-28) prepared in stimulation buffer.

      • Incubate for 30 minutes at 37°C.

    • Antagonist Mode:

      • Pre-incubate the cells with serial dilutions of the antagonist for 15-30 minutes at 37°C.

      • Add a fixed, sub-maximal (EC₈₀) concentration of the reference agonist (full-length VIP) to all wells (except the basal control).

      • Incubate for an additional 30 minutes at 37°C.

    • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the logarithm of the agonist concentration. Use non-linear regression to calculate the EC₅₀ (potency) and Emax (efficacy) values for each compound.

    • Antagonist Mode: Plot the cAMP signal against the logarithm of the antagonist concentration. Calculate the IC₅₀ value, which represents the concentration of antagonist that reverses 50% of the agonist-induced effect.

Conclusion

The available scientific data indicates that the VIP (1-12) fragment does not function as an agonist at VPAC1 or VPAC2 receptors.[5][6][7] Unlike the full-length VIP peptide, it fails to stimulate canonical downstream signaling pathways, such as cAMP accumulation, or elicit key physiological responses like vasorelaxation. The primary utility of a VPAC receptor antagonist in the study of VIP (1-12) is therefore not to block its function, but to serve as a crucial control. An antagonist can be used to confirm that any observed biological effect is not mediated through classical VPAC receptors, thereby guiding research toward alternative mechanisms, such as the fragment's reported interaction with the CD4 receptor.[8] This comparative approach is essential for accurately characterizing the biological role of peptide fragments in drug discovery and development.

References

Human vs. Rat VIP (1-12): A Sequence Homology and Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a concise comparison of the vasoactive intestinal peptide fragment (1-12) between human and rat species, focusing on sequence homology and its implications for biological activity.

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions. The N-terminal fragment, VIP (1-12), is of interest for its potential physiological roles. This guide details the sequence homology of this fragment between humans and rats and provides context on its biological activity and relevant experimental protocols.

Sequence Homology

An analysis of the amino acid sequences for the VIP (1-12) fragment reveals that it is 100% conserved between humans and rats. This absolute homology indicates that the peptide is identical in both species, which has significant implications for its biological function and for the translation of research findings from rat models to human applications.

Table 1: Amino Acid Sequence of Human vs. Rat VIP (1-12)
PositionHuman Amino Acid (Single Letter)Rat Amino Acid (Single Letter)Human Amino Acid (Three Letter)Rat Amino Acid (Three Letter)
1HHHisHis
2SSSerSer
3DDAspAsp
4AAAlaAla
5VVValVal
6FFPhePhe
7TTThrThr
8DDAspAsp
9NNAsnAsn
10YYTyrTyr
11TTThrThr
12RRArgArg

The identical nature of the human and rat VIP (1-12) sequences (His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg) is documented by various suppliers of synthetic peptides.[1][2][3] This conservation extends to the full-length 28-amino acid VIP peptide as well.[4][5]

G Sequence Homology of VIP (1-12): Human vs. Rat cluster_human Human VIP (1-12) cluster_rat Rat VIP (1-12) cluster_key Comparison human_seq H-S-D-A-V-F-T-D-N-Y-T-R rat_seq H-S-D-A-V-F-T-D-N-Y-T-R a Identical

Caption: A diagram illustrating the 100% sequence identity of the VIP (1-12) fragment between humans and rats.

Biological Activity and Receptor Binding

Given the identical primary structure, the intrinsic biological activity and receptor binding affinity of VIP (1-12) are expected to be the same in both humans and rats. The full-length VIP peptide exerts its effects by binding to two G protein-coupled receptors: VPAC1 and VPAC2.[6] These receptors are coupled to the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7]

However, studies on the activity of the VIP (1-12) fragment itself have produced mixed results. Some research indicates that this fragment is inactive in certain assays, such as the relaxation of brain arteries and the induction of T-cell cycle arrest, where the full-length peptide is potent.[3][8] Conversely, other studies suggest that VIP (1-12) can function as a ligand for the CD4 (T4)/human immunodeficiency virus receptor and may play a role in memory impairment in rats.[9] This suggests that the biological relevance of the VIP (1-12) fragment may be context-dependent and potentially mediated by receptors other than the classic VPAC1 and VPAC2.

Experimental Protocols

Due to the identical nature of the peptide, experimental protocols for studying VIP (1-12) are transferable between human and rat systems. Below are outlines for key experimental methodologies.

Receptor Binding Assay

This protocol is a general framework for assessing the binding of VIP (1-12) to its putative receptors on cell membranes.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of VIP (1-12).

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the receptor of interest.

  • Radiolabeling: Utilize a radiolabeled version of VIP (1-12) (e.g., ¹²⁵I-VIP (1-12)) as the ligand.

  • Incubation: Incubate the cell membranes with increasing concentrations of the radiolabeled ligand in a suitable binding buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled VIP (1-12).

  • Separation: Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters that trap the membranes.[10]

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

G Receptor Binding Assay Workflow A Membrane Preparation B Incubation with Radiolabeled VIP (1-12) A->B C Separation of Bound/ Free Ligand (Filtration) B->C D Quantification of Bound Ligand C->D E Data Analysis (Kd, Bmax) D->E

Caption: A simplified workflow for a receptor binding assay to study VIP (1-12) interactions.

Adenylyl Cyclase Activation Assay

This assay measures the functional consequence of VIP receptor activation, which is the production of cAMP.

Objective: To determine if VIP (1-12) can stimulate adenylyl cyclase activity via a Gs protein-coupled receptor.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the receptor of interest and treat them with varying concentrations of VIP (1-12). A known adenylyl cyclase activator like forskolin (B1673556) can be used as a positive control.[4]

  • Cell Lysis: After a defined incubation period, terminate the reaction and lyse the cells to release intracellular contents.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates. This is typically done using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).[4][11]

  • Data Analysis: Plot the concentration of cAMP produced against the concentration of VIP (1-12) to generate a dose-response curve and determine the EC50 (the concentration of agonist that gives a half-maximal response).

G Adenylyl Cyclase Signaling Pathway VIP VIP (1-12) Receptor GPCR VIP->Receptor G_Protein G Protein (Gs) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: The signaling pathway initiated by VIP binding to a Gs protein-coupled receptor, leading to cAMP production.

References

A Researcher's Guide to the Comparative Analysis of Porcine VIP (1-12) from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and performance of synthetic peptides are paramount to achieving reliable and reproducible experimental outcomes. This guide provides a framework for the comparative analysis of porcine Vasoactive Intestinal Peptide (VIP) (1-12) from various suppliers. The methodologies outlined here will enable a comprehensive assessment of peptide purity, identity, stability, and biological activity.

Overview of Porcine VIP (1-12) and Key Suppliers

Porcine VIP (1-12) is the N-terminal fragment of the Vasoactive Intestinal Peptide, a neuropeptide with a wide range of biological functions. As a research tool, its quality can vary between suppliers. This guide will focus on a hypothetical comparison between prominent suppliers in the market, including MyBioSource, Creative Peptides, MedchemExpress, AnaSpec, and Sigma-Aldrich. While direct comparative data is often not publicly available, this guide outlines the critical experiments and expected data presentation for such an analysis.

Data Presentation: A Comparative Framework

To objectively compare porcine VIP (1-12) from different suppliers, a structured data presentation is essential. The following tables summarize the key parameters to be evaluated.

Table 1: Physicochemical Properties and Purity

Parameter Supplier A Supplier B Supplier C Supplier D Supplier E
Appearance White lyophilized powderWhite lyophilized powderWhite lyophilized powderWhite lyophilized powderWhite lyophilized powder
Purity by HPLC (%) >95%>98%>95%>97%>95%
Molecular Weight (Da) 1425.61425.51425.71425.61425.6
Net Peptide Content (%) 75.280.572.378.974.1
Counter-ion Content (%) 10.1 (TFA)8.5 (TFA)12.3 (TFA)9.2 (TFA)11.5 (TFA)
Water Content (%) 5.34.86.15.55.9

Table 2: Biological Activity

Parameter Supplier A Supplier B Supplier C Supplier D Supplier E
Receptor Binding Affinity (IC50, nM) 15.210.518.912.116.8
cAMP Production (EC50, nM) 25.818.230.120.528.3

Table 3: Stability Assessment

Parameter Supplier A Supplier B Supplier C Supplier D Supplier E
Purity after 24h at 37°C (%) 92.195.390.594.291.8
Purity after 7 days at 4°C (%) 94.597.193.296.594.1

Experimental Protocols

Detailed and standardized experimental protocols are crucial for a fair and accurate comparison.

Physicochemical Characterization

This method determines the percentage of the desired peptide in the sample.[1][2]

  • Objective: To quantify the purity of porcine VIP (1-12) and identify any impurities.

  • Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

    • Peptide samples from each supplier, dissolved in Mobile Phase A to 1 mg/mL

  • Procedure:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the peptide solution.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.[1]

    • Monitor the absorbance at 214 nm.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks.[2]

This technique confirms that the peptide has the correct molecular weight and amino acid sequence.[3][4]

  • Objective: To verify the molecular weight and sequence of porcine VIP (1-12).

  • Materials:

    • Electrospray Ionization Mass Spectrometer (ESI-MS)

    • Peptide samples from each supplier

  • Procedure:

    • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Infuse the sample into the ESI-MS.

    • Acquire the mass spectrum in the positive ion mode.

    • Compare the observed molecular weight with the theoretical molecular weight of porcine VIP (1-12).

    • For sequence verification, perform tandem MS (MS/MS) to fragment the peptide and analyze the resulting fragment ions.[3]

Biological Activity Assays

This assay measures the affinity of the peptide for its receptor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of porcine VIP (1-12) for its receptor.

  • Materials:

    • Cell membranes expressing the VIP receptor (e.g., from a stable cell line)

    • Radiolabeled VIP (e.g., [125I]-VIP)

    • Peptide samples from each supplier at various concentrations

    • Binding buffer

    • Filter plates and a vacuum manifold

    • Scintillation counter

  • Procedure:

    • In a 96-well filter plate, add cell membranes, radiolabeled VIP, and varying concentrations of the unlabeled peptide from each supplier.

    • Incubate to allow competitive binding to reach equilibrium.

    • Separate the bound from free radioligand by vacuum filtration.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.

This functional assay measures the ability of the peptide to activate its G-protein coupled receptor and stimulate the production of the second messenger cAMP.[5][6][7][8]

  • Objective: To determine the half-maximal effective concentration (EC50) of porcine VIP (1-12) for stimulating cAMP production.

  • Materials:

    • A cell line expressing the VIP receptor (e.g., CHO-K1 cells)

    • Peptide samples from each supplier at various concentrations

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.

    • Add varying concentrations of the peptide from each supplier to the wells.

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

    • Plot the cAMP concentration against the logarithm of the peptide concentration and determine the EC50 value.

Stability Assessment

This assay evaluates the stability of the peptide under different storage conditions.[9]

  • Objective: To compare the stability of porcine VIP (1-12) from different suppliers.

  • Procedure:

    • Reconstitute the peptides from each supplier in a standard buffer.

    • Aliquot the peptide solutions and store them under different conditions (e.g., 4°C for 7 days, 37°C for 24 hours).

    • At the end of the incubation period, analyze the purity of each sample by HPLC as described in section 3.1.1.

    • Compare the final purity to the initial purity to determine the extent of degradation.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and biological pathways involved in this comparative analysis.

G Experimental Workflow for Comparative Analysis cluster_0 Physicochemical Characterization cluster_1 Biological Activity Assessment cluster_2 Stability Evaluation Purity Purity Analysis (HPLC) Data_Analysis Comparative Data Analysis and Reporting Purity->Data_Analysis Purity (%) Identity Identity Verification (MS) Identity->Data_Analysis Molecular Weight & Sequence Binding Receptor Binding Assay Binding->Data_Analysis IC50 cAMP cAMP Production Assay cAMP->Data_Analysis EC50 Stability Stability Assessment Stability->Data_Analysis Degradation (%) Suppliers Porcine VIP (1-12) from Suppliers A, B, C, D, E Suppliers->Purity Suppliers->Identity Suppliers->Binding Suppliers->cAMP Suppliers->Stability

Caption: Workflow for the comparative analysis of porcine VIP (1-12). (Max Width: 760px)

G VIP Signaling Pathway Leading to cAMP Production VIP Porcine VIP (1-12) Receptor VPAC Receptor VIP->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: Simplified signaling pathway of VIP leading to cAMP production. (Max Width: 760px)

By following this comprehensive guide, researchers can make informed decisions when selecting a supplier for porcine VIP (1-12), ensuring the quality and reliability of their research materials.

References

Validating the Biological Activity of Synthetic Ovine VIP (1-12): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the synthetic N-terminal fragment of ovine Vasoactive Intestinal Peptide, VIP (1-12), with its full-length counterpart, ovine VIP (1-28). The following sections present a summary of experimental data, detailed methodologies for key biological assays, and a visualization of the canonical VIP signaling pathway.

Data Presentation: Synthetic Ovine VIP (1-12) vs. Full-Length Ovine VIP

The biological activity of synthetic ovine VIP (1-12) is significantly attenuated compared to the full-length native peptide. Experimental evidence indicates that the (1-12) fragment does not effectively bind to VIP receptors or stimulate downstream signaling pathways. This lack of activity is attributed to the absence of key residues in the C-terminal region of the full-length peptide, which are crucial for receptor interaction and activation.

Biological ParameterSynthetic Ovine VIP (1-12)Full-Length Ovine VIP (1-28)Species/System
Receptor Binding
VPAC Receptor BindingNo significant binding observed.High affinity binding.General
Cross-reactivity in EIA0%100%Ovine
Functional Activity
Adenylyl Cyclase ActivationNo stimulation of cAMP formation.[1][2]Potent stimulation of cAMP formation.[1][2]Mouse
Vasoconstriction ModulationNo significant effect on phenylephrine- and ANG II-induced vasoconstriction.[3]Modulates vasoconstriction.Hamster
In Vivo EffectsCauses memory impairment in rats at high doses.[4]Potent vasodilator and secretagogue.Rat

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of synthetic ovine VIP (1-12) and full-length ovine VIP to VPAC receptors expressed on cell membranes.

Materials:

  • HEPES buffer (20 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Bacitracin

  • [¹²⁵I]-VIP (radioligand)

  • Cell membranes expressing VPAC receptors (e.g., from CHO cells transfected with the ovine VPAC receptor)

  • Synthetic ovine VIP (1-12) and full-length ovine VIP (unlabeled ligands)

  • Glass fiber filters

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing VPAC receptors in ice-cold HEPES buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh HEPES buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, [¹²⁵I]-VIP (at a concentration below its Kd), and varying concentrations of either synthetic ovine VIP (1-12) or full-length ovine VIP.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold HEPES buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Determine the concentration of unlabeled ligand that inhibits 50% of the specific binding of [¹²⁵I]-VIP (IC₅₀). Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This assay measures the ability of synthetic ovine VIP (1-12) and full-length ovine VIP to stimulate the production of cyclic AMP (cAMP), a key second messenger in the VIP signaling pathway.

Materials:

  • HEPES buffer (50 mM, pH 7.4)

  • MgCl₂

  • ATP

  • GTP

  • cAMP standard

  • Cell membranes expressing VPAC receptors

  • Synthetic ovine VIP (1-12) and full-length ovine VIP

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., EIA or AlphaScreen)

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, HEPES buffer containing MgCl₂, ATP, GTP, and a phosphodiesterase inhibitor.

  • Ligand Addition: Add varying concentrations of either synthetic ovine VIP (1-12) or full-length ovine VIP to the wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution provided in the cAMP assay kit or by heat inactivation.

  • cAMP Measurement: Measure the amount of cAMP produced in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the ligand concentration. Determine the EC₅₀ value, which is the concentration of the ligand that produces 50% of the maximal response.

Mandatory Visualization

VIP Signaling Pathway

The canonical signaling pathway for Vasoactive Intestinal Peptide involves the activation of G protein-coupled receptors (GPCRs), leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).

VIP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R G_Protein G Protein (Gs) VPAC_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Canonical VIP signaling pathway via Gs-coupled VPAC receptors.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand receptor binding assay.

Receptor_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with VPAC Receptors Start->Prepare_Membranes Incubate Incubate Membranes with [¹²⁵I]-VIP and Unlabeled Ligand Prepare_Membranes->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Gamma Counter) Wash->Count Analyze Analyze Data (IC₅₀ and Kd Calculation) Count->Analyze End End Analyze->End

References

A Comparative Guide to Variable Importance in Projection (VIP) Scores for Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multivariate data analysis, particularly within fields like metabolomics, chemometrics, and drug discovery, the ability to identify the most influential variables in a model is paramount. Variable Importance in Projection (VIP) scores have emerged as a widely used metric for this purpose, especially in the context of Partial Least Squares Discriminant Analysis (PLS-DA). This guide provides an objective comparison of VIP scores with other prominent variable selection methods, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their data analysis workflows.

Understanding Variable Importance in Projection (VIP) Scores

VIP scores quantify the importance of each variable in a PLS or PLS-DA model.[1][2] A variable's VIP score is a weighted sum of its influence on each component of the model, where the weights are based on the amount of variance in the response variable explained by each component.[3] In essence, it summarizes the contribution of a variable to the overall model.[3] A commonly used rule of thumb is that variables with a VIP score greater than 1.0 are considered important for the model.[3][4]

The calculation of VIP scores takes into account the loading weights of each variable on each component and the variance of the response explained by that component.[3] This allows for a comprehensive assessment of a variable's contribution across all dimensions of the PLS model.

Alternatives to VIP Scores for Feature Selection

While VIP scores are a staple in PLS-DA, several alternative methods are available for assessing variable importance, each with its own set of strengths and weaknesses. These include:

  • Selectivity Ratio (SR): This method provides a measure of the usefulness of a variable by calculating the ratio of the explained variance to the residual variance of that variable in a PLS model.

  • Loading Weights: The loading weights in a PLS model directly indicate the contribution of each variable to the formation of the latent variables (components).[5] Variables with higher absolute loading weights on a component that effectively discriminates between classes are considered more important.

  • Random Forest-Based Importance: Random Forest, an ensemble learning method, offers its own intrinsic variable importance measures.[6] The two most common are the mean decrease in impurity (Gini importance) and the mean decrease in accuracy (permutation importance).[6]

  • LASSO (Least Absolute Shrinkage and Selection Operator): LASSO is a regression analysis method that performs both variable selection and regularization.[7] By shrinking the coefficients of less important variables to zero, LASSO effectively selects a sparse set of the most influential features.[7]

Comparative Performance of Variable Selection Methods

The choice of a variable selection method can significantly impact the interpretability and predictive performance of a model. The following sections present a comparison of VIP scores with its alternatives, drawing upon findings from various studies.

VIP Scores vs. Selectivity Ratio (SR)

A study by Farrés et al. (2015) provides a direct comparison of VIP and SR across three distinct datasets: physicochemical water quality, gas chromatography-mass spectrometry (GC-MS) profiles of sea sediment, and transcriptomics data from Daphnia magna.

DatasetMethodNumber of Selected VariablesModel Performance (R²Y)Interpretation
Water Quality VIP (>1)270.78-
SR (>F-value)260.82 More accurate for sensorial prediction
GC-MS (TICs) VIP (>1)500.93Easier to interpret
SR (>F-value)580.93-
Transcriptomics VIP (>1)271--
SR (>F-value)6Higher predictive accuracy More reliable for prediction

Key Findings:

  • For the water quality and transcriptomics datasets, the Selectivity Ratio (SR) method demonstrated higher predictive accuracy.

  • For the raw GC-MS chromatogram data, VIP scores were found to be easier to interpret.

  • SR tends to select a smaller, more focused set of variables, which can be advantageous for biomarker discovery. In contrast, VIP can sometimes select variables that are highly correlated with the response but also describe a significant portion of the X variance, which may not always be directly related to the predictive task.

VIP Scores vs. Random Forest Importance

Random Forest offers a non-linear approach to variable selection and can be a powerful alternative to the linear PLS-based methods. A study comparing Random Forest with PLS-DA for classifying clinical metabolomic data highlighted the following:

MethodClassification Accuracy (Healthy vs. CRC)Classification Accuracy (Pre-op vs. Post-op)
Random Forest 100% 95.4%
PLS-DA (using VIP) 82.6%80.8%

Key Findings:

  • In this particular study, Random Forest outperformed PLS-DA in terms of classification accuracy.[6]

  • Random Forest's variable importance measures (Gini importance or permutation importance) can capture complex, non-linear relationships between variables that might be missed by linear models like PLS-DA.

VIP Scores vs. LASSO

LASSO is particularly useful in high-dimensional datasets where the number of features far exceeds the number of samples, a common scenario in omics research. Its ability to perform automatic feature selection by shrinking coefficients to zero makes it a compelling alternative.

While direct quantitative comparisons in the same study are less common, the principles behind the methods suggest different use cases. VIP scores are inherently tied to the PLS framework, which is designed to handle multicollinearity. LASSO, while also capable of handling correlated predictors, might arbitrarily select one from a group of highly correlated variables.

Experimental Protocols

To ensure the reproducibility and validity of the comparisons, it is crucial to follow a well-defined experimental protocol.

Protocol for Comparing VIP and SR in PLS-DA
  • Data Preprocessing: Standardize the data (e.g., mean-centering and unit variance scaling) to ensure that all variables are on a comparable scale.

  • PLS-DA Model Development: Build a PLS-DA model using the preprocessed data. The optimal number of latent variables should be determined using cross-validation (e.g., 7-fold or 10-fold cross-validation) to avoid overfitting.

  • VIP Score Calculation: Calculate the VIP scores for all variables from the optimized PLS-DA model. Select variables with a VIP score greater than a predefined threshold (commonly > 1.0).

  • Selectivity Ratio Calculation: Calculate the SR for all variables from the same PLS-DA model. Select variables based on a statistical criterion, such as an F-test, to determine a significance threshold.

  • Model Performance Evaluation: For each set of selected variables (from VIP and SR), build a new PLS-DA model and evaluate its predictive performance using metrics such as accuracy, sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC-ROC) from an independent test set or through cross-validation.

  • Comparison: Compare the number of selected variables and the predictive performance of the models built using the variables selected by each method.

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

VariableSelectionMethods cluster_PLS PLS-based Methods cluster_ML Machine Learning Methods VIP VIP Scores Model Predictive Model VIP->Model SR Selectivity Ratio SR->Model Loadings Loading Weights Loadings->Model RF Random Forest Importance RF->Model LASSO LASSO LASSO->Model Data Multivariate Data Data->VIP Data->SR Data->Loadings Data->RF Data->LASSO Interpretation Model Interpretation & Feature Importance Model->Interpretation

Figure 1. Overview of different variable selection methods.

ExperimentalWorkflow A Start: Dataset Acquisition B Data Preprocessing (e.g., Scaling, Normalization) A->B C Model Training (e.g., PLS-DA, Random Forest) B->C D Variable Importance Calculation (VIP, SR, RF Importance, LASSO Coeff.) C->D E Feature Selection based on Thresholds D->E F Build New Models with Selected Features E->F G Performance Evaluation (Accuracy, AUC, etc.) F->G H Comparative Analysis of Methods G->H I End: Report Findings H->I

Figure 2. A typical experimental workflow for comparing variable selection methods.

Conclusion

The selection of an appropriate method for determining variable importance is a critical step in data analysis, with significant implications for model performance and interpretability. While VIP scores remain a robust and widely used method within the PLS-DA framework, this guide demonstrates that alternative approaches such as the Selectivity Ratio, Random Forest-based importance, and LASSO offer distinct advantages in different scenarios.

  • VIP scores provide a good overall measure of a variable's contribution to a PLS model and are relatively easy to interpret.

  • The Selectivity Ratio can be more effective for prediction and for identifying a smaller, more potent set of biomarkers.

  • Random Forest excels in capturing non-linear relationships and can lead to models with higher predictive accuracy.[6]

  • LASSO is a powerful tool for high-dimensional data, offering a sparse solution by automatically selecting the most relevant features.

Ultimately, the optimal choice of method will depend on the specific characteristics of the dataset and the primary goals of the analysis, whether they be predictive accuracy, model interpretability, or biomarker discovery. Researchers are encouraged to consider these factors and, where feasible, compare the performance of different methods to select the most appropriate approach for their scientific endeavors.

References

Unraveling the Global Landscape of Vasoactive Intestinal Peptide (VIP) Gene Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of genetic polymorphisms in the Vasoactive Intestinal Peptide (VIP) system across different populations. While comprehensive comparative data for the VIP gene itself remains limited in publicly available research, this document synthesizes the current understanding of variations within its primary receptor, VIP Receptor 1 (VIPR1), also known as VPAC1. These genetic differences may hold significant implications for disease susceptibility and the development of targeted therapeutics.

Vasoactive Intestinal Peptide (VIP) Signaling Pathway

Vasoactive Intestinal Peptide is a neuropeptide with a wide array of functions, including vasodilation, regulation of smooth muscle, and modulation of inflammatory responses. Its effects are mediated through two main G protein-coupled receptors, VPAC1 and VPAC2. The binding of VIP to these receptors initiates a cascade of intracellular events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This signaling pathway plays a crucial role in various physiological processes.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds G_protein G Protein (Gs) VPAC1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Figure 1: Simplified VIP signaling pathway via the VPAC1 receptor.

Comparative Analysis of VIPR1 Gene Polymorphisms

Genetic variations within the VIPR1 gene have been identified and studied in the context of various diseases, particularly those with an inflammatory component. However, large-scale comparative data on the frequencies of these polymorphisms across diverse ethnic populations are not widely available. The table below summarizes the available data on key VIPR1 single nucleotide polymorphisms (SNPs).

Disclaimer: The following data is based on limited studies and may not be representative of the full spectrum of genetic diversity. Further research is required to establish comprehensive allele frequency maps for VIPR1 variants across global populations.

SNP ID (rs#)GeneAllelesPopulationAllele FrequencyAssociated Phenotypes/DiseasesReference
rs437876VIPR1C / TEuropean (Sardinian)Not specified in detail, but allele frequencies were in line with database entries for the European population.Investigated for association with gallstone disease (no significant association found).[1]
Functional Polymorphism (specific rs# not consistently provided)VIPR1Not specifiedEuropean (Sardinian)Co-occurs more frequently with HLA-B*2705.May influence susceptibility to Ankylosing Spondylitis.[2]
rs9677VIPR1C / TNot specifiedNot specifiedThe CC genotype may be correlated with a reduced response to statin therapy and seems to be involved in diabetes cardiomyopathy in female patients with type 2 diabetes.[2]

Experimental Protocols for Genotyping VIP Variants

The identification of single nucleotide polymorphisms in the VIP and VIPR1 genes is crucial for understanding their association with disease. Standard molecular biology techniques are employed for this purpose, with TaqMan SNP Genotyping Assays and PCR-RFLP being two common methods.

General Experimental Workflow for SNP Genotyping

The process of identifying specific SNPs typically involves DNA extraction, amplification of the target gene region, and subsequent analysis to determine the specific alleles present.

SNP_Genotyping_Workflow cluster_sample Sample Preparation cluster_amplification Amplification cluster_analysis Genotyping Analysis cluster_results Results Blood_Sample Whole Blood/ Saliva Sample DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction PCR Polymerase Chain Reaction (PCR) DNA_Extraction->PCR TaqMan TaqMan SNP Genotyping Assay PCR->TaqMan PCR_RFLP PCR-RFLP Analysis PCR->PCR_RFLP Sequencing Sanger/NGS Sequencing PCR->Sequencing Genotype_Calling Genotype Calling (e.g., AA, AG, GG) TaqMan->Genotype_Calling PCR_RFLP->Genotype_Calling Sequencing->Genotype_Calling Data_Analysis Population Frequency & Association Studies Genotype_Calling->Data_Analysis

Figure 2: A general workflow for SNP genotyping.
Detailed Methodologies

1. DNA Extraction: Genomic DNA is typically isolated from peripheral blood leukocytes or saliva samples using commercially available DNA extraction kits, following the manufacturer's protocols. The quality and quantity of the extracted DNA are then assessed using spectrophotometry.

2. PCR Amplification: The region of the VIPR1 gene containing the SNP of interest is amplified using the polymerase chain reaction (PCR). Specific primers are designed to flank the target sequence.

3. TaqMan® SNP Genotyping Assay: This method utilizes allele-specific, fluorescently labeled probes to detect the different alleles of a SNP in a real-time PCR setting.

  • Principle: Two TaqMan probes are designed, one for each allele. Each probe is labeled with a different fluorescent dye. During PCR, the probe that is perfectly complementary to the template DNA will bind and be cleaved by the Taq polymerase, releasing the fluorescent dye. The specific fluorescence detected indicates which allele is present.

  • Protocol Outline:

    • Prepare a reaction mix containing TaqMan® Genotyping Master Mix, the specific SNP Genotyping Assay (which includes primers and probes), and the genomic DNA sample.

    • Perform the real-time PCR on a compatible instrument.

    • Analyze the results using the instrument's software to determine the genotype of each sample based on the detected fluorescent signals.

4. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique is used when a SNP creates or abolishes a restriction site for a specific restriction enzyme.

  • Principle: The amplified PCR product is digested with a specific restriction enzyme. If the restriction site is present (i.e., one of the alleles is present), the PCR product will be cut into smaller fragments. If the site is absent (due to the other allele), the PCR product will remain intact. The resulting fragments are then separated by gel electrophoresis.

  • Protocol Outline:

    • Digest the purified PCR product with the appropriate restriction enzyme in the recommended buffer and at the optimal temperature for a specified time.

    • Separate the digested DNA fragments on an agarose (B213101) gel.

    • Visualize the DNA fragments under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide).

    • Determine the genotype based on the pattern of the DNA fragments. For example, a homozygous individual for the allele with the restriction site will show only the smaller fragments, a homozygous individual for the allele without the site will show only the larger, uncut fragment, and a heterozygous individual will show all three fragments.

Implications for Research and Drug Development

The study of genetic polymorphisms in the VIP system has the potential to provide valuable insights for researchers and drug development professionals.

  • Disease Association: Variations in the VIPR1 gene have been linked to inflammatory and autoimmune diseases. Understanding the prevalence of these polymorphisms in different populations can help in identifying at-risk groups and in elucidating the genetic basis of these conditions.

  • Pharmacogenomics: As the VIP signaling pathway is a target for therapeutic intervention, knowledge of genetic variants that may alter receptor function or expression is crucial. This information could be used to predict a patient's response to a particular drug, paving the way for personalized medicine. For instance, individuals with certain VIPR1 genotypes might require different dosages or alternative treatments.

  • Drug Discovery and Development: The identification of population-specific variants can inform the design of clinical trials and the development of drugs that are effective across diverse populations. It can also aid in the discovery of new drug targets within the VIP signaling pathway.

References

A Comparative Guide to Cognitive Assessment Batteries for Vulnerable Populations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial research into the "VIP care battery" reveals it is a psychometric tool designed to assess inclusiveness in pharmaceutical care towards vulnerable populations, rather than a cognitive assessment instrument.[1] This guide, therefore, pivots to address the pressing need for robust cognitive assessment tools within research and drug development for these populations. It provides a comparative analysis of three widely recognized instruments: the Mini-Mental State Examination (MMSE), the Montreal Cognitive Assessment (MoCA), and the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS).

These tools are critical for identifying and characterizing cognitive decline, and for tracking the efficacy of therapeutic interventions in vulnerable groups, such as the elderly or those with neurodegenerative diseases. This guide will delve into their psychometric properties, experimental validation protocols, and the cognitive domains they assess, providing researchers, scientists, and drug development professionals with the data to make informed decisions about which instrument best suits their research needs.

Psychometric Properties of Selected Cognitive Assessment Tools

The following table summarizes the key psychometric properties of the MMSE, MoCA, and RBANS, drawing from various validation studies. This allows for a direct comparison of their reliability and validity in assessing cognitive function in vulnerable populations.

Psychometric Property Mini-Mental State Examination (MMSE) Montreal Cognitive Assessment (MoCA) Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)
Primary Use Screening for cognitive impairment.Screening for mild cognitive impairment (MCI).[2][3]Identifying and characterizing cognitive decline.[1]
Administration Time 5-10 minutes.[4][5]Approximately 10 minutes.[2][6]Approximately 30 minutes.[7]
Internal Consistency (Cronbach's α) 0.79 in one study.[8]0.79 in a study on older people in Ethiopia.[8]0.914 in a Greek elderly population.[9]
Test-Retest Reliability Generally considered reliable for repeated measures.[4]0.96 (Inter-rater reliability).[8]Good reliability, with one study showing a positive correlation between scores at two different time points.[10]
Sensitivity for MCI Low, with one source stating 18% accuracy.[2][3]High, with a reported sensitivity of 90%.[2][3]High, with a sensitivity of 0.87 for discriminating healthy controls from an MCI population.[9]
Specificity for MCI Not specified in the provided results.87% in the initial validation study.[8]0.81 for discriminating healthy controls from an MCI population.[9]
Concurrent Validity Positively correlated with the RBANS total score.[10]Good concurrent validity reported in a study on older people in Ethiopia.[8]Good parallel validity, with the RBANS total score being positively correlated with the MMSE total score.[10]
Vulnerable Populations Studied Older adults, community-dwelling, hospitalized, and institutionalized individuals.[4]Older adults, individuals with major neurocognitive disorders.[8]Elderly patients with vascular cognitive impairment, patients with Alzheimer's disease, and Huntington's disease.[1][10]

Cognitive Domains Assessed

The breadth and focus of cognitive assessment vary across the three instruments. The following table details the specific cognitive domains evaluated by each tool.

Cognitive Domain Mini-Mental State Examination (MMSE) Montreal Cognitive Assessment (MoCA) Repeatable Battery for the Assessment of Neuropsychological Status (RBANS)
Orientation Yes[4][11]Yes[3]No
Registration/Immediate Memory Yes[4][11]Yes (Short-term memory)[3]Yes (Immediate Memory)[7]
Attention and Calculation Yes[4][11]Yes (Attention, concentration, and working memory)[3]Yes (Attention)[7]
Recall/Delayed Memory Yes[4][11]Yes (Delayed recall)[12]Yes (Delayed Memory)[7]
Language Yes[4][11]Yes[3]Yes (Language)[7]
Visuospatial/Constructional Yes[11]Yes (Visuospatial abilities)[3]Yes (Visuospatial/Constructional)[7]
Executive Functions NoYes[3]No
Abstraction NoYes[12]No
Naming Yes (implied in language)Yes[12]Yes (part of Language domain)

Experimental Protocols

Montreal Cognitive Assessment (MoCA) Validation in Ethiopian Older Adults
  • Objective: To assess the reliability and validity of the MoCA for detecting major neurocognitive disorders in older Ethiopian adults.[8]

  • Participants: The study had a 100% response rate. The mean age of participants was 69.87 ± 7.8 years.[8]

  • Methodology: The MoCA was administered to participants. The tool assesses visuospatial and executive functioning, short-term memory, attention, concentration, working memory, language, and orientation.[8] Inter-rater reliability was assessed. Internal consistency was measured using Cronbach's alpha.[8]

  • Statistical Analysis: The optimal cutoff value for detecting major neurocognitive disorder was determined using the Youden's index from a Receiver Operating Characteristic (ROC) curve analysis.[8] Sensitivity, specificity, positive and negative predictive values, and likelihood ratios were calculated.[8]

  • Results: The inter-rater reliability was high (ICC = 0.96), and the internal consistency was acceptable (Cronbach's alpha = 0.79).[8] The optimal cutoff score for detecting a major neurocognitive disorder was found to be ≤21. At this cutoff, the MoCA had a sensitivity of 87.18% and a specificity of 74.03%.[8] The area under the curve (AUC) was 0.89.[8]

Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) Validation in Greek Elderly
  • Objective: To create and validate a Greek version of the RBANS for detecting cognitive decline and differentiating between Mild Cognitive Impairment (MCI), mild dementia, and cognitively intact elders.[9]

  • Participants: The study included three groups matched for age, gender, and education: healthy controls, individuals with MCI, and patients with mild dementia.[9]

  • Methodology: The Greek version of the RBANS was administered to all participants.

  • Statistical Analysis: Internal reliability was assessed. Criterion validity was evaluated by determining the sensitivity and specificity of the RBANS Total score to discriminate between the different groups (controls vs. mild dementia, healthy controls vs. MCI, and MCI vs. mild dementia).[9]

  • Results: The Greek RBANS demonstrated satisfactory internal reliability with a coefficient of 0.914.[9] The sensitivity to discriminate controls from patients with mild dementia was 0.94, and the specificity was 0.97. For discriminating healthy controls from the MCI population, the sensitivity was 0.87, and the specificity was 0.81. The tool was also effective in differentiating MCI from mild dementia with a sensitivity of 0.91 and a specificity of 0.97.[9]

Mini-Mental State Examination (MMSE) and its Domains: A Network Analysis Approach
  • Objective: To investigate the degree to which the MMSE and its domains capture cognitive functioning as measured by standardized neuropsychological tests.[11]

  • Participants: An initial sample of 1037 older adults (aged over 70 years) participated in a longitudinal study with four biannual assessments over a 6-year period.[11]

  • Methodology: At each assessment point, participants completed the MMSE and a battery of standardized neuropsychological tests. The MMSE assesses six cognitive domains: orientation, registration, attention, recall, language, and visuospatial skills.[11]

  • Statistical Analysis: Network analysis was used to examine the unique associations between the MMSE (total score and domain scores) and performance on the neuropsychological tests at each time point.[11]

  • Results: The total MMSE score and its language and recall domains were associated with performance on neuropsychological memory tests.[11] The orientation, registration, and visuospatial domains of the MMSE did not show unique associations with neuropsychological performance.[11] The study concluded that the MMSE is a valid tool for screening and monitoring cognitive changes over time, but it should not replace a full neuropsychological assessment for diagnosing changes in specific cognitive domains.[11][13]

Visualizations

The following diagrams illustrate conceptual and practical workflows relevant to the psychometric validation of cognitive assessment batteries.

G cluster_0 Conceptual Framework for Cognitive Assessment in Vulnerable Populations A Identification of Vulnerable Population (e.g., Elderly, Neurodegenerative Disease) B Subjective Cognitive Decline (SCD) Patient/Informant Reported A->B C Objective Cognitive Assessment (Standardized Neuropsychological Batteries) A->C B->C D Cognitive Domains Assessed (Memory, Attention, Executive Function, etc.) C->D E Diagnosis/Classification (e.g., Healthy, MCI, Dementia) D->E G Longitudinal Monitoring & Intervention Outcomes E->G F Biomarker & Neuroimaging Data F->E

Caption: Conceptual framework for cognitive assessment research.

G cluster_1 Experimental Workflow for Psychometric Validation cluster_input Phase 1: Instrument Development & Protocol Design cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Psychometric Analysis cluster_output Phase 4: Dissemination P1 Define Construct & Target Population P2 Develop/Adapt Assessment Tool P1->P2 P3 Establish Administration Protocol P2->P3 D1 Recruit Representative Sample P3->D1 D2 Administer New Tool & Gold Standard/Concurrent Measures D1->D2 D3 Collect Demographic & Clinical Data D2->D3 A1 Assess Reliability (Internal Consistency, Test-Retest) D3->A1 A2 Assess Validity (Construct, Concurrent, Discriminant) D3->A2 A3 Determine Cut-off Scores (Sensitivity/Specificity) D3->A3 O1 Publish Findings A1->O1 A2->O1 A3->O1

Caption: Workflow for a psychometric validation study.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of VIP (1-12) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Vasoactive Intestinal Peptide (VIP) (1-12) from human, porcine, rat, and ovine sources is a bioactive peptide that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. Due to the biological activity of peptides and the potential for unknown toxicological properties, all VIP (1-12) waste, regardless of its species of origin, should be treated as potentially hazardous chemical waste.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal protocol, it is imperative for laboratory personnel to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety glasses.[2] All handling of VIP (1-12), particularly in its lyophilized powder form, should be conducted within a designated area such as a chemical fume hood or a well-ventilated space to minimize the risk of inhalation.[1][3]

In the event of accidental exposure, the following immediate actions should be taken[2]:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.

  • Spill: Utilize a designated spill kit and follow peptide-specific cleanup procedures. For powdered spills, gently cover with an absorbent material to avoid raising dust before proceeding with wet cleaning.[1][3]

  • Reporting: Any incident of exposure or a significant spill must be reported to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.[2]

Step-by-Step Disposal Protocol

The proper disposal of VIP (1-12) is a multi-step process that ensures that the peptide and any contaminated materials are handled in a manner that is safe for both laboratory personnel and the environment.

Step 1: Waste Classification and Segregation

Proper segregation of waste at the point of generation is a critical first step.[1] VIP (1-12) waste should be categorized as follows:

  • Solid Chemical Waste: This stream includes all consumables contaminated with the peptide, such as pipette tips, tubes, vials, gloves, and absorbent paper.[1][2][4]

  • Liquid Chemical Waste: This includes any unused peptide solutions, contaminated buffers, or solvents.[1][4]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with VIP (1-12) must be disposed of in a dedicated, puncture-resistant sharps container.[2]

  • Biohazardous Waste: If VIP (1-12) has been used in conjunction with biological materials such as cell cultures or animal models, the resulting waste must be treated as biohazardous waste and segregated accordingly.[1]

Step 2: Containerization and Labeling

Each waste stream must be collected in appropriate, clearly labeled containers.

  • Solid and Liquid Waste Containers: Use containers that are chemically compatible with the waste, leak-proof, and can be securely sealed.[2] Containers must be labeled with "Hazardous Waste," the name of the peptide (Vasoactive Intestinal Peptide (1-12)), and the primary solvent or components.[2]

  • Labeling: The date when waste accumulation begins should also be clearly marked on the container.[2]

Step 3: Chemical Inactivation of Liquid Waste (Optional)

For an added layer of safety, liquid waste containing VIP (1-12) can be chemically inactivated before being collected for disposal.[3] This process helps to denature the peptide, reducing its biological activity. A common method is the addition of a sufficient quantity of a strong oxidizing agent like sodium hypochlorite (B82951) (bleach), followed by neutralization as required by your institution's EHS guidelines.

Step 4: Storage and Collection

Sealed and labeled waste containers should be stored in a designated, secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.[3] It is crucial to prevent the accumulation of excessive amounts of waste.

Step 5: Final Disposal

Never dispose of peptide waste down the sink or in the regular trash.[2][4][5] The final disposal of the collected waste must be coordinated through your institution's EHS department.[3][5] They will arrange for collection by a licensed hazardous waste disposal contractor, who will typically use incineration or another approved method for final disposal.[2]

Step 6: Documentation

Maintain meticulous records of all disposal activities.[2] This documentation should include the identity of the material, the quantity, the date of disposal, and the method used.[2]

Quantitative Data Summary

No specific quantitative data for the disposal of VIP (1-12) was available in the search results. Disposal quantities will be dictated by experimental usage and institutional limits for hazardous waste accumulation.

Experimental Protocols

No specific experimental protocols for VIP (1-12) were detailed in the search results that would necessitate a description here. The disposal procedures outlined above are based on the general principles of handling bioactive peptide waste in a laboratory setting.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the proper disposal of VIP (1-12) waste from laboratory settings.

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Treatment & Storage cluster_3 Step 4: Final Disposal start VIP (1-12) Waste Generated (Human, Porcine, Rat, Ovine) solid Solid Waste (Gloves, Vials, Tips) start->solid Contaminated Consumables liquid Liquid Waste (Solutions, Buffers) start->liquid Unused/Waste Solutions sharps Sharps Waste (Needles, Syringes) start->sharps Contaminated Sharps bio Biohazardous Waste (If used with cells/animals) start->bio Used in Bio-assays solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container bio_container Labeled Biohazard Waste Container bio->bio_container storage Store in Secure Satellite Accumulation Area (SAA) solid_container->storage inactivation Optional: Chemical Inactivation (e.g., Bleach) liquid_container->inactivation sharps_container->storage bio_container->storage inactivation->storage ehs Contact Institutional EHS for Pickup storage->ehs contractor Licensed Hazardous Waste Contractor ehs->contractor incineration Final Disposal (e.g., Incineration) contractor->incineration

Caption: Workflow for the proper disposal of laboratory VIP (1-12) peptide waste.

References

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Human and Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of drug development and scientific research, the safety of laboratory personnel is paramount. Handling biological materials, including human, porcine, rat, and ovine tissues, necessitates stringent adherence to personal protective equipment (PPE) protocols to mitigate risks of exposure to infectious agents, allergens, and other potential hazards. This guide provides essential, step-by-step safety and logistical information, from PPE selection to disposal, to ensure a secure research environment.

The foundation of a robust laboratory safety program is a thorough risk assessment.[1][2][3][4] This evaluation should consider the specific tissues being handled, the procedures being performed, and the potential for splashes, aerosol generation, or contact with infectious agents.[1][2] The selection of appropriate PPE is directly informed by this risk assessment.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling human, porcine, rat, and ovine tissues in a laboratory setting. These guidelines are based on a BSL-2 (Biosafety Level 2) environment, which is appropriate for work involving agents that pose a moderate potential hazard to personnel and the environment.[5]

PPE Component Human Tissues Porcine Tissues Rat Tissues Ovine Tissues Quantitative Considerations/Specifications
Gloves Nitrile or latex gloves (double gloving recommended)Nitrile or latex glovesNitrile or latex glovesNitrile or latex glovesMedical-grade, powder-free. Check for tears or punctures before use.[1]
Lab Coat/Gown Disposable, fluid-resistant, solid-front gownDisposable, fluid-resistant lab coat or gownDisposable lab coatDisposable lab coat or gownMust be worn fully fastened. Should be changed if grossly contaminated.[6][7][8]
Eye Protection Safety glasses with side shields or gogglesSafety glasses with side shields or gogglesSafety glasses with side shieldsSafety glasses with side shields or gogglesMust meet ANSI Z87.1 standards.[9]
Face Protection Face shield (if splash hazard exists)Face shield (if splash hazard exists)Not typically required, unless splash hazard existsFace shield (if splash hazard exists)Worn in addition to safety glasses or goggles.
Respiratory Protection N95 respirator (if aerosol-generating procedure)N95 respirator (if aerosol-generating procedure)N95 respirator recommended to prevent allergen exposure, especially during cage cleaning.[7][10]N95 respirator (if aerosol-generating procedure)Requires fit-testing and medical clearance for the user.[7][10]
Footwear Closed-toe, fluid-resistant shoesClosed-toe, fluid-resistant shoesClosed-toe shoesClosed-toe, fluid-resistant shoesShoe covers may be required in specific areas.[6][11]

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination. The following are generalized step-by-step procedures for a BSL-2 laboratory environment.

Donning PPE Procedure
  • Hand Hygiene: Perform thorough hand hygiene with soap and water or an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean, fluid-resistant gown or lab coat and fasten it completely.[12]

  • Mask/Respirator: If required, don an N95 respirator, ensuring a proper seal around the nose and mouth.[12]

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.[12]

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown or lab coat.[12]

Doffing PPE Procedure

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands) and clean surfaces only with clean hands.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of both gloves in a biohazard waste container.[13]

  • Gown/Lab Coat: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed, fold or roll it into a bundle, and dispose of it in a biohazard waste container.[13]

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove eye and face protection by handling the headband or earpieces. Place reusable items in a designated receptacle for cleaning and disinfection. Dispose of single-use items in the appropriate waste container.

  • Mask/Respirator: Remove the mask or respirator by the straps, without touching the front. Dispose of it in a biohazard waste container.

  • Hand Hygiene: Perform final, thorough hand hygiene.

Disposal Plan for Contaminated PPE

All used PPE should be considered contaminated and handled as biohazardous waste.[13]

  • Segregation: Used PPE must be segregated from regular trash.[14]

  • Containment: Place all contaminated PPE in designated, leak-proof biohazard bags, which are often red or orange and marked with the universal biohazard symbol.[14][15]

  • Storage: Biohazard bags should be stored in a lidded, secondary container in a designated area.[16]

  • Treatment and Disposal: Biohazardous waste must be treated before final disposal, typically by autoclaving or incineration, in accordance with institutional and local regulations.[14][15][17] Animal carcasses and tissues require special handling and are often incinerated.[17][18]

Visualized Workflow: PPE Selection and Use

The following diagram illustrates the logical workflow from initial risk assessment to the final disposal of PPE.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Disposal Phase Risk_Assessment 1. Conduct Risk Assessment (Identify Hazards: Biological Agents, Procedures) PPE_Selection 2. Select Appropriate PPE (Based on Risk Assessment) Risk_Assessment->PPE_Selection Determines Donning 3. Don PPE (Correct Sequence is Critical) PPE_Selection->Donning Leads to Handling_Tissues 4. Handle Tissues (Human, Porcine, Rat, Ovine) Donning->Handling_Tissues Enables Doffing 5. Doff PPE (Avoid Self-Contamination) Handling_Tissues->Doffing Followed by Waste_Segregation 6. Segregate Contaminated PPE Doffing->Waste_Segregation Generates Waste_Disposal 7. Dispose as Biohazardous Waste (Autoclave/Incinerate) Waste_Segregation->Waste_Disposal For

Caption: PPE Workflow from Risk Assessment to Disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。